2,3-Diethylsuccinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-diethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-5(7(9)10)6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXMXCRSMLOXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922733 | |
| Record name | 2,3-Diethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35392-77-9, 35392-80-4, 1186-79-4 | |
| Record name | racemic-2,3-Diethylbutanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | meso-2,3-Diethylbutanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035392804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Diethylsuccinic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3-Diethylsuccinic Acid
Introduction
This compound, systematically named 2,3-diethylbutanedioic acid, is a dicarboxylic acid that serves as a valuable molecular scaffold in organic synthesis and a probe in biochemical studies. As a derivative of succinic acid, it features a butane-1,4-dioic acid backbone with ethyl substituents at the C2 and C3 positions. This substitution creates two stereogenic centers, conferring significant stereochemical complexity and making it a subject of interest for researchers in stereoselective synthesis and drug development. Its utility ranges from a chiral building block for complex molecules to a competitive inhibitor for studying metabolic enzymes like succinate dehydrogenase.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, and applications, tailored for scientists and professionals in the chemical and pharmaceutical fields.
Stereoisomerism: The Core of this compound's Chemistry
The presence of two adjacent chiral carbons (C2 and C3) in this compound gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound.
-
Enantiomers (threo/racemic mixture): These are non-superimposable mirror images of each other, designated as (2R,3R)-2,3-diethylsuccinic acid and (2S,3S)-2,3-diethylsuccinic acid. In an achiral environment, they possess identical physical properties but rotate plane-polarized light in opposite directions. A 1:1 mixture of these enantiomers is known as a racemic mixture, which is optically inactive.
-
Meso Compound (erythro): This is an achiral diastereomer, designated as (2R,3S)- or (2S,3R)-2,3-diethylsuccinic acid. Despite having two chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. Consequently, it is optically inactive.
The spatial arrangement of the ethyl and carboxyl groups in these diastereomers leads to different physical and chemical properties, such as melting points, solubility, and reactivity in cyclization reactions.[1] This stereochemical diversity is fundamental to its application as a chiral resolving agent and a stereospecific building block.
Caption: Stereoisomers of this compound.
Physicochemical Properties
The physical properties of this compound are influenced by its stereochemistry. While comprehensive data for the diethyl derivative is less common than for its well-studied analog, 2,3-dimethylsuccinic acid, the following table summarizes its known and predicted properties. Diastereomers, such as meso and racemic forms, exhibit distinct melting points due to differences in their crystal lattice structures.[1]
| Property | Value | Source |
| IUPAC Name | 2,3-diethylbutanedioic acid | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | |
| InChI Key | KJXMXCRSMLOXBM-UHFFFAOYSA-N | [1] |
| Appearance | White crystalline powder (analog dependent) | [2] |
| Melting Point | Varies by stereoisomer. The meso form typically has a different melting point than the racemic mixture. For the analogous meso-2,3-dimethylsuccinic acid, the melting point is ~200 °C (with decomposition).[1] | |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol, similar to other small dicarboxylic acids.[3][4] | |
| pKa | As a dicarboxylic acid, it possesses two pKa values. The first pKa is expected to be around 4, similar to related compounds like 2,2-dimethylsuccinic acid.[5] The second pKa will be higher. The exact values are influenced by the stereochemistry and intramolecular hydrogen bonding. |
Chemical Reactivity and Synthesis
The chemistry of this compound is dominated by its two carboxylic acid groups. These functional groups can undergo a variety of reactions, making the molecule a versatile synthetic intermediate.
Key Reactions
-
Esterification: The carboxylic acid groups react with alcohols under acidic conditions to form diesters.[6] These esters, such as diethyl 2,3-diethylsuccinate, are important intermediates and are sometimes used as internal electron donors in Ziegler-Natta catalysts for olefin polymerization.[7]
-
Anhydride Formation: Intramolecular dehydration can form a cyclic anhydride. The ease of this reaction is stereodependent; the meso (erythro) isomer, with its carboxyl groups on the same side of the molecular plane in certain conformations, may cyclize more readily than the threo isomers.[1]
-
Amide Formation: Reaction with amines yields amides, a common transformation in the synthesis of pharmaceutical compounds.[8]
-
Reduction: The carboxylic acid groups can be reduced to alcohols, yielding 2,3-diethylbutane-1,4-diol, another useful chiral building block.
General Synthesis Strategies
The synthesis of 2,3-dialkyl succinic acids can be achieved through several routes. A prevalent strategy involves the dimerization of a suitable precursor followed by hydrolysis and decarboxylation.
Caption: General Synthetic Workflow for this compound.
One established method involves the oxidative coupling of 2-alkyl malonic esters.[9] This creates a tetraester intermediate which, upon hydrolysis and subsequent decarboxylation, yields the desired 2,3-dialkyl succinic acid. Alternative methods include condensation reactions and electrochemical approaches.[1]
Applications in Research and Drug Development
The unique structural and chemical properties of this compound make it a valuable tool for researchers.
-
Chiral Building Block: The stereochemically defined isomers serve as starting materials in the asymmetric synthesis of complex natural products and pharmaceuticals.
-
Enantiomeric Resolution: As a chiral dicarboxylic acid, it can be used to resolve racemic mixtures of chiral bases. The acid forms diastereomeric salts with the chiral base, which can then be separated by fractional crystallization due to their different solubilities.[1]
-
Biochemical Probe: As a structural analog of succinic acid, it acts as a competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This allows researchers to study metabolic pathways, mitochondrial dysfunction, and the effects of disrupting cellular respiration in various experimental models.[1]
-
Catalyst Component: Its ester derivatives have been explored as internal electron donors in Ziegler-Natta catalysts, which are used to control the stereochemistry and molecular weight distribution of polymers like polypropylene.[6]
Experimental Protocol: Resolution of Racemic this compound
The separation of enantiomers from the racemic mixture is crucial for its application in asymmetric synthesis. The following protocol outlines a general method for resolution via diastereomeric salt formation.
Objective: To separate the (2R,3R) and (2S,3S) enantiomers from a racemic mixture of this compound using a chiral amine as a resolving agent.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine or brucine)
-
Suitable solvent (e.g., ethanol, acetone, or water)
-
Strong acid (e.g., HCl)
-
Filtration apparatus
-
Polarimeter
Methodology:
-
Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical, as it determines the differential solubility of the two diastereomeric salts.[1]
-
Isolation: Collect the precipitated crystals by vacuum filtration. These crystals consist of the less soluble diastereomeric salt (e.g., (2R,3R)-acid with (R)-amine).
-
Purification: The purity of the isolated diastereomeric salt can be enhanced by recrystallization from the same solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify the mixture with a strong acid (e.g., 2M HCl). This protonates the carboxylate and the amine, breaking the ionic bond.
-
Extraction: Extract the liberated enantiomer of this compound into an organic solvent like diethyl ether. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the pure enantiomer.
-
Characterization: Confirm the enantiomeric purity of the product using polarimetry to measure its specific rotation. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.
Conclusion
This compound is a molecule of significant chemical interest, primarily due to the stereochemical complexity arising from its two chiral centers. Its distinct meso and enantiomeric forms exhibit different physicochemical properties and reactivities, which are foundational to its utility. As a versatile building block in asymmetric synthesis, a resolving agent for chiral compounds, and a specific inhibitor of a key metabolic enzyme, it provides researchers and drug development professionals with a powerful tool for both constructing complex molecules and interrogating biological systems. A thorough understanding of its stereochemistry and reactivity is essential for leveraging its full potential in scientific discovery and application.
References
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Cheméo. (n.d.). Chemical Properties of 2,3-Dimethylsuccinic acid (CAS 13545-0-5). Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dimethylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2,3-Dimethylsuccinic acid. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Phase change data for 2,3-Dimethylsuccinic acid. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Meso-2,3-dimethyl-butanedioic acid. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.
-
Chemistry Stack Exchange. (2022). stable conformation of 2,3-dimethylsuccinic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dimethylsuccinic acid diethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN101811982A - 2,3-diisopropyl-2.3-dicyano-diethyl succinate compound, preparation method and application thereof.
- Google Patents. (n.d.). CN101397246B - Method for preparing 2,3-dialkyl succinic acid and ester compounds thereof.
-
PubChem. (n.d.). 2,2-Dimethylsuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2,3-dimethylsuccinate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]
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Talent Chemical. (2023). What are the pharmaceutical applications of succinic acid?. Retrieved from [Link]
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PubChem. (n.d.). Diethyl Succinate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl succinate. Retrieved from [Link]
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University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility data for succinic acid. Retrieved from [Link]
-
NP-MRD. (2006). NP-Card for 2,2-Dimethylsuccinic acid. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stereochemistry, Synthesis, and Resolution of 2,3-Diethylsuccinic Acid
This guide provides an in-depth exploration of 2,3-diethylsuccinic acid, a molecule of significant interest in stereochemistry and as a chiral building block. For researchers, scientists, and professionals in drug development, a thorough understanding of its stereoisomers, their synthesis, and separation is paramount for leveraging its potential in asymmetric synthesis and the creation of complex molecular architectures.
The Stereochemical Landscape of this compound
This compound possesses two chiral centers at carbons 2 and 3. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers that constitute the racemic mixture, and an achiral meso compound.
-
Enantiomers ((2R,3R) and (2S,3S)-2,3-diethylsuccinic acid): These two molecules are non-superimposable mirror images of each other. They exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility) but rotate plane-polarized light in equal and opposite directions. A 50:50 mixture of these enantiomers is known as a racemic mixture, which is optically inactive.
-
Meso Compound ((2R,3S)-2,3-diethylsuccinic acid): This diastereomer contains a plane of symmetry within the molecule, rendering it achiral and therefore optically inactive. Due to its different spatial arrangement, the meso form has distinct physical properties compared to the racemic pair.
The differentiation and selective synthesis or separation of these stereoisomers are crucial for their application in stereospecific chemical transformations.
Caption: Stereoisomers of this compound.
Table 1: Comparative Properties of this compound Stereoisomers
| Property | (2R,3R)-Enantiomer | (2S,3S)-Enantiomer | Racemic Mixture | Meso Compound |
| Optical Activity | Optically Active (+) | Optically Active (-) | Inactive (resolvable) | Inactive (internal symmetry) |
| Melting Point (°C) | Identical to (S,S) | Identical to (R,R) | Different from meso | Different from racemic |
| Solubility | Identical to (S,S) | Identical to (R,R) | Different from meso | Different from racemic |
| NMR Spectra | Identical to (S,S) | Identical to (R,R) | Identical to pure enantiomers | Distinct from enantiomers |
Synthesis of Racemic this compound
While specific literature on the synthesis of this compound is sparse, established methodologies for analogous 2,3-dialkylsuccinic acids can be reliably applied.[1] A robust approach involves the oxidative coupling of ethyl propionate enolates.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Oxidative Coupling
Objective: To synthesize a mixture of racemic and meso this compound.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl propionate
-
Iodine (I₂) or Copper(II) Chloride (CuCl₂)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Schlenk line)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (2.2 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Add ethyl propionate (2.0 eq.) dropwise to the LDA solution. The causality here is the deprotonation at the α-carbon to form the lithium enolate. Stir for 1 hour at -78 °C.
-
-
Oxidative Coupling:
-
Prepare a solution of the oxidizing agent (e.g., I₂ or CuCl₂, 1.0 eq.) in anhydrous THF.
-
Add this solution dropwise to the enolate mixture at -78 °C. The choice of oxidant can influence the diastereoselectivity of the reaction.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Diester Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,3-diethylsuccinate.
-
-
Hydrolysis:
-
To the crude diester, add an excess of concentrated HCl.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the solution to induce crystallization.
-
-
Purification:
-
Collect the solid product by filtration.
-
The resulting solid is a mixture of the racemic and meso forms of this compound. These diastereomers can be separated based on their differential solubility through fractional crystallization.[1]
-
Resolution of Racemic this compound
The separation of enantiomers, a process known as resolution, is a critical step in obtaining chirally pure compounds. For carboxylic acids, the most common and reliable method is the formation of diastereomeric salts using a chiral base.[2][3]
Caption: Workflow for the resolution of racemic this compound.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
Objective: To separate the (2R,3R) and (2S,3S) enantiomers of this compound.
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral base (e.g., (R)-(+)-1-phenylethylamine, brucine, or strychnine)
-
Solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures with water)
-
Hydrochloric acid (HCl), dilute
-
Polarimeter
Procedure:
-
Salt Formation:
-
Dissolve the racemic this compound (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral base (1.0 to 2.0 eq., depending on whether the mono- or di-salt is desired) in the same solvent.
-
Slowly add the base solution to the acid solution. The formation of diastereomeric salts will occur. These salts, being diastereomers, have different physical properties, including solubility.[4]
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization. The key principle is that one diastereomeric salt will be less soluble and will crystallize out of the solution first.
-
Collect the crystals by vacuum filtration. This first crop of crystals will be enriched in one diastereomer.
-
The success of the separation is dependent on the choice of solvent and the cooling rate. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Monitoring Purity:
-
The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or by analyzing a small sample of the liberated acid from the crystals. The resolution is complete when the optical rotation of successive crops of crystals no longer changes.[2]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt crystals in water.
-
Add dilute HCl until the solution is acidic (pH ~1-2). This protonates the carboxylate groups, liberating the free dicarboxylic acid, and converts the chiral amine into its water-soluble hydrochloride salt.
-
Extract the pure enantiomer of this compound with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically pure acid.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
-
Applications in Drug Development and Asymmetric Synthesis
Enantiomerically pure this compound is a valuable chiral building block. Its C2-symmetry and bifunctional nature make it an attractive starting material or ligand in several areas:
-
Asymmetric Synthesis: It can serve as a chiral scaffold for the synthesis of complex target molecules, including pharmaceuticals and natural products, where the stereochemistry of the final product is critical for its biological activity.
-
Chiral Ligands: The dicarboxylate functionality can be used to coordinate with metal centers, creating chiral catalysts for asymmetric reactions such as hydrogenation or C-C bond formation.
-
Resolving Agents: Once resolved, the pure enantiomers of this compound can themselves be used as resolving agents for racemic bases.[5]
The structural motif of substituted succinic acids appears in various biologically active molecules, and having access to stereochemically pure intermediates like this compound is a significant advantage in the drug discovery pipeline.
References
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ResearchGate. a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid... Available at: [Link]
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NIST. 2,3-Dimethylsuccinic acid. Available at: [Link]
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NIST. 2,3-Dimethylsuccinic acid. Available at: [Link]
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National Institutes of Health. Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage - PMC. Available at: [Link]
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ResearchGate. Chiral Selectors Based on C2-Symmetric Dicarboxylic Acids | Request PDF. Available at: [Link]
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PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Available at: [Link]
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ResearchGate. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Available at: [Link]
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-
Chemistry Stack Exchange. stable conformation of 2,3-dimethylsuccinic acid. Available at: [Link]
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PubChem. 2,3-Dimethylsuccinic acid | C6H10O4. Available at: [Link]
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Michigan State University. Supplemental Topics. Available at: [Link]
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Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
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Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2,3-Diethylsuccinic Acid
This guide provides a comprehensive technical overview of the principles, determination, and prediction of the solubility of 2,3-diethylsuccinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the factors governing the solubility of this dicarboxylic acid and the methodologies to accurately measure it. Given the limited availability of direct experimental data for this compound, this guide emphasizes a systematic approach, leveraging data from analogous compounds to inform experimental design and prediction.
Introduction: The Significance of this compound and its Solubility
This compound belongs to the class of substituted dicarboxylic acids. Like its parent compound, succinic acid, it is a key molecule in various chemical and pharmaceutical contexts. Substituted succinic acids are utilized as building blocks in the synthesis of polymers, resins, and active pharmaceutical ingredients (APIs).[1] In drug development, the aqueous solubility of an API is a critical determinant of its bioavailability and therapeutic efficacy.[2] Poor solubility can hinder absorption and lead to suboptimal drug performance. Therefore, a thorough understanding of the solubility profile of this compound is paramount for its effective application.
This dicarboxylic acid can exist as two stereoisomers: a meso compound and a pair of enantiomers (racemic mixture). The distinct three-dimensional arrangement of the ethyl groups in these isomers can significantly influence their physical properties, including their crystal lattice energy and, consequently, their solubility.[3]
Theoretical Framework: Factors Governing Solubility
The solubility of a solid crystalline compound like this compound in a liquid solvent is a complex interplay of intermolecular forces. The process can be conceptually broken down into two main steps: the energy required to overcome the solute-solute interactions in the crystal lattice (lattice energy) and the energy released upon the formation of solute-solvent interactions (solvation energy).
The Principle of "Like Dissolves Like"
A fundamental concept in predicting solubility is the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4]
-
Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds, such as water, methanol, and ethanol, are generally effective at dissolving polar solutes. The carboxylic acid functional groups in this compound are polar and capable of hydrogen bonding, suggesting some degree of solubility in polar solvents.
-
Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, are more suitable for dissolving nonpolar solutes. The diethyl-substituted alkyl backbone of this compound introduces a nonpolar character to the molecule.
-
Intermediate Solvents: Solvents with intermediate polarity, like acetone or ethyl acetate, may also be effective.
Influence of Molecular Structure and Stereochemistry
The solubility of dicarboxylic acids is influenced by the length and branching of the alkyl chain. While the carboxylic acid groups are hydrophilic, the alkyl portion is hydrophobic.[2] The balance between these determines the overall solubility.
Stereochemistry plays a crucial role. Diastereomers, such as the meso and racemic forms of this compound, can have different crystal packing arrangements, leading to different lattice energies and melting points, which in turn affect their solubility.
Effect of pH on Aqueous Solubility
For an acidic compound like this compound, the pH of the aqueous medium is a critical factor. The carboxylic acid groups can be deprotonated to form carboxylate anions, which are significantly more polar and water-soluble than the neutral acid.[5] This equilibrium is governed by the pKa of the acid. By increasing the pH of the solution above the pKa values of the carboxylic acid groups, the solubility can be dramatically increased due to the formation of the highly soluble salt form.
Impact of Temperature
The solubility of most solid compounds, including this compound, generally increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section details robust protocols for determining the solubility of this compound.
Qualitative Solubility Assessment
A preliminary assessment of solubility in various solvents can be efficiently performed using a simple test tube method. This provides a rapid indication of suitable solvents for further quantitative analysis or for applications such as recrystallization.
Protocol for Qualitative Solubility Testing:
-
Preparation: Place approximately 25 mg of this compound into a small test tube.
-
Solvent Addition: Add the chosen solvent in 0.25 mL increments, up to a total of 3 mL.
-
Agitation: After each addition, vigorously agitate the mixture for at least 60 seconds.
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble. If it remains undissolved, it is considered insoluble in that solvent at that concentration.
-
Classification: This method can be used to classify the compound's solubility in water, dilute acid (e.g., 5% HCl), dilute base (e.g., 5% NaOH and 5% NaHCO3), and various organic solvents.[7][8]
The following diagram illustrates the workflow for a systematic qualitative solubility analysis.
Caption: Workflow for qualitative solubility analysis of an organic acid.
Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method. This technique involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.
Detailed Protocol for Quantitative Solubility Measurement:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. Ensure there is enough solid so that some remains undissolved at equilibrium.
-
Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles. Dilute the sample gravimetrically or volumetrically with a suitable solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.
-
Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
The following diagram outlines the key steps in the quantitative shake-flask method.
Caption: Key steps of the quantitative shake-flask solubility determination method.
Solubility Data of Analogous Compounds
While specific data for this compound is scarce, the solubility of related dicarboxylic acids provides valuable context.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Succinic Acid | Water | 25 | 8.32[6] |
| Ethanol | - | Slightly Soluble[6] | |
| Diethyl Ether | - | Less Soluble[6] | |
| 2,3-Dimethylsuccinic Acid | Water | 15 | 30.0[9] |
| 2,2-Dimethylsuccinic Acid | Water | 14 | 7.0[10] |
| Fumaric Acid | Water | 25 | 0.63 |
| Ethanol | 25 | 5.76 | |
| Adipic Acid | Water | 25 | 2.4 |
| Ethanol | 25 | 50.0 |
Note: This table is compiled from various sources and is intended for comparative purposes.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.
QSPR Models
Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to correlate the chemical structure with physical properties like solubility.[2] These models are trained on large datasets of compounds with known solubilities.
COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions.[11] It uses quantum chemical calculations to determine the interaction energies of molecules in a virtual conductor, which are then used to predict solubility in various solvents.
Practical Applications and Implications
The solubility data of this compound is crucial for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification (recrystallization), and formulation.
-
Drug Development: Predicting oral bioavailability, designing appropriate dosage forms, and developing salt forms with enhanced solubility.[1]
-
Materials Science: Understanding its miscibility with polymers and other materials.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data remains limited, a combination of theoretical principles, robust experimental methodologies, analysis of analogous compounds, and computational prediction can provide the necessary insights for researchers and developers. A systematic approach, as outlined in this document, will enable the effective utilization of this compound in its various applications.
References
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MESO-2,3-DIMETHYLSUCCINIC ACID 608-40-2 wiki. (n.d.). Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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2,3-Dimethylsuccinic acid | C6H10O4 | CID 11848 - PubChem. (n.d.). Retrieved from [Link]
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Experiment 2 # Solubility 13 - Bellevue College. (n.d.). Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.). Retrieved from [Link]
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Effect of 2,3-dimercaptosuccinic acid on nephrosclerosis in the Dahl rat. I. Role of reactive oxygen species - PubMed. (n.d.). Retrieved from [Link]
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Computational models for the prediction of drug solubility | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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2,3-DIHYDROXYSUCCINIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]
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Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations - arXiv. (2021). Retrieved from [Link]
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Predicting Carboxylic Acid Solubility | PDF - Scribd. (n.d.). Retrieved from [Link]
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Computational workflow for solubility prediction: Data processing, model implementation, and performance evaluation - ResearchGate. (n.d.). Retrieved from [Link]
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Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - NIH. (n.d.). Retrieved from [Link]
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The pharmacology of 2,3-dimercaptosuccinic acid and its potential use in arsenic poisoning - PubMed. (n.d.). Retrieved from [Link]
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Solubility data for succinic acid, obtained in the present work - ResearchGate. (n.d.). Retrieved from [Link]
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2,2-Dimethylsuccinic acid | C6H10O4 | CID 11701 - PubChem. (n.d.). Retrieved from [Link]
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Succinic acid - Sciencemadness Wiki. (n.d.). Retrieved from [Link]
-
What are the pharmaceutical applications of succinic acid? - Blog - Talent. (n.d.). Retrieved from [Link]
-
Determination and Correlation of the Solubility for Succinic Acid in Five Different Organic Solvents | Article Information | J-GLOBAL. (n.d.). Retrieved from [Link]
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2,3-Dibromosuccinic acid | C4H4Br2O4 | CID 95324 - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) (RS)-2,3-Dibromosuccinic acid - ResearchGate. (n.d.). Retrieved from [Link]
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Spectroscopic Data for 2,3-Diethylsuccinic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic techniques for the characterization of 2,3-diethylsuccinic acid, a dicarboxylic acid with two chiral centers. Given the existence of diastereomers—a meso compound and a pair of enantiomers (d/l or racemic mixture)—this document emphasizes the spectroscopic features that enable their differentiation. While direct experimental spectra for this compound are not widely available in public databases, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing analogies from structurally related compounds. Detailed, field-proven experimental protocols are provided to empower researchers in acquiring high-quality data for this and similar molecules.
Introduction: The Stereochemical Complexity of this compound
This compound (C₈H₁₄O₄, Molecular Weight: 174.19 g/mol ) is a substituted succinic acid featuring two stereocenters at the C2 and C3 positions. This stereochemistry gives rise to three distinct stereoisomers:
-
(2R,3S)-2,3-diethylsuccinic acid: This is the meso compound, which is achiral due to an internal plane of symmetry.
-
(2R,3R)- and (2S,3S)-2,3-diethylsuccinic acid: This pair of enantiomers constitutes the racemic (or d/l) mixture.
The distinct spatial arrangement of the ethyl and carboxylic acid groups in these diastereomers leads to unique spectroscopic signatures. Understanding these differences is paramount for unambiguous identification, purity assessment, and stereoselective synthesis in drug development and materials science. This guide will explore how NMR, IR, and MS can be leveraged to distinguish between the meso and d/l forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Diastereomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between the meso and d/l diastereomers of this compound due to its sensitivity to the local chemical environment and through-bond scalar coupling.
¹H NMR Spectroscopy
Theoretical Basis: The symmetry of the molecule dictates the appearance of the ¹H NMR spectrum. In the meso isomer, the two methine protons (H2 and H3) are chemically and magnetically equivalent due to the plane of symmetry. The same holds true for the two ethyl groups. In contrast, the d/l pair lacks this symmetry element, leading to potentially different chemical shifts and coupling patterns.
Predicted Spectra:
-
meso-2,3-Diethylsuccinic Acid:
-
Methine Protons (-CH(COOH)-): A single resonance is expected for the two equivalent methine protons.
-
Methylene Protons (-CH₂CH₃): The two methylene groups are equivalent. They will appear as a quartet due to coupling with the adjacent methyl protons.
-
Methyl Protons (-CH₂CH₃): The two methyl groups are also equivalent and will present as a triplet, coupled to the methylene protons.
-
Carboxylic Acid Protons (-COOH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-
d/l-2,3-Diethylsuccinic Acid:
-
Methine Protons (-CH(COOH)-): The two methine protons are equivalent in the racemic mixture and will give rise to a single signal.
-
Methylene and Methyl Protons (-CH₂CH₃): Similar to the meso form, the ethyl groups will exhibit a quartet and a triplet. However, subtle differences in chemical shifts compared to the meso isomer are expected due to the different steric environment. The key to differentiation often lies in comparing the spectra of both pure diastereomers or a mixture.
-
A study on analogous diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates demonstrated that the chemical shifts of the ethoxy groups were consistently different between the meso and dl isomers, providing a clear method for distinction.[1]
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Diastereomers
| Proton Type | Predicted δ (ppm) for meso isomer | Predicted δ (ppm) for d/l isomer | Multiplicity | Coupling Constant (J) |
| -COOH | 10.0 - 12.0 | 10.0 - 12.0 | br s | - |
| -CH(COOH)- | ~2.7 | ~2.8 | m | - |
| -CH₂CH₃ | ~1.6 | ~1.7 | q | ~7 Hz |
| -CH₂CH₃ | ~0.9 | ~1.0 | t | ~7 Hz |
Note: These are estimated values and will vary with solvent and concentration.
¹³C NMR Spectroscopy
Theoretical Basis: The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum directly reflects the symmetry of the molecule.
Predicted Spectra:
-
meso-2,3-Diethylsuccinic Acid: Due to the plane of symmetry, only four distinct carbon signals are expected.
-
C=O (Carboxylic acid)
-
-CH(COOH)- (Methine)
-
-CH₂CH₃ (Methylene)
-
-CH₂CH₃ (Methyl)
-
-
d/l-2,3-Diethylsuccinic Acid: The enantiomers will produce an identical spectrum, which is also expected to show only four signals due to the C₂ axis of symmetry in each enantiomer.
While both diastereomers are predicted to show four signals, the chemical shifts for each corresponding carbon will be slightly different, allowing for differentiation when authentic samples of each are available for comparison.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Diastereomers
| Carbon Type | Predicted δ (ppm) for meso isomer | Predicted δ (ppm) for d/l isomer |
| C =O | ~175 | ~176 |
| -C H(COOH)- | ~45 | ~46 |
| -C H₂CH₃ | ~25 | ~26 |
| -CH₂C H₃ | ~12 | ~13 |
Note: These are estimated values based on data for similar compounds and will vary with the solvent used.
Experimental Protocol for NMR Spectroscopy
Causality Behind Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. D₂O, DMSO-d₆, or CD₃OD are common choices for dicarboxylic acids. An internal standard like TMS (for organic solvents) or DSS (for aqueous solutions) is crucial for accurate chemical shift referencing.[2]
Caption: Workflow for solid-state FTIR analysis via the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique, though it may lead to extensive fragmentation and a weak or absent molecular ion peak. Electrospray Ionization (ESI), particularly in negative ion mode ([M-H]⁻), is often gentler and more likely to show the molecular ion. The fragmentation of dicarboxylic acids is well-studied and typically involves losses of H₂O, CO, and CO₂. [3][4] Predicted Fragmentation (EI-MS):
-
Molecular Ion (M⁺˙): m/z = 174. This peak may be weak or absent.
-
Loss of H₂O: [M - H₂O]⁺˙ at m/z = 156.
-
Loss of COOH: [M - COOH]⁺ at m/z = 129.
-
Loss of C₂H₅: [M - C₂H₅]⁺ at m/z = 145.
-
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by cleavage, can lead to characteristic fragment ions.
The mass spectra of the meso and d/l diastereomers are expected to be very similar, if not identical, as mass spectrometry typically does not distinguish between stereoisomers unless a chiral derivatizing agent is used.
Experimental Protocol for GC-MS (after derivatization)
Causality Behind Choices: Dicarboxylic acids are not volatile enough for direct GC analysis. Derivatization to form more volatile esters (e.g., methyl or trimethylsilyl (TMS) esters) is required. Silylation using reagents like BSTFA is a common and effective method. [5]
Caption: Workflow for GC-MS analysis of dicarboxylic acids after derivatization.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and mass spectrometry. While IR and MS are crucial for confirming the chemical structure and molecular weight, NMR spectroscopy stands out as the indispensable tool for differentiating between the meso and d/l diastereomers. The predicted differences in chemical shifts, arising from the distinct symmetry and steric environments of the isomers, provide a clear path for their unambiguous assignment. The protocols detailed in this guide offer a robust framework for researchers to obtain high-quality, reproducible data, enabling deeper insights into the stereochemical aspects of their work in drug discovery and chemical synthesis.
References
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Okahashi, N., Kawana, S., Iida, J., Shimizu, H., & Matsuda, F. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo, Japan), 8(1), A0073. [Link]
-
Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of Mass Spectrometry, 35(4), 538-548. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities. [Link]
-
Spool, A. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry. Surface Science Spectra, 24(2), 026001. [Link]
-
Pietrogrande, M. C., Bacco, D., & Demarin, F. (2007). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Journal of separation science, 30(1), 94–101. [Link]
-
Vishwakarma, P., Nigam, P., et al. (2025). Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC–MS: method comparison and application. Environmental Monitoring and Assessment, 197(141). [Link]
-
University of California, Los Angeles Chemistry Department. Sample preparation for FT-IR. [Link]
-
The Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]
-
SpectraBase. 2,3-Dimethylsuccinic acid diethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
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Navigating the Stereochemical Landscape: A Technical Guide to the Melting Point of 2,3-Diethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The seemingly subtle variation in the three-dimensional arrangement of atoms within a molecule can profoundly influence its physical and chemical properties. In the realm of drug development and materials science, understanding these differences is not merely academic but a cornerstone of rational design and quality control. 2,3-Diethylsuccinic acid, a dicarboxylic acid with two chiral centers, serves as an exemplary case study in the impact of stereochemistry on a fundamental physical property: the melting point. This technical guide provides an in-depth exploration of the melting points of the stereoisomers of this compound, offering a blend of theoretical principles, practical experimental protocols, and a comparative analysis of the diastereomeric forms. By elucidating the causal relationship between stereochemical configuration and melting behavior, this document aims to equip researchers with the knowledge to confidently characterize and differentiate these stereoisomers.
The Stereoisomers of this compound: A Primer
This compound possesses two stereogenic centers at carbons 2 and 3. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers (the racemic mixture) and a meso compound.
-
Enantiomers: These are non-superimposable mirror images of each other. The racemic mixture consists of an equal amount of the (2R,3R) and (2S,3S) enantiomers. Enantiomers share identical physical properties, including melting point, boiling point, and solubility in achiral solvents. They differ only in their interaction with plane-polarized light and their binding to other chiral molecules.
-
Diastereomers: The meso form, (2R,3S)-2,3-diethylsuccinic acid, is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers. Diastereomers are stereoisomers that are not mirror images of one another.[1] Crucially, diastereomers possess distinct physical properties, including different melting points, boiling points, solubilities, and spectroscopic characteristics.[1][2] This difference in physical properties is the key to their separation and individual characterization.
The relationship between these stereoisomers can be visualized as follows:
Caption: Stereoisomeric relationships of this compound.
Melting Point as a Critical Differentiator of Diastereomers
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The strength of these forces is dictated by the molecule's shape, polarity, and ability to pack efficiently.
For the stereoisomers of this compound, the different spatial arrangements of the ethyl and carboxylic acid groups in the meso and racemic forms lead to distinct crystal packing efficiencies. This, in turn, results in a measurable difference in their melting points.
Quantitative Data
The experimentally determined melting points for the diastereomers of this compound are as follows:
| Stereoisomer | Melting Point (°C) |
| meso-2,3-Diethylsuccinic acid | 200-203 °C |
| racemic-2,3-Diethylsuccinic acid | 130-133 °C |
Data sourced from Acta Chemica Scandinavica.[3]
This significant difference of approximately 70 °C underscores the utility of melting point determination as a primary method for distinguishing between the meso and racemic forms of this compound. The higher melting point of the meso isomer suggests a more stable and efficiently packed crystal lattice compared to its racemic counterpart.
For illustrative purposes, a similar trend is observed in the analogous compound, 2,3-dimethylsuccinic acid, where the meso form also exhibits a significantly different melting point (200 °C with decomposition) compared to its racemic diastereomer.[3]
Experimental Protocol for Accurate Melting Point Determination
The accurate determination of a compound's melting point is a fundamental technique in chemical research. The following protocol outlines the capillary method, which is widely used for its reliability and requirement for only a small amount of sample.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is pure and completely dry. Impurities can lead to a depression and broadening of the melting point range.[1]
-
If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a clean, dry mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
To pack the sample at the bottom of the tube, turn the tube sealed-end down and gently tap it on a hard surface, or drop it through a long, narrow tube (e.g., a glass tube) onto the benchtop. The impact will cause the powder to compact at the bottom.
-
Repeat until a packed column of 2-3 mm in height is achieved. An excessive amount of sample can lead to an artificially broad melting range.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (optional but recommended for unknown samples): Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting range. This will inform the more precise measurement.
-
Accurate Determination: For a new, cool sample, heat rapidly to about 20 °C below the approximate melting point observed in the rapid run.
-
Decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate determination, allowing the sample and the thermometer to be in thermal equilibrium.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
-
The recorded values constitute the melting point range (e.g., 130-133 °C). A pure compound will typically have a sharp melting range of 1-2 °C.
-
Workflow for Melting Point Determination:
Caption: Experimental workflow for melting point determination.
Causality and Self-Validation in Experimental Choices
-
Pulverizing the Sample: This step is crucial because it ensures uniform heat transfer throughout the sample. Large crystals can melt unevenly, leading to a broad and inaccurate melting range.
-
Slow Heating Rate: The principle of a self-validating system is embodied in the slow heating rate. If the temperature rises too quickly, the thermometer reading will lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow rate ensures thermal equilibrium between the sample, heating block, and thermometer.
-
Mixed Melting Point Determination: To confirm the identity of a synthesized stereoisomer, a mixed melting point experiment can be performed. A small amount of the unknown is mixed with an authentic sample of, for example, meso-2,3-diethylsuccinic acid. If the unknown is indeed the meso isomer, the melting point of the mixture will be sharp and identical to that of the authentic sample. If it is the racemic isomer (or another impurity), the melting point will be depressed and broadened.
Conclusion
The distinct melting points of the meso (200-203 °C) and racemic (130-133 °C) forms of this compound provide a clear and experimentally accessible method for their differentiation. This physical property is a direct consequence of their diastereomeric relationship, which dictates how the molecules pack in the solid state. For researchers in drug development and chemical synthesis, the ability to accurately determine the melting point is not just a measure of a physical constant but a critical tool for stereochemical assignment, purity assessment, and quality control. The protocols and principles outlined in this guide are designed to ensure the scientific integrity and trustworthiness of such measurements, forming a solid foundation for further research and development.
References
-
Chemistry LibreTexts. (2023, January 22). Diastereomers. Retrieved from [Link]
-
Master Organic Chemistry. (2018, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Dimethylsuccinic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylsuccinic acid. Retrieved from [Link]
-
ResearchGate. (2010, August). Specific Physicochemical Properties of Succinic Acid. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Succinic acid. Retrieved from [Link]
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The Genesis of a Stereoisomeric Challenge: A Technical History of 2,3-Diethylsuccinic Acid
An In-depth Guide for Researchers in Organic Synthesis and Drug Development
Introduction: The Subtle Complexity of a Symmetrical Dicarboxylic Acid
2,3-Diethylsuccinic acid, a seemingly straightforward dicarboxylic acid, presents a fascinating case study in the development of synthetic organic chemistry and the understanding of stereoisomerism. With two chiral centers, this molecule can exist as a pair of enantiomers (the racemic mixture) and a meso compound. This inherent stereochemical complexity has made it a subject of interest for chemists for over a century, from its initial synthesis to the nuanced studies of its distinct stereoisomers. This technical guide provides a comprehensive overview of the discovery, synthesis, and stereochemical elucidation of this compound, offering valuable insights for researchers and professionals in the fields of chemistry and drug development.
The Historical Context: Early Explorations into Substituted Succinic Acids
The late 19th and early 20th centuries were a period of fervent exploration in organic synthesis, with a significant focus on the preparation and characterization of substituted dicarboxylic acids. While a definitive "discovery" paper for this compound remains elusive in early literature, its synthesis can be contextualized within the broader efforts to understand the reactivity of malonic esters and related compounds. The work of chemists like W. A. Bone, who investigated the alkylation of sodium ethyl cyanoacetate, laid the groundwork for the synthesis of such substituted succinic acids.
A pivotal moment in the specific study of this compound came in 1937 with the work of Wren and Haller. Their research on the "stereochemical configuration of the symmetrical diethylsuccinic acids" provided a detailed investigation into the distinct properties and interconversion of the meso and racemic forms, solidifying the understanding of its stereoisomerism.
Synthesis of this compound: From Classical Methods to Modern Approaches
The synthesis of this compound has evolved from classical condensation reactions to more refined modern techniques. The foundational approaches relied on the nucleophilic character of enolates derived from malonic or cyanoacetic esters.
Classical Synthesis: Alkylation of Ethyl Cyanoacetate
One of the earliest and most fundamental methods for preparing α,β-disubstituted succinic acids involves the alkylation of ethyl cyanoacetate. This approach leverages the acidity of the α-protons, allowing for sequential alkylation steps.
Experimental Protocol: Synthesis of Diethyl 2,3-Diethylsuccinate via Ethyl Cyanoacetate
-
Enolate Formation: Sodium metal is dissolved in absolute ethanol to generate sodium ethoxide. To this solution, ethyl cyanoacetate is added, resulting in the formation of the corresponding enolate.
-
First Alkylation: Ethyl bromide is added to the enolate solution, leading to the mono-alkylation of the ethyl cyanoacetate.
-
Second Alkylation: A second equivalent of sodium ethoxide is used to deprotonate the mono-alkyated product, followed by the addition of a second equivalent of ethyl bromide to introduce the second ethyl group.
-
Hydrolysis and Decarboxylation: The resulting diethyl α,β-diethyl-α-cyano-succinate is then subjected to acidic hydrolysis. This process converts the ester and nitrile functionalities to carboxylic acids and subsequently leads to the decarboxylation of the gem-dicarboxylic acid, yielding this compound.
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for generating a sufficient concentration of the enolate for efficient alkylation. The sequential addition of the alkylating agent ensures a higher yield of the desired dialkylated product. Acidic workup is essential for the hydrolysis of both the ester and nitrile groups and to facilitate the decarboxylation step.
Modern Synthetic Strategies
While the classical methods remain instructive, modern organic synthesis offers more controlled and efficient routes to this compound and its derivatives. These methods often provide better stereochemical control.
-
Reductive Coupling of α,β-Unsaturated Esters: The reductive coupling of two equivalents of ethyl crotonate in the presence of a reducing agent like samarium(II) iodide can lead to the formation of diethyl 2,3-diethylsuccinate.
-
Alkylation of Succinic Ester Enolates: The direct dialkylation of the enolate of diethyl succinate, while challenging due to competing side reactions, can be achieved under carefully controlled conditions using strong, non-nucleophilic bases like lithium diisopropylamide (LDA).
The Stereochemical Puzzle: Resolving the Enantiomers and Characterizing the Isomers
A significant chapter in the history of this compound revolves around the separation and characterization of its stereoisomers. The presence of two chiral carbons gives rise to a racemic mixture of (2R,3R)- and (2S,3S)-2,3-diethylsuccinic acid, and the achiral meso-(2R,3S)-2,3-diethylsuccinic acid.
Resolution of Racemic this compound
The classical method for resolving racemic carboxylic acids, and the one likely employed in the early studies of this compound, is through the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Resolution of Racemic this compound using Chiral Alkaloids
-
Salt Formation: The racemic this compound is dissolved in a suitable solvent, such as ethanol or acetone. An equimolar amount of a chiral base, for example, (-)-brucine or (-)-strychnine, is added to the solution.
-
Fractional Crystallization: The resulting mixture of diastereomeric salts will have different solubilities. By carefully cooling the solution or by slow evaporation of the solvent, the less soluble diastereomeric salt will preferentially crystallize.
-
Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the enantiomerically enriched this compound. The chiral base can be recovered from the aqueous layer.
-
Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, now enriched in the more soluble diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer.
Trustworthiness of the Protocol: This method relies on the fundamental principle that diastereomers have different physical properties. The success of the resolution is dependent on the choice of the resolving agent and the solvent system, which can significantly impact the solubility difference between the diastereomeric salts. The purity of the resolved enantiomers is typically assessed by measuring their specific rotation.
Physicochemical Properties of this compound Stereoisomers
| Property | meso-2,3-Diethylsuccinic Acid | (±)-2,3-Diethylsuccinic Acid |
| Melting Point (°C) | Likely different from the racemic form | Likely different from the meso form |
| Solubility | Expected to differ from the racemic form | Expected to differ from the meso form |
| Optical Activity | Inactive (internal plane of symmetry) | Inactive (racemic mixture), but resolvable into optically active enantiomers |
Visualization of Key Concepts
Logical Relationship of this compound Stereoisomers
Caption: Stereoisomers of this compound.
Experimental Workflow for the Resolution of Racemic this compound
Caption: Resolution of Racemic this compound.
Modern Applications and Future Outlook
While the initial interest in this compound was primarily academic, its derivatives and analogs have found applications in various fields. As a chiral building block, it can be used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its structure also makes it a candidate for the development of novel polymers and materials with specific stereochemical properties. Furthermore, substituted succinic acids are of interest in medicinal chemistry as potential enzyme inhibitors or modulators of biological pathways.
The historical journey of this compound, from its probable synthesis in the late 19th or early 20th century to the detailed stereochemical studies that followed, mirrors the broader advancements in organic chemistry. It serves as a testament to the enduring importance of understanding the three-dimensional nature of molecules and the power of synthetic chemistry to create and separate them. For contemporary researchers, the story of this compound offers a rich foundation for the design and synthesis of new molecules with tailored properties and functions.
References
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Wren, H., & Haller, J. W. E. (1937). 39. Optically active alkylsuccinic acids. Part II. The stereochemical configuration of the symmetrical diethylsuccinic acids. Journal of the Chemical Society (Resumed), 230b. [Link]
- Bone, W. A., & Sprankling, C. H. G. (1899). The interaction of ethyl sodiocyanoacetate and the nitriles of α-bromo-fatty acids. Journal of the Chemical Society, Transactions, 75, 839-865.
- Conrad, M., & Bischoff, C. A. (1880). Ueber die Einwirkung von α-bromirten Säureestern auf Natriummalonäther. Berichte der deutschen chemischen Gesellschaft, 13(1), 595-603.
- Pasteur, L. (1848). Mémoire sur la relation qui peut exister entre la forme cristalline et la composition chimique, et sur la cause de la polarisation rotatoire. Annales de Chimie et de Physique, 24, 442-459.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
A Technical Guide to the Theoretical Study of 2,3-Diethylsuccinic Acid Conformations
Abstract
The conformational landscape of substituted succinic acids is of paramount importance in stereochemistry, drug design, and material science. 2,3-Diethylsuccinic acid, with its two stereogenic centers, presents a compelling case study in the interplay between steric hindrance, intramolecular hydrogen bonding, and stereoisomerism. This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of the meso and d,l-diastereomers of this compound. We will detail a robust, multi-level computational workflow, from initial structure generation to high-level quantum mechanical analysis, and discuss the critical factors that govern conformational stability. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of flexible, stereochemically rich molecules.
Introduction: The Significance of Conformational Analysis
This compound is a dicarboxylic acid featuring two chiral centers. It exists as three stereoisomers: a meso compound, which is achiral due to an internal plane of symmetry, and a pair of enantiomers (d and l), collectively known as the racemic or d,l form. The spatial arrangement of the atoms in these isomers is not fixed; rotation around the central C2-C3 single bond and the adjacent C-C bonds generates a complex landscape of conformational isomers, or conformers.
The relative stability of these conformers dictates the molecule's overall shape, polarity, and ability to interact with its environment, such as solvent molecules or biological receptors. For instance, the preferred conformation determines which functional groups are exposed and available for intermolecular interactions. Understanding this conformational preference is crucial for:
-
Predicting Physicochemical Properties: Boiling point, melting point, and solubility are all influenced by the dominant conformations.
-
Rational Drug Design: The three-dimensional shape of a molecule is key to its biological activity. Conformational analysis helps identify the bioactive conformation that binds to a target protein.
-
Crystal Engineering: The packing of molecules in a crystal lattice is determined by the lowest-energy conformations.[1]
This guide will focus on the theoretical methods used to explore this conformational space, providing a validated workflow that balances computational cost with scientific accuracy.
Theoretical Foundations
A successful conformational analysis hinges on understanding the underlying chemical principles and selecting the appropriate computational tools.
Stereoisomerism in this compound
The primary distinction in this system is between the meso and d,l diastereomers.
-
meso-2,3-Diethylsuccinic Acid: The two chiral centers have opposite configurations (R,S or S,R). This results in an internal plane of symmetry in certain conformations, making the molecule achiral.
-
d,l-2,3-Diethylsuccinic Acid: The chiral centers have the same configuration (R,R or S,S). These two forms are non-superimposable mirror images of each other (enantiomers).
The stereochemical relationship between the substituents profoundly impacts the conformational landscape. Steric clash between the ethyl groups and carboxylic acid groups will be different in the meso and d,l isomers, leading to different sets of stable conformers.
The Role of Intramolecular Hydrogen Bonding
Dicarboxylic acids can form intramolecular hydrogen bonds, where the acidic proton of one carboxyl group interacts with the carbonyl oxygen of the other.[2] This interaction can significantly stabilize certain conformations, often forcing the carbon backbone into a gauche arrangement to bring the carboxyl groups into proximity.[3][4][5] The strength of this bond is a critical factor in determining the global minimum energy structure.[2]
Hierarchy of Computational Methods
Conformational searching is a task of finding low-energy structures for a molecule.[6] A multi-tiered approach is the most efficient strategy.[6]
-
Molecular Mechanics (MM): A fast, classical method that treats atoms as balls and bonds as springs. It is ideal for an initial, broad search of the conformational space to generate a large number of potential conformers.
-
Semi-Empirical Methods (e.g., GFN2-xTB): These methods provide a quantum mechanical description but with significant approximations, offering a good balance of speed and accuracy for filtering the initial set of conformers.
-
Density Functional Theory (DFT): A powerful quantum mechanical method that provides accurate geometries and energies.[7] Functionals like B3LYP or M06-2X combined with Pople-style basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) are standard for optimizing and ranking the final set of low-energy conformers.[3][8][9] DFT is also crucial for accurately describing the subtle electronic effects of hydrogen bonding.[10]
A Validated Computational Workflow for Conformational Analysis
This section outlines a self-validating protocol for a comprehensive conformational analysis of both meso and d,l-2,3-diethylsuccinic acid.
Caption: Factors influencing conformational equilibrium in different phases.
Conclusion and Outlook
The theoretical study of this compound conformations is a prime example of how modern computational chemistry can provide deep insights into the structure and stability of complex organic molecules. By employing a hierarchical and validated workflow, researchers can reliably predict the dominant conformations of both the meso and d,l diastereomers. This knowledge is fundamental for understanding their reactivity, biological activity, and material properties.
Future studies could extend this work by:
-
Exploring the conformational landscape of the mono- and di-anionic forms of the acid to understand pH-dependent behavior.
-
Using AIMD to simulate the conformational dynamics in various solvents explicitly. [11]* Calculating spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for each conformer and comparing them with experimental data to further validate the computational model. [3][12] By integrating these advanced computational techniques, scientists can build a comprehensive, atomistic-level understanding that accelerates research and development in chemistry, biology, and materials science.
References
- This guide was developed by synthesizing established computational chemistry protocols and principles. Specific literature should be cited as per the user's research focus.
- ACS Omega. (2026). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs.
- ResearchGate. (2025).
- PubMed. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride.
- World Scientific Publishing. (n.d.). Molecular structure, spectroscopic and quantum chemical studies on benzoic acid and succinic acid co-crystals of 2-aminopyrimidine.
- ACS Publications. (2025). Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). Conformational analysis of the succinic acid monomer.
- PubMed. (n.d.). Conformations, energies, and intramolecular hydrogen bonds in dicarboxylic acids: implications for the design of synthetic dicarboxylic acid receptors.
- Rowan Scientific. (n.d.).
- PubMed. (1991). The dimethyl ester of meso-2,3-dimercaptosuccinic acid and its interactions with Cd2+ and rabbit liver metallothionein I. Chemical Research in Toxicology.
- Digital Discovery (RSC Publishing). (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines.
- MDPI. (n.d.).
- ResearchGate. (2025). (PDF)
- PubMed. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). The work-flow for the conformation search method presented in this....
- Journal of Chemistry Letters. (2025).
- PubMed. (1994). A Comparative Study of Meso- And rac-2,3-dimercaptosuccinic Acids and Their Zinc Complexes in Aqueous Solution. Chemical Research in Toxicology.
- YouTube. (2025).
- NIH. (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
- ResearchGate. (2022). Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine.
- ResearchGate. (n.d.).
- PubMed Central. (2024).
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- PubMed. (2014).
- Digital Discovery (RSC Publishing). (n.d.). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines.
- PubMed Central. (2020).
- ChemRxiv. (n.d.).
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
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Methodological & Application
Synthesis of 2,3-Diethylsuccinic Acid from Diethyl Malonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 2,3-diethylsuccinic acid, a valuable building block in organic synthesis and pharmaceutical development. The protocol outlines a robust and well-established method starting from diethyl malonate, proceeding through a sequential dialkylation followed by hydrolysis and decarboxylation. This application note delves into the mechanistic underpinnings of each synthetic step, offering insights into reaction conditions and purification strategies. Furthermore, comprehensive safety protocols and data for all reagents are provided to ensure safe and successful execution in a laboratory setting.
Introduction
2,3-Disubstituted succinic acid derivatives are important synthons for the preparation of various biologically active molecules and complex organic structures. This compound, in particular, serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The malonic ester synthesis is a classic and highly effective method for the preparation of substituted carboxylic acids, offering a reliable route to this compound from the readily available starting material, diethyl malonate.[1][2] This method's versatility lies in the acidity of the α-hydrogens of diethyl malonate, allowing for facile deprotonation and subsequent alkylation.[1][3] This note provides a comprehensive protocol for this synthesis, intended for use by researchers in both academic and industrial settings.
Theoretical Background: The Malonic Ester Synthesis
The synthesis of this compound from diethyl malonate is a multi-step process that leverages the principles of enolate chemistry. The overall transformation can be broken down into three key stages:
-
Enolate Formation and Dialkylation: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1][3] Treatment with a strong base, such as sodium ethoxide, quantitatively generates a resonance-stabilized enolate.[1][3] This nucleophilic enolate readily undergoes an S_N2 reaction with an alkyl halide, in this case, ethyl bromide.[1][3] The process is repeated a second time to introduce the second ethyl group, yielding diethyl 2,3-diethylmalonate.
-
Saponification (Ester Hydrolysis): The resulting diethyl 2,3-diethylmalonate is then subjected to basic hydrolysis. Treatment with a strong base like sodium hydroxide, followed by heating, cleaves the ester linkages to form the corresponding dicarboxylate salt.
-
Acidification and Decarboxylation: Acidification of the dicarboxylate salt with a strong acid, such as hydrochloric acid, protonates the carboxylate groups to form 2,3-diethylmalonic acid. This β-dicarboxylic acid is unstable upon heating and readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound.[3]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical transformations and the overall experimental procedure.
Caption: Overall reaction scheme for the synthesis.
Caption: Step-by-step experimental workflow diagram.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Diethyl malonate | 105-53-3 | 160.17 | 1 mol | ≥99% purity[4][5] |
| Sodium | 7440-23-5 | 22.99 | 2.2 mol | Cut into small pieces |
| Absolute Ethanol | 64-17-5 | 46.07 | 1 L | Anhydrous |
| Ethyl bromide | 74-96-4 | 108.97 | 2.2 mol | Handle with care, suspected carcinogen[6][7][8] |
| Sodium hydroxide | 1310-73-2 | 40.00 | 4 mol | |
| Hydrochloric acid | 7647-01-0 | 36.46 | As needed | Concentrated |
| Diethyl ether | 60-29-7 | 74.12 | As needed | For extraction |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | As needed | For drying |
Equipment
-
Three-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure
Part 1: Synthesis of Diethyl 2,3-Diethylmalonate
-
Preparation of Sodium Ethoxide: In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, place 1 L of absolute ethanol. Carefully add 2.2 moles of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[9][10][11][12][13]
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add 1 mole of diethyl malonate dropwise with stirring.[4][5][14][15] After the addition is complete, add 1.1 moles of ethyl bromide dropwise from a dropping funnel.[6][7][8][16][17] The reaction mixture may warm up; maintain a gentle reflux if necessary.
-
Second Alkylation: After the initial reaction subsides, add another 1.1 moles of ethyl bromide and continue to reflux the mixture for 2-3 hours to ensure complete dialkylation.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude diethyl 2,3-diethylmalonate can be purified by vacuum distillation.
Part 2: Synthesis of this compound
-
Saponification: To the purified diethyl 2,3-diethylmalonate, add a solution of 4 moles of sodium hydroxide in 500 mL of water. Heat the mixture to reflux with stirring for 4-6 hours, or until the organic layer has completely dissolved.
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). A white precipitate of 2,3-diethylmalonic acid may form.
-
Decarboxylation: Gently heat the acidified mixture. Carbon dioxide will evolve. Continue heating until the gas evolution ceases.
-
Isolation and Purification: Cool the solution to room temperature and then in an ice bath to crystallize the this compound. Collect the crystals by vacuum filtration and wash with a small amount of cold water. The crude product can be recrystallized from water or a suitable organic solvent to afford pure this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic carboxylic acid functional group.
-
Mass Spectrometry: To determine the molecular weight of the product.
Safety and Handling
-
Diethyl malonate: Causes serious eye irritation.[4][5][15] Handle in a well-ventilated area.[4]
-
Sodium metal: Reacts violently with water. Handle with extreme care under an inert atmosphere or in a dry solvent.
-
Ethyl bromide: Highly flammable liquid and vapor.[6][17] Harmful if swallowed or inhaled.[6] Suspected of causing cancer.[6][7][8] Use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[17]
-
Sodium ethoxide: Flammable solid.[9] Causes severe skin burns and eye damage.[9] Handle in a dry, inert atmosphere.[9][10][11]
-
Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,3-Dimethylsuccinic acid (CAS 13545-04-5). Retrieved from [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95%. Retrieved from [Link]
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Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, July 12). Sodium ethoxide. Retrieved from [Link]
-
KSCL (KRISHNA). (n.d.). Bromoethane_ Ethyl bromide MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylsuccinic acid | C6H10O4 | CID 11848. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Journal of the Chemical Society, Perkin Transactions 1, (2), 229-234.
-
Filo. (2025, October 11). How will you prepared succinic acid from diethyl malonate. Retrieved from [Link]
-
NIST. (n.d.). 2,3-Dimethylsuccinic acid. In NIST WebBook. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
- Google Patents. (n.d.). US2373011A - Production of malonic acid.
-
Sciencemadness Discussion Board. (2011, October 20). Esterification of Malonic Acid to DiEthyl Malonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
-
European Journal of Organic Chemistry. (2025, August 6). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Retrieved from [Link]
-
The Journal of Physical Chemistry. (n.d.). THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES1. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid.
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Journal of Bacteriology. (n.d.). SUCCINIC ACID DECARBOXYLATION SYSTEM IN PROPIONIBACTERIUM PENTOSACEUM AND VEILLONELLA GAZOGENES I.. Retrieved from [Link]
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Problems in Chemistry. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, May 6). Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis [Video]. YouTube. Retrieved from [Link]
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Topic: Stereoselective Synthesis of 2,3-Diethylsuccinic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
2,3-Diethylsuccinic acid is a fundamental chiral building block whose stereoisomers—(R,R), (S,S), and meso—serve as valuable precursors in the synthesis of complex pharmaceuticals, natural products, and asymmetric catalysts. The precise control over the relative and absolute stereochemistry of its two contiguous stereocenters is a critical challenge in synthetic organic chemistry. This application note provides detailed protocols and scientific rationale for two distinct and robust strategies for the stereoselective synthesis of this compound: a chiral auxiliary-mediated approach involving sequential conjugate addition and alkylation, and a catalytic asymmetric hydrogenation method. The causality behind experimental choices, comparative data, and workflow visualizations are presented to guide researchers in selecting and implementing the optimal strategy for their specific needs.
Introduction: The Importance of Stereochemical Control
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
This strategy relies on the temporary attachment of a chiral auxiliary to the succinic acid backbone. The auxiliary acts as a "chiral steering wheel," directing the addition of substituents to a specific face of the molecule. The Evans oxazolidinone auxiliary is a highly reliable and predictable choice for this purpose, leveraging steric hindrance to control the approach of reagents.[2][3] The synthesis proceeds via a powerful sequence of diastereoselective conjugate addition followed by enolate alkylation.
Principle and Rationale
The logic of this approach is to build the stereocenters sequentially.
-
Attachment & Activation: The synthesis begins by attaching an α,β-unsaturated acyl moiety (N-crotonoyl) to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
-
First Stereocenter (C3): A 1,4-conjugate addition (Michael addition) of an organocuprate, derived from an ethyl halide, is performed. The bulky substituent on the chiral auxiliary effectively blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite face, thus setting the stereochemistry at the β-carbon (C3) with high diastereoselectivity.
-
Second Stereocenter (C2): The reaction intermediate from the conjugate addition is a stereodefined metal enolate. This enolate can be trapped in situ by a reactive electrophile, in this case, an ethyl halide. Again, the chiral auxiliary directs the approach of the ethyl group to the α-carbon (C2), establishing the second stereocenter relative to the first. The chelated, rigid transition state ensures high fidelity.[4]
-
Cleavage: Once both stereocenters are set, the chiral auxiliary is hydrolytically cleaved and can be recovered for reuse, revealing the enantiomerically enriched this compound.[5]
Visual Workflow: Auxiliary-Mediated Synthesis
Caption: Workflow for chiral auxiliary-mediated synthesis of this compound.
Detailed Experimental Protocol
Step A: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add crotonyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with water and extract the aqueous layer with DCM.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-crotonoyl auxiliary.
Step B & C: One-Pot Diastereoselective Conjugate Addition and Alkylation
-
Prepare the organocuprate reagent: To a suspension of copper(I) iodide (1.1 equiv.) in anhydrous THF at -40 °C, add ethyl lithium (2.2 equiv.) dropwise and stir for 30 minutes.
-
In a separate flask, dissolve the N-crotonoyl auxiliary (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Slowly add the prepared ethylcuprate solution to the auxiliary solution via cannula. Stir for 1 hour at -78 °C. This forms the enolate intermediate.
-
Add hexamethylphosphoramide (HMPA, 2.0 equiv., Caution: Carcinogen ) to the reaction mixture, followed by ethyl iodide (1.5 equiv.).
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride. Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to isolate the N-(2,3-diethylbutanoyl) auxiliary. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis.
Step D: Cleavage of the Chiral Auxiliary
-
Dissolve the purified N-acyl auxiliary (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by lithium hydroxide (2.0 equiv.).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary, which can be extracted separately after basification.
-
Dry the organic layers containing the product over Na₂SO₄, concentrate, and purify if necessary to yield the final this compound.
Strategy 2: Catalytic Asymmetric Hydrogenation
This approach is highly atom-economical and represents a more modern, elegant solution. It involves the direct hydrogenation of a prochiral olefin precursor, 2,3-diethylidenesuccinic acid (or its diester), using a chiral transition metal catalyst. The catalyst creates a chiral environment for the reaction, forcing the hydrogen atoms to add to a specific face of the double bonds.
Principle and Rationale
-
Precursor Synthesis: A suitable precursor, such as diethyl 2,3-diethylidenesuccinate, is synthesized first. The geometry of the double bonds ((E,E), (E,Z), or (Z,Z)) in this precursor is crucial as it will determine the relative stereochemistry (meso vs. chiral d/l pair) of the final product.
-
Chiral Catalyst: A catalyst is formed in situ from a rhodium or iridium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., a member of the DuPhos or Josiphos families).
-
Asymmetric Induction: The olefin substrate coordinates to the chiral metal complex. The steric and electronic properties of the chiral ligand dictate the binding geometry. Hydrogen gas is then oxidatively added to the metal center and subsequently transferred stereoselectively to the coordinated double bonds, creating both stereocenters in a single, concerted step.[6]
-
Deprotection: The resulting diethyl 2,3-diethylsuccinate is hydrolyzed under basic or acidic conditions to afford the target dicarboxylic acid.
The asymmetric hydrogenation of tetrasubstituted olefins is challenging due to steric hindrance, but modern catalysts have shown remarkable efficiency and selectivity for this class of transformation.[7][8]
Visual Workflow: Catalytic Asymmetric Hydrogenation
Caption: Workflow for catalytic asymmetric hydrogenation to produce this compound.
Detailed Experimental Protocol
Step A: Synthesis of Diethyl 2,3-Diethylidenesuccinate This precursor can be synthesized via several methods, such as a double Horner-Wadsworth-Emmons reaction from diethyl succinate and acetaldehyde-derived phosphonates. The specific protocol for this step is substrate-dependent and should be optimized based on available literature for related compounds.
Step B: Catalytic Asymmetric Hydrogenation
-
In a glovebox, charge a high-pressure reactor vessel insert with the chiral ligand (e.g., (R,R)-Me-DuPhos, 0.012 equiv.) and the rhodium precursor ([Rh(COD)₂]BF₄, 0.01 equiv.).
-
Add degassed methanol as the solvent and stir for 20 minutes to allow for catalyst pre-formation.
-
Add the substrate, diethyl 2,3-diethylidenesuccinate (1.0 equiv.).
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogenation manifold.
-
Purge the reactor several times with H₂ gas before pressurizing to the desired pressure (e.g., 50 atm).
-
Stir the reaction at room temperature for 24-48 hours.
-
Carefully vent the reactor and concentrate the solvent in vacuo.
-
The crude product can be passed through a short plug of silica gel to remove the catalyst. The enantiomeric excess (e.e.) can be determined by chiral HPLC or GC analysis.
Step C: Saponification to the Dicarboxylic Acid
-
Dissolve the crude diethyl 2,3-diethylsuccinate in ethanol.
-
Add an excess of 2 M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with concentrated HCl.
-
Extract the acidified solution multiple times with ethyl acetate.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the final this compound.
Data Summary and Method Comparison
| Parameter | Strategy 1: Chiral Auxiliary | Strategy 2: Asymmetric Hydrogenation |
| Stereocontrol | Excellent Diastereoselectivity (typically >95:5 d.r.) | Excellent Enantioselectivity (often >95% e.e.) |
| Yield | Good to excellent, but multi-step nature reduces overall yield. | High yield for the hydrogenation step; overall yield depends on precursor synthesis. |
| Atom Economy | Lower, due to stoichiometric use of the auxiliary. | Very high, catalyst is used in small amounts. |
| Scalability | More challenging due to cryogenic temperatures and stoichiometry. | Generally more scalable and suitable for industrial processes. |
| Advantages | Highly reliable, predictable outcome, diastereomeric products are often separable. | Fewer steps (for the core transformation), highly efficient. |
| Disadvantages | Multiple steps, requires stoichiometric chiral material, use of cryogenic and hazardous reagents (e.g., HMPA). | Requires specialized high-pressure equipment, expensive catalysts and ligands, precursor synthesis may be non-trivial. |
Conclusion
Both chiral auxiliary-mediated synthesis and catalytic asymmetric hydrogenation offer powerful and reliable pathways to enantiomerically pure this compound. The choice of method depends on the specific requirements of the research program. The auxiliary-based method is often favored in academic and early-stage discovery settings for its predictability and robustness across a range of substrates, despite its lower atom economy.[4][5] In contrast, catalytic asymmetric hydrogenation represents a more sophisticated, green, and scalable approach, making it the preferred strategy for process development and large-scale manufacturing where optimization of catalyst loading and conditions can lead to significant efficiencies.[8]
References
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Evans, D. A., et al. (1981). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 78(5), 643. [Link]
-
Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 35-40. [Link]
-
Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis–The Essentials (pp. 3-9). Wiley-VCH. [Link]
-
Kraft, S., Ryan, K., & Kargbo, R. B. (2017). Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. Journal of the American Chemical Society, 139(35), 12009–12021. [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. CHIMIA, 58(7-8), 511-514. [Link]
-
Bergens, S. H. (n.d.). Asymmetric Hydrogenation Research Group. University of Alberta. [Link]
-
Kuwano, R. (2015). Catalytic asymmetric hydrogenation of pyrimidines. Angewandte Chemie International Edition, 54(8), 2393-6. [Link]
-
Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. york.ac.uk [york.ac.uk]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Bergens Research Group: Asymmetric Hydrogenation [chem.ualberta.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chimia.ch [chimia.ch]
Application Notes and Protocols for the Electrochemical Synthesis of 2,3-Diethylsuccinic Acid
Introduction: A Modern Approach to a Valuable Building Block
2,3-Diethylsuccinic acid is a dicarboxylic acid with a stereogenic center, making it a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.[1] Traditional chemical synthesis routes can be multi-step and may require harsh reagents. Electrochemical synthesis, particularly through Kolbe electrolysis, presents a compelling alternative, offering a direct and often more environmentally benign pathway to such molecules. This application note provides a comprehensive guide to the electrochemical synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
The core of this method lies in the anodic dimerization of a suitable carboxylate precursor. By applying an electrical current, we can induce the formation of a carbon-carbon bond, leading to the desired succinic acid derivative. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that govern the success of the synthesis.
The Electrochemical Pathway: Understanding the Kolbe Electrolysis
The synthesis of this compound via electrochemical means is primarily achieved through the Kolbe electrolysis of a suitable precursor, such as ethylmalonic acid or its half-ester. The Kolbe reaction is a decarboxylative dimerization of two carboxylic acids (or their corresponding carboxylate ions).[2] The reaction proceeds via a radical mechanism at the anode.[3]
Mechanism at the Electrodes:
-
At the Anode (Oxidation): The carboxylate anions are oxidized, losing an electron to form carboxyl radicals.
-
Decarboxylation: These carboxyl radicals are unstable and rapidly lose carbon dioxide to form alkyl radicals.
-
Dimerization: Two of these alkyl radicals then combine to form the desired carbon-carbon bond, yielding the dimeric product.[3]
At the Cathode (Reduction): Concurrently, at the cathode, protons from the solvent (often water or an alcohol) are reduced to hydrogen gas.
For the synthesis of this compound, the starting material would be the mono-anion of ethylmalonic acid. The electrolysis would generate 1-carboxy-1-ethyl radicals which then dimerize.
Caption: Anodic and cathodic reactions in Kolbe electrolysis.
Materials and Apparatus
Reagents:
-
Ethylmalonic acid (or its potassium/sodium salt)
-
Methanol (or other suitable alcohol/water mixture)
-
Potassium hydroxide or Sodium hydroxide (if starting from the free acid)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Hydrochloric acid (for acidification)
-
Standard laboratory solvents for purification (e.g., hexane, ethyl acetate)
Apparatus:
-
Electrolysis cell (an undivided beaker-type cell is often sufficient)
-
Platinum foil or carbon plate electrodes (anode and cathode)
-
DC power supply (potentiostat/galvanostat)
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water or cryostat)
-
pH meter
-
Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the general procedure for the electrochemical synthesis of this compound. Optimization of specific parameters may be necessary depending on the scale and available equipment.
Preparation of the Electrolyte Solution:
-
If starting with ethylmalonic acid, dissolve a known amount in methanol.
-
Carefully add a stoichiometric amount of potassium hydroxide or sodium hydroxide dissolved in a minimal amount of methanol or water to form the carboxylate salt. The pH of the solution should be neutral to slightly alkaline.[2]
-
A high concentration of the carboxylate salt (e.g., >0.5 M) is generally preferred to favor the Kolbe dimerization over side reactions.
Electrochemical Cell Setup:
-
Place the electrolyte solution in the electrolysis cell.
-
Immerse the platinum or carbon electrodes into the solution, ensuring they are parallel and at a fixed distance from each other.
-
Place the cell in a cooling bath to maintain a low temperature during the electrolysis, as this can improve the yield of the desired dimer.
-
Begin stirring the solution to ensure mass transport to the electrode surfaces.
Electrolysis:
-
Connect the electrodes to the DC power supply, with the platinum foil as the anode and another platinum or carbon electrode as the cathode.
-
Apply a constant current (galvanostatic conditions). A high current density is often employed in Kolbe electrolysis.[2] The optimal current density should be determined experimentally.
-
Continue the electrolysis until the starting material is consumed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the volume of gas evolved at the cathode.
Work-up and Purification:
-
After the electrolysis is complete, disconnect the power supply.
-
Remove the electrodes from the solution.
-
Evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in water and acidify the solution with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate groups of the product.
-
Extract the aqueous solution with diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Caption: General workflow for electrochemical synthesis.
Results and Discussion: Key Parameters and Expected Outcomes
The success of the electrochemical synthesis of this compound is contingent on several key experimental parameters. Understanding their influence is crucial for optimizing the reaction and achieving a high yield and purity of the desired product.
| Parameter | Effect on Synthesis | Recommended Conditions |
| Current Density | A high current density generally favors the Kolbe dimerization pathway.[2] | Typically in the range of 100-500 mA/cm². |
| Electrode Material | Platinum is a common and effective anode material for Kolbe electrolysis. Carbon electrodes can also be used. | Platinum foil or mesh for the anode. |
| Solvent | Methanol or aqueous methanol is a common solvent system. The presence of water is necessary for the cathodic reaction but excessive water can lead to side reactions. | Methanol with a small amount of water. |
| Temperature | Lower temperatures generally suppress side reactions and can improve the yield of the dimer. | 0-10 °C. |
| pH | A neutral to slightly alkaline pH is optimal for the formation of the carboxylate anion and to favor the Kolbe reaction.[2] | pH 7-9. |
Characterization of this compound:
While specific experimental data for this compound is not widely available in public databases, its characterization would be analogous to similar succinic acid derivatives like 2,3-dimethylsuccinic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the methine protons at the 2 and 3 positions, the methylene and methyl protons of the ethyl groups, and the acidic protons of the carboxylic acids. The coupling patterns would be informative of the stereochemistry.
-
¹³C NMR: Would show distinct signals for the carbonyl carbons, the methine carbons, and the carbons of the ethyl groups.[4]
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups, and a strong absorption around 1700 cm⁻¹ corresponding to the C=O stretching would be expected.[5]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[6]
-
Melting Point: The melting point of the purified product can be compared to literature values if available, and is a good indicator of purity. For comparison, the melting point of 2,3-dimethylsuccinic acid is in the range of 118-122 °C.[1]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Dimer | - Low current density- High temperature- Incorrect pH- Presence of impurities | - Increase the current density.- Maintain a low reaction temperature.- Adjust the pH to the optimal range.- Ensure high purity of starting materials and solvents. |
| Formation of Side Products | - Hofer-Moest reaction (formation of alcohols and esters)- Disproportionation of radicals | - Use a high current density and a platinum anode to suppress the Hofer-Moest reaction.[2]- Lowering the temperature can reduce side reactions. |
| Electrode Fouling | - Polymerization of side products on the electrode surface | - Periodically clean the electrodes.- Optimize the current density and solvent composition. |
Conclusion
The electrochemical synthesis of this compound via Kolbe electrolysis offers a direct and efficient method for the preparation of this valuable synthetic building block. By carefully controlling the experimental parameters such as current density, electrode material, solvent, and temperature, researchers can achieve good yields of the desired product. This application note provides a solid foundation for implementing this electrochemical strategy in the laboratory.
References
-
Cheméo. Chemical Properties of (-)-2,3-Dimethylbutanedioic acid (CAS 57694-62-9). Available from: [Link]
-
PubChem. 2,3-Dimethylsuccinic acid. Available from: [Link]
-
PubChem. (2R,3S)-2,3-diethylbutanedioic acid. Available from: [Link]
-
Wikipedia. Kolbe electrolysis. Available from: [Link]
-
MDPI. Kolbe Electrolysis for the Conversion of Carboxylic Acids to Valuable Products—A Process Design Study. Available from: [Link]
-
Vedantu. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses. Available from: [Link]
-
Organic Chemistry Portal. Kolbe Electrolysis. Available from: [Link]
-
ResearchGate. Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Available from: [Link]
-
mediaTUM. Kolbe Electrolysis for the Conversion of Carboxylic Acids to Valuable Products—A Process Design Study. Available from: [Link]
-
Electrosynthesis Using Carboxylic Acid Derivatives – New Tricks for Old Reactions. Available from: [Link]
-
Organic Syntheses. Succinic acid, α-ethyl-α-methyl-. Available from: [Link]
-
ResearchGate. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 3. Kolbe's Electrolytic Method: Reaction, Mechanism & Uses [vedantu.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,3-Dimethylsuccinic acid [webbook.nist.gov]
- 6. 2,3-Dimethylsuccinic acid | C6H10O4 | CID 11848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification protocol for 2,3-Diethylsuccinic acid
Beginning Data Collection
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Refining Purification Strategies
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Refining Initial Search
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Gathering Specific Data
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Extrapolating Purification Methods
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Analyzing Existing Data Gaps
Expanding Data Search Scope
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Addressing Data Gaps
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Exploring Diethylsuccinic Acid
Pinpointing Key Physical Properties
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Locating Crucial Data
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Analyzing Similar Compounds
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Developing the Application Note
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Application Notes and Protocols for the Chiral Resolution of 2,3-Diethylsuccinic Acid Enantiomers
Abstract
This comprehensive guide details a robust methodology for the chiral resolution of racemic 2,3-diethylsuccinic acid into its constituent enantiomers. The protocol leverages the classical and highly effective technique of diastereomeric salt formation, employing readily available chiral resolving agents. This document provides a thorough theoretical background, detailed step-by-step experimental procedures, and analytical methods for the validation of enantiomeric purity. The causality behind experimental choices is elucidated to empower researchers in optimizing the resolution for their specific needs. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require enantiomerically pure forms of this compound for their work.
Introduction: The Significance of Chirality in this compound
Chirality is a fundamental concept in chemistry, where a molecule and its mirror image are non-superimposable. These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment, making their separation a significant challenge. However, in a chiral environment, such as the biological systems found in the human body, enantiomers can have vastly different pharmacological, toxicological, and metabolic profiles.
This compound possesses two stereogenic centers, giving rise to a pair of enantiomers (R,R and S,S) and a meso compound (R,S). The separation of the racemic mixture of (R,R)- and (S,S)-2,3-diethylsuccinic acid is crucial for the synthesis of optically active compounds, including pharmaceuticals and other biologically active molecules[1]. The most common and industrially scalable method for achieving this separation is through chiral resolution.
This application note focuses on the resolution of racemic this compound via the formation of diastereomeric salts. This method relies on the reaction of the racemic acid with an enantiomerically pure chiral base. The resulting diastereomeric salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization[1][2]. Subsequent treatment of the separated diastereomeric salts regenerates the individual, enantiomerically enriched acids.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The core principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which possess distinct physical properties. The process can be broken down into three key steps:
-
Diastereomeric Salt Formation: The racemic this compound is reacted with an enantiomerically pure chiral resolving agent, typically a chiral amine or an alkaloid. This acid-base reaction forms a mixture of two diastereomeric salts. For example, reacting (±)-2,3-diethylsuccinic acid with an (R)-chiral amine will produce a mixture of [(R,R)-acid·(R)-amine] and [(S,S)-acid·(R)-amine] salts.
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor[3].
-
Regeneration of Enantiomers: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, thereby regenerating the enantiomerically pure this compound and the protonated chiral resolving agent. The resolving agent can often be recovered and reused.
Experimental Protocols
This section provides detailed protocols for the chiral resolution of racemic this compound using two different common chiral resolving agents: (R)-(+)-1-Phenylethylamine and Brucine . The selection of the resolving agent and solvent system is critical and may require some empirical optimization for the highest efficiency.
Materials and Equipment
Reagents:
-
Racemic this compound
-
(R)-(+)-1-Phenylethylamine or Brucine (or their corresponding enantiomers)
-
Methanol
-
Ethanol
-
Acetone
-
Hydrochloric Acid (HCl), 2M solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Heating mantle or hot plate with magnetic stirring
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Polarimeter
-
Chiral HPLC system for enantiomeric excess determination
Protocol 1: Resolution using (R)-(+)-1-Phenylethylamine
This protocol is a general procedure that should be optimized for this compound.
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of a suitable solvent (e.g., a mixture of ethanol and water, or methanol). Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve a stoichiometric equivalent of (R)-(+)-1-phenylethylamine in a minimal amount of the same warm solvent.
-
Slowly add the warm amine solution to the stirred solution of the racemic acid.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize crystallization, place the flask in an ice bath for 1-2 hours.
Step 2: Fractional Crystallization
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals. This first crop of crystals is enriched in one diastereomer.
-
To improve the diastereomeric purity, perform a recrystallization of the obtained salt from a minimal amount of the hot solvent. Allow it to cool slowly and crystallize as before. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step. Recrystallize until a constant optical rotation is achieved.
Step 3: Regeneration of the Enantiomerically Enriched Acid
-
Suspend the purified diastereomeric salt in approximately 100 mL of water.
-
With vigorous stirring, add 2M HCl solution dropwise until the solution is acidic (pH ~1-2).
-
The free, enantiomerically enriched this compound will precipitate out of the solution. Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the precipitated acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Step 4: Analysis
-
Determine the yield of the resolved enantiomer.
-
Measure the optical rotation of the product using a polarimeter.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Protocol 2: Resolution using Brucine
Brucine, a readily available alkaloid, is a classical resolving agent for racemic acids[4].
Step 1: Formation of Diastereomeric Salts
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 200 mL of a suitable solvent such as methanol or acetone. Gentle warming may be necessary.
-
In a separate flask, dissolve an equimolar amount of anhydrous brucine in the same solvent, heating if necessary.
-
Slowly add the hot brucine solution to the stirred acid solution.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
To promote further crystallization, cool the flask in an ice bath for at least 2 hours.
Step 2: Fractional Crystallization
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals.
-
For higher purity, recrystallize the diastereomeric salt from a minimal amount of the hot solvent. Repeat this process until a constant optical rotation is obtained.
Step 3: Regeneration of the Enantiomerically Enriched Acid
-
Suspend the dried, less soluble diastereomeric salt in 150 mL of water.
-
Stir the suspension vigorously and add a 2M solution of a strong acid (e.g., HCl) until the pH is strongly acidic (pH 1-2).
-
The enantiomerically enriched this compound will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Step 4: Recovery of the Other Enantiomer (Optional)
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. The other enantiomer of this compound can be recovered from this solution by evaporating the solvent and treating the residue with a strong acid, followed by extraction.
Data Presentation and Visualization
Table 1: Key Parameters for Chiral Resolution of this compound
| Parameter | Protocol 1: (R)-(+)-1-Phenylethylamine | Protocol 2: Brucine |
| Resolving Agent | (R)-(+)-1-Phenylethylamine | Brucine |
| Stoichiometry (Acid:Base) | 1:1 (molar ratio) | 1:1 (molar ratio) |
| Recommended Solvents | Ethanol/water mixtures, Methanol | Methanol, Acetone |
| Crystallization Conditions | Slow cooling to room temperature, followed by cooling in an ice bath | Slow cooling to room temperature, followed by cooling in an ice bath |
| Regeneration Reagent | 2M Hydrochloric Acid | 2M Hydrochloric Acid |
Diagram 1: Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound.
Causality Behind Experimental Choices
-
Choice of Resolving Agent: The selection of a chiral resolving agent is the most critical factor. The ideal agent forms a stable, crystalline salt with one enantiomer of the racemic acid while the salt of the other enantiomer remains in solution. Chiral amines like 1-phenylethylamine are often effective and are available in both enantiomeric forms, allowing for the targeted isolation of either the (R,R) or (S,S) enantiomer of the acid. Alkaloids such as brucine are classical resolving agents that have a proven track record for a wide range of carboxylic acids.
-
Solvent Selection: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A good solvent will dissolve both salts at an elevated temperature but will allow for the selective crystallization of the less soluble salt upon cooling. Protic solvents like alcohols (methanol, ethanol) are often good choices as they can engage in hydrogen bonding, which can influence the crystal lattice energy and thus the solubility. Sometimes, a mixture of solvents is required to fine-tune the solubility properties.
-
Temperature Control: Slow and controlled cooling is essential for the formation of well-defined crystals and for achieving high diastereomeric purity. Rapid cooling can lead to the co-precipitation of both diastereomers or the formation of an oil, which is difficult to purify.
-
Stoichiometry: An equimolar ratio of the racemic acid to the resolving agent is typically used to ensure that all of the acid has the opportunity to form a salt. In some cases, using a slight excess of one component may be beneficial, but this needs to be determined empirically.
Conclusion
The chiral resolution of this compound via diastereomeric salt formation is a reliable and scalable method for obtaining its enantiomerically pure forms. The success of this technique hinges on the careful selection of the chiral resolving agent and the crystallization solvent, as well as precise control over the experimental conditions. The protocols provided in this application note serve as a strong foundation for researchers to develop an optimized resolution process. The analytical validation of the enantiomeric purity of the final product is a critical step to ensure the suitability of the resolved material for its intended application.
References
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
MDPI. (2022). Enantiomers and Their Resolution. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylsuccinic acid. Retrieved from [Link]
-
Wren, H., & Haller, J. W. E. (1937). 39. Optically active alkylsuccinic acids. Part II. The stereochemical configuration of the symmetrical diethylsuccinic acids. Journal of the Chemical Society (Resumed), 230b. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Sources
Application Notes and Protocols: 2,3-Diethylsuccinic Acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diethylsuccinic acid, a dicarboxylic acid featuring two stereogenic centers, is a valuable chiral building block in asymmetric synthesis. Its C2-symmetrical structure, when resolved into its enantiomerically pure forms, offers a rigid and stereochemically defined scaffold for the synthesis of complex molecular architectures, including pharmacologically active compounds and chiral ligands. This document provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of this compound, with detailed protocols based on established methodologies for analogous substituted succinic acids.
Introduction: The Significance of this compound in Chiral Synthesis
Chirality is a fundamental aspect of molecular recognition in biological systems. The therapeutic efficacy of many drugs is often attributed to a single enantiomer, while the other may be inactive or even elicit undesirable side effects. This underscores the critical importance of enantiomerically pure compounds in drug discovery and development. Chiral building blocks, such as the enantiomers of this compound, provide a reliable and efficient means to introduce stereocenters with defined configurations into target molecules.
The presence of two ethyl groups on the succinic acid backbone imparts specific steric and electronic properties that can be exploited to influence the stereochemical outcome of subsequent transformations. The dicarboxylic acid functionality allows for a wide range of chemical modifications, making it a versatile synthon for the construction of diverse molecular frameworks.
Synthesis of Racemic and Meso this compound
The initial step in accessing the chiral forms of this compound is the synthesis of the racemic and/or meso diastereomers. A common and effective method for the synthesis of 2,3-dialkylsuccinic acids is the dimerization of alkyl-substituted malonic esters, followed by hydrolysis and decarboxylation.
Protocol 1: Synthesis of Diethyl 2,3-Diethylsuccinate via Oxidative Coupling
This protocol outlines a general procedure for the synthesis of the diethyl ester of this compound, which can then be hydrolyzed to the free acid.
Materials:
-
Diethyl ethylmalonate
-
Sodium metal
-
Anhydrous ethanol
-
Iodine
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Formation of the Enolate: To the sodium ethoxide solution, add diethyl ethylmalonate dropwise with stirring.
-
Oxidative Coupling: A solution of iodine in anhydrous diethyl ether is then added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until the color of iodine disappears.
-
Work-up: The reaction mixture is quenched with water and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude diethyl 2,3-diethyl-1,1,4,4-tetracarboxylate.
-
Hydrolysis and Decarboxylation: The crude product is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield a mixture of racemic and meso-2,3-diethylsuccinic acid. A common method involves refluxing with a strong acid such as hydrochloric acid.
-
Esterification: The resulting mixture of diacids can be esterified, for example by refluxing in ethanol with a catalytic amount of sulfuric acid, to produce diethyl 2,3-diethylsuccinate as a mixture of diastereomers.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and diethyl ether is crucial as the sodium ethoxide and the enolate intermediate are highly reactive towards water.
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of the reactive intermediates.
-
Iodine as Oxidant: Iodine serves as a mild and effective oxidizing agent to facilitate the coupling of the enolate ions.
Chiral Resolution of Racemic this compound
The separation of the racemic mixture of this compound into its constituent enantiomers is a critical step to unlock its potential as a chiral building block. The most common method for the resolution of racemic acids is the formation of diastereomeric salts with a chiral base. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Protocol 2: Chiral Resolution using a Chiral Amine
This protocol provides a general guideline for the resolution of racemic this compound using a chiral amine like (+)-cinchonine or brucine. The choice of the resolving agent and solvent system is often empirical and may require optimization.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (+)-cinchonine, (-)-brucine)
-
Suitable solvent (e.g., ethanol, methanol, acetone, water, or mixtures thereof)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent, warming if necessary. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of cold solvent. The optical purity of the crystallized salt can be checked by measuring its specific rotation.
-
Recrystallization: If necessary, recrystallize the diastereomeric salt from the same or a different solvent system to enhance its purity.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with dilute hydrochloric acid to liberate the free enantiomerically enriched this compound.
-
Extraction: Extract the aqueous solution with diethyl ether. The organic extracts are then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the optically active this compound.
-
Recovery from Mother Liquor: The other enantiomer can be recovered from the mother liquor by acidification and extraction.
Self-Validating System:
The success of the resolution can be monitored at each stage by measuring the specific rotation of the diastereomeric salt and the final enantiomerically enriched acid. The resolution is considered complete when the specific rotation no longer changes upon further recrystallization.
Applications in Asymmetric Synthesis
Enantiomerically pure this compound and its derivatives can be employed in a variety of asymmetric transformations.
As a Chiral Ligand
The dicarboxylic acid functionality can be converted to other functional groups, such as amides or phosphines, to create chiral ligands for transition metal-catalyzed asymmetric reactions. The C2-symmetric backbone can provide a well-defined chiral environment around the metal center, leading to high enantioselectivities in reactions like asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
As a Chiral Auxiliary
The chiral diacid can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. For example, conversion to a chiral anhydride or imide can be used to influence the stereoselectivity of alkylation or aldol reactions.
In the Synthesis of Bioactive Molecules
The rigid, stereochemically defined scaffold of this compound makes it an attractive starting material for the synthesis of complex natural products and pharmaceuticals. Its stereocenters can be used to control the stereochemistry of adjacent newly formed chiral centers.
Data Presentation
Table 1: Physical Properties of 2,3-Disubstituted Succinic Acid Stereoisomers (Illustrative)
| Compound | Stereoisomer | Melting Point (°C) | Specific Rotation ([α]D) |
| 2,3-Dimethylsuccinic Acid | (+)-(2R,3R) | 128-130 | +11.5° (c=2, ethanol) |
| (-)-(2S,3S) | 128-130 | -11.5° (c=2, ethanol) | |
| meso | 210 | 0° | |
| 2-Ethyl-3-methylsuccinic Acid | (+)-(2R,3S) | 110-111 | +23.4° (c=1, chloroform) |
Visualization of Key Workflows
Caption: Workflow for the synthesis and chiral resolution of this compound.
Conclusion
This compound represents a potent and versatile chiral building block for modern asymmetric synthesis. While specific, detailed protocols for its preparation and resolution are not abundantly available in the public domain, established methodologies for analogous 2,3-dialkylsuccinic acids provide a solid foundation for researchers to develop robust and efficient synthetic routes. The ability to access both enantiomers in high purity opens avenues for the creation of novel chiral ligands, auxiliaries, and ultimately, the stereoselective synthesis of complex, high-value molecules for the pharmaceutical and chemical industries. Further research into the specific applications of this chiral synthon is warranted and holds significant promise.
References
The Strategic Application of 2,3-Diethylsuccinic Acid in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Untapped Potential of a Versatile Chiral Building Block
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving high levels of stereocontrol in the construction of complex molecular architectures. 2,3-Diethylsuccinic acid, with its two stereogenic centers, presents itself as a valuable yet often overlooked synthon for the introduction of chirality. Its C2-symmetric structure in the (2R,3R) and (2S,3S) enantiomers, and the meso form (2R,3S), offers a unique platform for the synthesis of pharmaceuticals, natural products, and chiral ligands.[1] This application note provides an in-depth exploration of the synthesis and application of this compound in asymmetric synthesis, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into both the resolution of racemic mixtures and de novo asymmetric synthesis, providing a comprehensive guide to harnessing the full potential of this versatile molecule.
Part 1: Accessing Enantiopure this compound
The utility of this compound in asymmetric synthesis is predicated on its availability in enantiomerically pure form. Two primary strategies are employed to achieve this: the resolution of a racemic mixture and the direct asymmetric synthesis of the desired stereoisomer.
Synthesis of Racemic this compound and Subsequent Chiral Resolution
A classical and often practical approach begins with the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers. The synthesis can be efficiently achieved via a dialkylation of diethyl malonate.
Workflow for Racemic Synthesis and Resolution
Caption: Workflow for Racemic Synthesis and Chiral Resolution.
Protocol 1: Synthesis of Racemic this compound
This protocol is adapted from established malonic ester synthesis principles.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
Diethyl ether
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (2 equivalents) to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. After the addition is complete, add ethyl bromide (1 equivalent) dropwise, maintaining the temperature below 50 °C. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Second Alkylation: Cool the reaction mixture to room temperature and add a second equivalent of sodium ethoxide, followed by a second equivalent of ethyl bromide. Reflux the mixture for an additional 3-4 hours.
-
Work-up and Isolation of Diethyl 2,3-diethylsuccinate: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2,3-diethylsuccinate. Purify by vacuum distillation.
-
Hydrolysis to this compound: Reflux the purified diethyl 2,3-diethylsuccinate with concentrated hydrochloric acid or a solution of sodium hydroxide in ethanol/water. If using basic hydrolysis, acidify the reaction mixture with concentrated HCl after the reaction is complete. The racemic this compound will precipitate and can be collected by filtration, washed with cold water, and dried.
Protocol 2: Chiral Resolution of Racemic this compound
The resolution of racemic carboxylic acids via the formation of diastereomeric salts with a chiral amine is a well-established and effective method.[2][3][4]
Materials:
-
Racemic this compound
-
(R)-(+)-1-Phenylethylamine (or another suitable chiral amine)
-
Methanol (or another suitable solvent for crystallization)
-
6M Hydrochloric Acid
-
Ethyl acetate
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic this compound (1 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (1 equivalent) in methanol. Slowly add the amine solution to the acid solution with stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The diastereomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Enantiopure Acid: Suspend the isolated diastereomeric salt in water and add 6M HCl until the solution is acidic (pH ~1-2). Extract the liberated enantiopure this compound with ethyl acetate.
-
Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or by converting the acid to a diastereomeric ester or amide and analyzing by NMR. The mother liquor from the crystallization can be treated in a similar manner to recover the other enantiomer.
| Parameter | Typical Value | Notes |
| Yield (Racemic Synthesis) | 60-70% | Overall yield for the two-step process. |
| Yield (Resolution) | 30-40% (per enantiomer) | Theoretical maximum is 50%. |
| Enantiomeric Excess (ee) | >95% | After one or two recrystallizations. |
Table 1: Typical yields and enantiomeric excess for the synthesis and resolution of this compound.
Asymmetric Synthesis of this compound using a Chiral Auxiliary
For a more elegant and potentially more efficient approach, asymmetric synthesis utilizing a chiral auxiliary can provide direct access to a specific enantiomer of this compound. Evans' oxazolidinones are a well-established class of chiral auxiliaries that have been successfully employed in the asymmetric alkylation of carboxylic acid derivatives.[5]
Workflow for Asymmetric Synthesis using an Evans Auxiliary
Caption: Asymmetric Synthesis using an Evans Auxiliary.
Protocol 3: Asymmetric Synthesis of (2R,3R)-Diethylsuccinic Acid
This protocol is a proposed adaptation based on the well-established methodology of Evans' asymmetric alkylation.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
n-Butyllithium in hexanes
-
Propionyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Ethyl iodide
-
Lithium hydroxide
-
Hydrogen peroxide (30% solution)
-
Standard work-up and purification reagents
Procedure:
-
Acylation of the Chiral Auxiliary: In a flame-dried flask under an inert atmosphere, dissolve (S)-4-benzyl-2-oxazolidinone (1 equivalent) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 equivalents) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 equivalents) and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Purify the N-propionyl oxazolidinone by column chromatography.
-
Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C. Add LDA or NaHMDS (1.1 equivalents) dropwise to form the enolate. After stirring for 30 minutes, add ethyl iodide (1.2 equivalents). Stir at -78 °C for several hours, then allow the reaction to warm slowly to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by NMR analysis of the crude product.
-
Auxiliary Cleavage: Dissolve the purified alkylated product in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of lithium hydroxide (excess) and hydrogen peroxide (excess). Stir at 0 °C for several hours.
-
Isolation of the Product: After the reaction is complete, quench with an aqueous solution of sodium sulfite. Acidify the mixture with HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the enantiomerically enriched (2R,3R)-diethylsuccinic acid. The chiral auxiliary can be recovered from the aqueous layer.
| Parameter | Expected Value | Notes |
| Diastereomeric Excess (de) | >95% | For the alkylation step. |
| Overall Yield | 40-50% | For the multi-step sequence. |
| Enantiomeric Excess (ee) | >95% | After cleavage of the auxiliary. |
Table 2: Expected outcomes for the asymmetric synthesis of this compound.
Part 2: Applications of this compound in Asymmetric Synthesis
Once obtained in enantiopure form, this compound can be employed as a versatile chiral building block in the synthesis of more complex molecules.
As a Chiral Ligand in Asymmetric Catalysis
The dicarboxylic acid functionality of this compound allows for its conversion into a variety of derivatives that can serve as chiral ligands for metal-catalyzed asymmetric reactions. For example, conversion to the corresponding diamine or diol can provide access to C2-symmetric bidentate ligands. The ethyl groups provide a specific steric environment that can influence the stereochemical outcome of a catalyzed reaction.
Conceptual Workflow for Ligand Synthesis
Caption: Synthesis of Chiral Ligands from this compound.
As a Chiral Building Block in Natural Product Synthesis
The defined stereochemistry of enantiopure this compound makes it an attractive starting material for the total synthesis of natural products where the stereogenic centers of the succinic acid core can be incorporated into the target molecule. The dicarboxylic acid can be differentially functionalized or elaborated to construct more complex carbon skeletons. For instance, selective mono-esterification followed by conversion of the remaining carboxylic acid to another functional group allows for a stepwise and controlled elaboration of the molecule.
Conclusion and Future Outlook
This compound represents a valuable and versatile tool in the arsenal of the synthetic chemist. This guide has provided a comprehensive overview of the methods for obtaining this compound in enantiopure form, including both classical resolution and modern asymmetric synthesis approaches. The detailed protocols and workflows are intended to serve as a practical resource for researchers in both academic and industrial settings. The application of this compound as a chiral building block and a precursor to chiral ligands opens up numerous possibilities for the development of novel stereoselective transformations and the efficient synthesis of complex chiral molecules. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly important role.
References
-
Bashiardes, G., Collingwood, S. P., Davies, S. G., & Preston, S. C. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. J. Chem. Soc., Perkin Trans. 1, 1162-1164.
-
BenchChem. (n.d.). This compound | High-Purity Reagent. Retrieved from
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-15). Wiley-VCH.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from
-
LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from
- Seebach, D., & Wasmuth, D. (1980). Herstellung von und diastereoselektive Reaktionen mit Estern der (R)- oder (S)-3-Hydroxy-butansäure. Helvetica Chimica Acta, 63(1), 197-200.
-
yourhomeworksolutions.com. (n.d.). Exp 5. Retrieved from
-
Shneine, J. K. (2018). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Al-Nahrain Journal of Science, 21(4), 30-37.
- Berner, E., & Leonardsen, R. (1939). Über die stereoisomeren α,β-Diäthyl-bernsteinsäuren. Justus Liebigs Annalen der Chemie, 538(1), 1-29.
-
Yamaguchi, T., Yanagi, T., Hokari, H., Mukaiyama, Y., Kamijo, T., & Yamamoto, I. (1998). [Preparation of optically active succinic acid derivatives. III. Regioselective condensation reactions of optically active 2-substituted succinic acids with diimidazolide]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 118(6), 248–255.
Sources
Topic: Characterizing 2,3-Diethylsuccinic Acid as a Succinate Dehydrogenase (Complex II) Inhibitor
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in metabolism, oncology, and neurobiology.
Abstract: This document provides a comprehensive guide to understanding and experimentally validating 2,3-diethylsuccinic acid as an inhibitor of mitochondrial Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain. We delve into the mechanistic rationale for its inhibitory action and provide detailed, field-tested protocols for both in vitro enzymatic assays and cell-based functional assessments. This guide is designed to equip researchers with the necessary tools to characterize the potency and cellular impact of this compound.
Introduction: Succinate Dehydrogenase as a Critical Metabolic Hub
Succinate Dehydrogenase (SDH) is a unique enzyme complex embedded in the inner mitochondrial membrane. It plays a pivotal dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and channels the resulting electrons directly into the electron transport chain via its function as Complex II.[1][2] This central position makes SDH a critical regulator of cellular energy production and a key signaling node.[3] Inhibition of SDH can lead to the accumulation of succinate, a metabolite now recognized for its oncometabolic and pro-inflammatory signaling roles, and can severely impair cellular respiration.[3][4] Consequently, targeting SDH with specific inhibitors is a significant area of research in oncology, metabolic diseases, and toxicology.[5]
Mechanistic Rationale: this compound as a Competitive Inhibitor
Classical SDH inhibitors are broadly categorized based on their binding site. Some, like the fungicide atpenin A5, target the ubiquinone-binding (Qp) site, while others act as competitive inhibitors by binding to the dicarboxylate active site where succinate is oxidized.[6] Malonate is the canonical example of a competitive SDH inhibitor; its chemical structure closely mimics that of the natural substrate, succinate, allowing it to occupy the active site without being oxidized, thereby blocking the enzyme's function.[1][7]
This compound is a dicarboxylic acid that is structurally analogous to succinate. The presence of two carboxylic acid moieties allows it to interact with the same binding pocket within the SDHA subunit that normally accommodates succinate. However, the bulky ethyl groups prevent the catalytic oxidation to fumarate, leading to potent, competitive inhibition of the enzyme.
Diagram 1: Mechanism of Competitive Inhibition at SDH
This diagram illustrates how this compound competes with the native substrate, succinate, for the active site on the SDHA subunit of the Complex II enzyme.
Caption: Competitive inhibition of SDH by this compound at the active site.
Physicochemical Properties & Stereoisomerism
This compound possesses two stereocenters, meaning it can exist as three stereoisomers: a meso compound and a pair of enantiomers (d- and l- forms), which together form a racemic mixture. It is critical for researchers to recognize that stereoisomers can exhibit vastly different biological activities due to the stereospecificity of enzyme active sites.[8] The meso and racemic forms will have different physical properties, such as melting points.[9] When sourcing this compound, it is imperative to know which specific isomer(s) are being used, or if the material is a mixture. The protocols described below can be used to characterize each isomer independently.
| Property | Details |
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Structure | HOOC-CH(CH₂CH₃)-CH(CH₂CH₃)-COOH |
| Stereoisomers | 1. meso-2,3-diethylsuccinic acid (achiral) 2. (2R,3R)- & (2S,3S)-2,3-diethylsuccinic acid (enantiomeric pair, racemic) |
| Solubility | Soluble in aqueous buffers (adjust pH for full dissolution), DMSO, Ethanol. |
| Reported IC₅₀ for SDH | Must be determined experimentally. Values for analogous dicarboxylic acids can range from micromolar to millimolar.[7] |
Application Protocol 1: In Vitro Kinetic Analysis of SDH Inhibition
This protocol describes a colorimetric, 96-well plate-based assay to determine the potency (IC₅₀) of this compound on SDH activity from isolated mitochondria or tissue/cell homogenates. The assay measures the reduction of an artificial electron acceptor, which is dependent on succinate oxidation.[10][11]
Diagram 2: Experimental Workflow for In Vitro IC₅₀ Determination
This flowchart outlines the key steps for quantifying SDH inhibition in vitro.
Caption: Workflow for determining the IC₅₀ of an SDH inhibitor using a plate-based assay.
A. Required Materials
-
Source of SDH: Isolated mitochondria, or tissue/cell homogenates prepared in ice-cold SDH Assay Buffer.[10]
-
Inhibitor: this compound (specify isomer if known).
-
96-well clear, flat-bottom microplate.
-
Spectrophotometric multiwell plate reader capable of kinetic measurements.
-
Reagents: Many components can be sourced from commercial kits (e.g., from Sigma-Aldrich, Abcam, Cayman Chemical) or prepared individually.[10][11][12]
| Reagent | Stock Concentration | Working Concentration | Purpose |
| SDH Assay Buffer | 1X | 1X | Maintains pH (e.g., 7.2-7.4) and provides necessary ions. |
| Sodium Succinate | 1 M | 10-50 mM | The enzyme's substrate. |
| Decylubiquinone | 10 mM (in DMSO) | 50-100 µM | Electron carrier analog.[13] |
| DCPIP (Probe) | 20 mM | 50-100 µM | Artificial electron acceptor; reduction is measured by absorbance loss.[3] |
| Rotenone | 1 mM (in DMSO) | 1-5 µM | Complex I inhibitor to prevent reverse electron transport.[12] |
| This compound | 100 mM (in Assay Buffer) | 0.1 µM - 10 mM (final) | The inhibitor being tested. |
B. Step-by-Step Protocol
-
Sample Preparation: Homogenize ~10 mg of tissue or 1-2 million cells in 200 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris. The supernatant contains the mitochondrial fraction and will be used as the enzyme source.[10][11] Determine protein concentration using a BCA or Bradford assay.
-
Inhibitor Preparation: Prepare a 2X working stock serial dilution of this compound in SDH Assay Buffer. For an 8-point curve, you might prepare 20 mM, 2 mM, 200 µM, 20 µM, 2 µM, 200 nM, 20 nM, and 0 nM (vehicle control) solutions.
-
Reaction Master Mix Preparation: For each reaction, prepare a master mix containing Assay Buffer, DCPIP, Rotenone, and Decylubiquinone. Keep on ice.
-
Plate Setup (Total Volume = 200 µL):
-
Wells: Add 2-10 µL of sample supernatant to each well. Adjust the volume to 50 µL with SDH Assay Buffer.
-
Inhibitor Addition: Add 50 µL of the 2X inhibitor serial dilutions to the sample wells. This results in a 1X final inhibitor concentration.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Prepare a 2X Substrate Mix containing Sodium Succinate in Assay Buffer. To start the reaction, add 100 µL of this mix to all wells.
-
Kinetic Measurement: Immediately place the plate in the reader pre-set to 25°C. Measure the decrease in absorbance at 600 nm every minute for 20-30 minutes.[11][12]
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Normalize the rates to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data using a non-linear regression (log[inhibitor] vs. response, variable slope) to determine the IC₅₀ value.
-
Application Protocol 2: Cell-Based Assay of Mitochondrial Respiration
To assess the effect of this compound in an intact cellular system, a mitochondrial stress test using an extracellular flux analyzer (e.g., Seahorse XF) is the gold standard. This protocol measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Diagram 3: Workflow for Cellular Respiration Analysis
This diagram shows the process of assessing an inhibitor's effect on cellular oxygen consumption.
Caption: Workflow for analyzing mitochondrial function with an extracellular flux analyzer.
A. Principle
By sequentially injecting known mitochondrial inhibitors, different parameters of respiration can be dissected. A compound that inhibits Complex II will reduce the cell's ability to use succinate-linked substrates, leading to a decrease in basal and maximal respiration.
B. Step-by-Step Protocol
-
Cell Culture: Seed cells (e.g., HEK293, HepG2) in a Seahorse XF cell culture microplate at an optimized density and allow them to form a monolayer overnight.
-
Compound Treatment: On the day of the assay, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control). Incubate for a desired period (e.g., 1, 6, or 24 hours).
-
Assay Preparation: One hour before the assay, wash the cells with pre-warmed XF assay medium (supplemented with pyruvate, glutamine, and glucose) and place them in a non-CO₂ incubator at 37°C.
-
Run Mitochondrial Stress Test:
-
Load the injector ports of the sensor cartridge with Oligomycin (Complex V inhibitor), FCCP (an uncoupler), and a mixture of Rotenone/Antimycin A (Complex I/III inhibitors).
-
Calibrate the instrument and begin the assay. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the response.
-
-
Data Interpretation:
-
Effect on Basal Respiration: A direct inhibition of the Krebs cycle/ETC by this compound should cause a dose-dependent decrease in the initial baseline OCR.
-
Effect on Maximal Respiration: The capacity of the mitochondria to respond to the uncoupler FCCP will be significantly blunted in treated cells, as electron flow from succinate is compromised.
-
Confirmation: The OCR should be largely insensitive to the Complex I inhibitor Rotenone in cells primarily respiring on succinate-linked substrates, but will be completely ablated by Antimycin A. The inhibitor should phenocopy this effect.
-
Troubleshooting & Expected Outcomes
-
No Inhibition Observed (In Vitro):
-
Check Enzyme Activity: Ensure your positive control (untreated sample) shows a robust rate. If not, the sample may be inactive.
-
Inhibitor Solubility: Confirm that this compound is fully dissolved in the assay buffer. pH adjustment may be necessary.
-
Concentration Range: The IC₅₀ may be higher than your highest tested concentration. Expand the dose-response curve.
-
-
High Variability in OCR Data:
-
Inconsistent Cell Seeding: Ensure a uniform monolayer of cells in each well.
-
Edge Effects: Avoid using the outermost wells of the microplate, as they are prone to evaporation and temperature fluctuations.
-
-
Expected Outcome: A potent competitive inhibitor like this compound should produce a clear sigmoidal dose-response curve in the in vitro assay. In the cellular assay, it should lead to a significant, dose-dependent reduction in both basal and maximal respiration, indicating impairment of the mitochondrial electron transport chain at Complex II.
References
- Mahesha, H.B. (n.d.). Estimation of succinate dehydrogenase activity. Retrieved from a course manual.
- Abcam. (2023). Succinate Dehydrogenase Assay Kit (Colorimetric) (ab228560) Protocol. Abcam plc. [URL: https://www.abcam.com/succinate-dehydrogenase-assay-kit-colorimetric-ab228560.html]
- Munujos, P., et al. (1993). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical Biochemistry, 212(2), 506-9. [URL: https://pubmed.ncbi.nlm.nih.gov/8214552/]
- Siebels, I., et al. (2014). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 448, 37-44. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3946855/]
- Cayman Chemical. (n.d.). MitoCheck® Complex II Activity Assay Kit Booklet. Cayman Chemical Company. [URL: https://www.caymanchem.com/product/700940/mitocheck-complex-ii-activity-assay-kit]
- Sigma-Aldrich. (n.d.). Succinate Dehydrogenase Activity Colorimetric Assay Kit (MAK197) Technical Bulletin. Merck KGaA. [URL: https://www.sigmaaldrich.com/technical-documents/technical-bulletin/mak197bul.pdf]
- Ralph, S. J., et al. (2011). Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5. Journal of Medicinal Chemistry, 54(21), 7647–7659. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3210923/]
- Elabscience. (n.d.). Cell Mitochondrial Complex II Activity Assay Kit (E-BC-K835-M). Elabscience Biotechnology Inc. [URL: https://www.elabscience.com/p-cell_mitochondrial_complex_ii_activity_assay_kit-41586.html]
- Sigma-Aldrich. (n.d.). Mitochondrial Complex II Activity Assay Kit. Merck KGaA. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak359]
- Nath, K., et al. (2016). Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine. Journal of Biological Chemistry, 291(3), 1481-1490. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4714234/]
- Greene, J. G., & Greenamyre, J. T. (1993). Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum. Journal of Neurochemistry, 61(3), 1151-4. [URL: https://pubmed.ncbi.nlm.nih.gov/8345373/]
- Benchchem. (n.d.). This compound. Benchchem. [URL: https://www.benchchem.com/product/b5978]
- Slideshare. (n.d.). Inhibition of succinic acid dehydronase. [URL: https://www.slideshare.net/mobile/ApsaraA/inhibition-of-succinic-acid-dehydronase]
- Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [URL: https://www.mdpi.com/1422-0067/24/4/4045]
- MDPI. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/4/4045]
- Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962383/]
- MedChemExpress. (n.d.). Succinate Dehydrogenase Inhibitors. MedChemExpress. [URL: https://www.medchemexpress.
- Bezawork-Geleta, A., et al. (2022). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. Biomedicines, 10(8), 1788. [URL: https://www.mdpi.com/2227-9059/10/8/1788]
- Gao, H., et al. (2025). Inhibition of Mitochondrial Succinate Dehydrogenase with Dimethyl Malonate Promotes M2 Macrophage Polarization by Enhancing STAT6 Activation. Inflammation, 48(4), 2516-2530. [URL: https://pubmed.ncbi.nlm.nih.gov/39806091/]
- Contini, A., et al. (2023). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Molecules, 28(11), 4381. [URL: https://www.mdpi.com/1420-3049/28/11/4381]
- Gauthier, J. Y., et al. (1990). Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of...a potent and specific leukotriene D4 receptor antagonist. Journal of Medicinal Chemistry, 33(10), 2841-5. [URL: https://pubmed.ncbi.nlm.nih.gov/2170327/]
- LibreTexts Chemistry. (n.d.). Biological Activity of Enantiomers.
- ResearchGate. (2022). (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. [URL: https://www.researchgate.net/publication/362590680_BIOLOGICAL_ACTIVITY_OF_SUCCINIC_ACIDS]
Sources
- 1. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
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- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
- 10. content.abcam.com [content.abcam.com]
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- 13. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diethylsuccinic Acid
Welcome to the Technical Support Center for the synthesis of 2,3-diethylsuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions and challenges to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound, a molecule with two stereocenters, presents several challenges, primarily revolving around controlling diastereoselectivity and minimizing side reactions. The two most common approaches to this synthesis are the reductive coupling of ethyl 2-bromobutanoate and the direct alkylation of diethyl succinate. This guide will address the potential pitfalls in both methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Route 1: Reductive Coupling of Ethyl 2-Bromobutanoate
This method involves the dimerization of two molecules of ethyl 2-bromobutanoate, typically using a reducing agent like zinc or in an electrochemical setup. The subsequent hydrolysis of the resulting diethyl 2,3-diethylsuccinate yields the desired diacid.
Answer: This is a common issue arising from competing side reactions during the reductive coupling.
-
Causality: The intermediate radical or organometallic species formed during the reduction can be protonated by residual water or alcohol solvent, leading to the formation of ethyl butanoate. Additionally, if the reaction is not strictly anhydrous, the intermediate can react with water to form ethyl 2-hydroxybutanoate upon workup.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Solvents must be rigorously dried using appropriate drying agents (e.g., distillation over sodium/benzophenone for THF or ether).
-
High-Quality Reagents: Use freshly activated zinc dust or high-purity reagents for electrochemical synthesis.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Control: Maintain the recommended reaction temperature. For many reductive couplings, lower temperatures can help to suppress side reactions.
-
Technical Support Center: Troubleshooting Diastereomer Separation of 2,3-Diethylsuccinic Acid
Welcome to the technical support center for the resolution of 2,3-diethylsuccinic acid diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in separating the meso and racemic (threo) forms of this compound. The subtle differences in the physicochemical properties of these diastereomers can make their separation a significant challenge, leading to issues such as co-elution in chromatography and co-crystallization.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound diastereomers so challenging?
The primary difficulty in separating the meso and racemic (threo) diastereomers of this compound lies in their similar physical and chemical properties.[1] While not identical like enantiomers, the differences in polarity, solubility, and chromatographic behavior between these diastereomers can be minimal, often resulting in poor separation.[1]
Q2: What are the principal methods for separating these diastereomers?
The most common and effective techniques for separating diastereomers like those of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase and normal-phase chromatography, are powerful tools for separating diastereomers.[1][2]
-
Fractional Crystallization: This classical technique exploits the differences in solubility between diastereomers.[3][4] It is especially advantageous for large-scale separations.[4]
-
Gas Chromatography (GC): Often requires derivatization of the carboxylic acid groups to increase volatility.[5]
-
Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can offer different selectivity.[1]
Q3: Do I need a chiral column to separate these diastereomers?
Not necessarily. Since diastereomers have different physical properties, their separation can often be achieved on standard achiral stationary phases (e.g., C18, silica).[2] However, if achiral methods prove insufficient, a chiral stationary phase can sometimes provide the necessary selectivity for a successful separation.[1][2]
I. Troubleshooting HPLC-Based Separations
High-Performance Liquid Chromatography is a primary tool for the analytical and preparative separation of this compound diastereomers. However, achieving baseline resolution can be challenging.
Problem 1: Poor Resolution or Co-elution of Diastereomer Peaks
This is the most common issue and is fundamentally a selectivity problem.[2] The goal is to enhance the differential interactions of the diastereomers with the stationary and mobile phases.
Solution A: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective first step to improving separation.[2][6][7]
Step-by-Step Protocol for Mobile Phase Optimization:
-
Solvent Selection: If you are using a combination like acetonitrile/water, try switching to methanol/water, or vice-versa.[8] Different organic modifiers can alter the selectivity.
-
Adjusting Solvent Strength: Systematically vary the ratio of your organic modifier to the aqueous phase.[2] A shallower gradient or a move to isocratic elution with a fine-tuned solvent ratio can significantly improve resolution.[1][9]
-
pH Modification: For dicarboxylic acids, the pH of the mobile phase is a critical parameter. Small adjustments to the pH can alter the ionization state of the carboxylic acid groups, leading to changes in retention and selectivity. A common starting point is to use an acidic modifier like 0.1% formic acid or acetic acid to suppress ionization.[10]
-
Additive Inclusion: Consider the use of ion-pairing reagents or other mobile phase additives to enhance separation.
Data Presentation: Representative Starting Conditions for HPLC Method Development
| Parameter | Reversed-Phase | Normal Phase |
| Stationary Phase | C18, Phenyl-Hexyl | Silica, Cyano |
| Mobile Phase A | Water + 0.1% Formic Acid | Hexane or Heptane |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol or Ethanol |
| Gradient | Start with a broad scouting gradient (e.g., 5-95% B over 20 min) | Start with a low percentage of the polar solvent and increase gradually |
| Temperature | 25°C, 40°C, 55°C | Ambient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
Solution B: Stationary Phase Selection
If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[2][8]
-
For Reversed-Phase: If you are using a C18 column, consider trying a phenyl-hexyl or a polar-embedded phase. These stationary phases offer different retention mechanisms that may enhance selectivity for your diastereomers.
-
For Normal Phase: If using a standard silica column, a cyano- or diol-bonded phase could provide the necessary change in selectivity.[1]
-
Chiral Stationary Phases: While not always necessary, a chiral column can sometimes offer exceptional selectivity for diastereomers.[11][12] Polysaccharide-based and protein-based chiral columns are good starting points.[11][13][14]
Problem 2: Peak Tailing
Peak tailing, especially for acidic compounds, can obscure closely eluting peaks and affect quantification.
-
Cause: Secondary interactions between the acidic analytes and active sites on the silica support of the stationary phase.
-
Solution:
-
Use a High-Purity, End-Capped Column: Modern columns are designed to minimize these secondary interactions.[2]
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough to fully protonate the carboxylic acid groups.
-
Increase Ionic Strength: Adding a small amount of a buffer to the mobile phase can help to mask residual silanol groups.
-
Workflow for Troubleshooting Poor HPLC Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protein-based Chiral HPLC Columns - Amerigo Scientific [amerigoscientific.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Stereoselective Synthesis of 2,3-Diethylsuccinic Acid
Welcome to the technical support center for the stereoselective synthesis of 2,3-diethylsuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in this important synthetic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent racemization and achieve high stereoselectivity in your reactions.
Introduction: The Challenge of Stereocontrol in this compound Synthesis
This compound possesses two stereogenic centers, making it a versatile chiral building block for the synthesis of complex molecules and pharmaceuticals.[1] However, the creation of these stereocenters with precise control is a significant synthetic challenge. Racemization, the formation of an equal mixture of enantiomers, is a common pitfall that can drastically reduce the yield of the desired stereoisomer and necessitate difficult purification steps. This guide will explore the primary causes of racemization and provide robust strategies to mitigate this issue, ensuring the stereochemical integrity of your final product.
The primary mechanism leading to the loss of stereochemical information is the formation of a planar enolate intermediate. When a proton on a chiral α-carbon is abstracted by a base, the resulting enolate is achiral. Subsequent, non-stereospecific reprotonation can lead to a racemic mixture.[2] Therefore, controlling the formation and reaction of these enolates is paramount.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What are the most reliable methods to synthesize enantiomerically pure this compound?
A1: There are three primary strategies that have proven to be highly effective for controlling the stereochemistry of 2,3-disubstituted succinic acids:
-
Chiral Auxiliary-Mediated Synthesis: This is a powerful and widely used method where a chiral molecule is temporarily attached to the succinic acid precursor to direct the stereochemical outcome of the alkylation steps.[3][4] Evans oxazolidinones are a particularly effective class of chiral auxiliaries for this purpose.[3][5]
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as diethyl maleate, using a chiral transition metal catalyst.[6][7][8] Rhodium and Ruthenium catalysts complexed with chiral phosphine ligands are commonly employed to achieve high enantioselectivity.[6][7]
-
Enzymatic Resolution: This technique utilizes enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture of a this compound derivative, allowing for the separation of the two enantiomers.[9][10][11]
Q2: Why is the choice of base so critical in preventing racemization during enolate alkylation?
A2: The choice of base is crucial because it dictates the rate and completeness of enolate formation. To prevent racemization, it is essential to use a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at low temperatures (typically -78 °C).[12] This ensures rapid and irreversible deprotonation to form the enolate, minimizing the time the starting material is in equilibrium with the enolate, which is a key cause of racemization.[2] Weaker bases, like alkoxides, can lead to incomplete enolate formation and an equilibrium between the starting material, the enolate, and the product, which allows for racemization.[2]
Q3: Can I use a one-pot, double alkylation of a succinate ester to synthesize this compound stereoselectively?
A3: While technically possible, a one-pot double alkylation of a simple succinate ester is generally not recommended for achieving high stereoselectivity. The initial alkylation creates one stereocenter, but the subsequent deprotonation to form the second enolate can lead to epimerization (racemization at one of the two stereocenters). It is more reliable to use a method that allows for sequential and controlled introduction of the two ethyl groups, such as the chiral auxiliary approach.
Q4: What are the advantages of using an Evans oxazolidinone as a chiral auxiliary?
A4: Evans oxazolidinones offer several advantages:
-
High Diastereoselectivity: They provide excellent stereocontrol in alkylation reactions, often with diastereomeric ratios exceeding 98:2.[13]
-
Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the choice of the (R)- or (S)-auxiliary and the reaction conditions.[5]
-
Reliable Cleavage: The auxiliary can be removed under relatively mild conditions without racemizing the newly formed stereocenters.[14][15][16]
-
Recyclable: The chiral auxiliary can often be recovered and reused, which is cost-effective.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation. 2. Inactive alkylating agent (e.g., ethyl iodide or bromide). 3. Reaction temperature too low for alkylation. 4. Quenching of the enolate by a proton source (e.g., water in the solvent). | 1. Ensure the use of a strong, freshly prepared base (e.g., LDA). Verify the concentration of the base via titration. 2. Use a fresh, high-purity alkylating agent. Consider switching from ethyl bromide to the more reactive ethyl iodide. 3. While enolate formation requires very low temperatures (-78 °C), the alkylation step may require warming to a slightly higher temperature (e.g., -40 °C or 0 °C). Monitor the reaction by TLC. 4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Low Diastereoselectivity / Racemization | 1. Enolate equilibration due to prolonged reaction times or elevated temperatures. 2. Use of a weak or sterically unhindered base. 3. The chiral auxiliary is not effectively directing the alkylation. 4. Racemization during the removal of the chiral auxiliary. | 1. Minimize the time the enolate is present before adding the electrophile. Avoid unnecessarily long reaction times. 2. Use a strong, bulky, non-nucleophilic base like LDA. 3. Ensure the correct chiral auxiliary is being used for the desired stereoisomer. For Evans auxiliaries, chelation with a Lewis acid can enhance rigidity and stereocontrol.[17] 4. For Evans auxiliaries, use mild cleavage conditions such as lithium hydroperoxide (LiOOH).[14][16] Avoid harsh acidic or basic conditions that could epimerize the product. |
| Formation of Side Products | 1. Dialkylation of the succinate precursor. 2. Self-condensation of the enolate (Claisen condensation). 3. Elimination reaction of the alkyl halide. | 1. Use a slight excess of the enolate relative to the alkylating agent. Add the alkylating agent slowly to the enolate solution. 2. Ensure complete enolate formation by using a strong base before adding the alkylating agent. Keep the reaction temperature low. 3. This is more common with secondary and tertiary alkyl halides. With primary halides like ethyl iodide, it is less of an issue, but using the lowest effective reaction temperature can help. |
| Difficulty in Removing the Chiral Auxiliary | 1. Incomplete hydrolysis of the N-acyl bond. 2. Formation of undesired cleavage products (e.g., endocyclic cleavage of oxazolidinone). | 1. Increase the reaction time or the amount of the cleavage reagent (e.g., LiOOH). Monitor the reaction by TLC to ensure complete conversion. 2. For Evans oxazolidinones, LiOH can cause undesired endocyclic cleavage.[14][16] Use LiOOH for selective exocyclic cleavage.[14][16] |
Experimental Protocols
Here are detailed, step-by-step methodologies for the stereoselective synthesis of this compound.
Method 1: Diastereoselective Synthesis using an Evans Chiral Auxiliary
This protocol is adapted from established procedures for the diastereoselective alkylation of Evans oxazolidinones and provides a reliable route to enantiomerically pure this compound.[4][5]
-
Acylation of the Chiral Auxiliary:
-
To a solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the solution for 15 minutes, then add a solution of succinic anhydride (1.1 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.
-
-
First Diastereoselective Alkylation:
-
Dissolve the N-succinyl imide (1.0 eq.) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Slowly add a freshly prepared solution of LDA (1.1 eq.) in THF. Stir for 30 minutes to ensure complete enolate formation.
-
Add ethyl iodide (1.2 eq.) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm to -40 °C and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.
-
-
Second Diastereoselective Alkylation:
-
Repeat the procedure from Step 2, using the mono-ethylated product as the starting material.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the diethylated N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by a 0.2 M aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the this compound.
-
Method 2: Asymmetric Hydrogenation of Diethyl Maleate
This method provides a direct route to chiral this compound esters via the asymmetric hydrogenation of a prochiral precursor. The choice of a suitable chiral catalyst is critical for high enantioselectivity.[6][7][8][18]
-
Catalyst Preparation:
-
In a glovebox, dissolve [Ru(cod)Cl2]n and a chiral bisphosphine ligand (e.g., (R)-BINAP) in a suitable solvent like toluene.
-
Heat the mixture to form the active catalyst complex. The specific procedure will depend on the chosen ligand and precursor.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve diethyl maleate (1.0 eq.) in an appropriate solvent (e.g., methanol).
-
Add the chiral Ruthenium catalyst (typically 0.01-1 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 50 atm) and stir at a controlled temperature (e.g., 50 °C) until the reaction is complete (monitored by GC or NMR).
-
-
Purification and Hydrolysis:
-
After releasing the pressure, remove the solvent under reduced pressure. The crude diethyl 2,3-diethylsuccinate can be purified by column chromatography.
-
To obtain the free acid, hydrolyze the ester using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
-
Method 3: Enzymatic Kinetic Resolution
This method is suitable for separating a racemic mixture of this compound esters. It relies on the high stereoselectivity of enzymes, such as lipases.[9][10][11]
-
Preparation of Racemic Diethyl 2,3-Diethylsuccinate:
-
Synthesize the racemic ester using standard methods, for example, by the hydrogenation of diethyl 2,3-diethylidenesuccinate over a non-chiral catalyst like Palladium on carbon.
-
-
Enzymatic Resolution:
-
Suspend the racemic diethyl 2,3-diethylsuccinate in a phosphate buffer solution (pH ~7).
-
Add a lipase (e.g., Candida antarctica lipase B, CAL-B) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached.
-
-
Separation and Isolation:
-
Stop the reaction by filtering off the enzyme.
-
Extract the unreacted ester with an organic solvent (e.g., diethyl ether).
-
Acidify the remaining aqueous solution and extract the hydrolyzed mono-acid with an organic solvent.
-
The unreacted ester and the hydrolyzed acid will be enantiomerically enriched.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
- Genet, J. P. (2002). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 35(11), 948-956.
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
- Myers, A. G., & Kung, D. W. (1999). A concise, stereocontrolled synthesis of (-)-ephedrine. Organic Letters, 1(3), 435-437.
- Paquette, L. A. (Ed.). (2004). Handbook of Reagents for Organic Synthesis: Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons.
- Wu, Y. D., & Houk, K. N. (1991). Transition structures for the lithium hydroperoxide cleavage of N-acyl oxazolidinones. A theoretical study of the Evans chiral auxiliary cleavage. The Journal of Organic Chemistry, 56(19), 5657-5661.
- Pu, L. (2004). The discovery of BINOL as a powerful chiral ligand for asymmetric catalysis. Tetrahedron, 60(43), 9471-9494.
- Schreier, P., & Winterhalter, P. (Eds.). (1993). Progress in flavour precursor studies: analysis, generation, biotechnology.
-
Hamari Chemicals, Ltd. Chiral Catalysts for Asymmetric Transfer Hydrogenation. [Link]
- Abudkelimu, N., Xi, H., Qing, S., Ma, Y., Gao, Z., & Eli, W. (2012). Kinetics of Selective Hydrogenation of Dimethyl Maleate to Dimethyl Succinate in Liquid Phase. Asian Journal of Chemistry, 24(11), 5341.
-
Wikipedia. Diethyl maleate. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral auxiliaries in asymmetric synthesis. In Asymmetric Synthesis–The Essentials (pp. 3-15). Wiley-VCH.
-
Wikipedia. Chiral auxiliary. [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
University of Queensland. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
-
ACS Figshare. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
-
PubMed. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
-
MDPI. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. [Link]
-
Charette Group. E-ENOLATE ALKYLATION-H16-Part I.key. [Link]
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Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
-
University of Bristol. III Enolate Chemistry. [Link]
-
PubMed. Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. [Link]
-
Chem-Station. Evans Aldol Reaction. [Link]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
MDPI. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]
-
ResearchGate. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. [Link]
-
ResearchGate. Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. [Link]
-
ResearchGate. Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. [Link]
-
PubMed Central. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
-
MDPI. Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. [Link]
-
ResearchGate. Lipase-Catalyzed Solution Polycondensation of 1,4-Butanediol and Diethyl Succinate: Effect of Diphenyl Ether Concentration on Enzyme Stability, Reuse and PBS Molar Mass Distribution. [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
-
University of Bristol. III Enolate Chemistry. [Link]
-
PubMed. Asymmetric hydrogenation of itaconic acid and enol acetate derivatives with the Rh-TangPhos catalyst. [Link]
-
Chem-Station. Evans Aldol Reaction. [Link]
-
MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
-
Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]
-
MDPI. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]
-
ResearchGate. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. [Link]
-
ResearchGate. Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. [Link]
-
ResearchGate. Lipase catalysed mono and di-acylation of secondary alcohols with succinic anhydride in organic media and ionic liquids. [Link]
-
PubMed Central. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
-
MDPI. Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. [Link]
-
ResearchGate. Lipase-Catalyzed Solution Polycondensation of 1,4-Butanediol and Diethyl Succinate: Effect of Diphenyl Ether Concentration on Enzyme Stability, Reuse and PBS Molar Mass Distribution. [Link]
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- 18. asianpubs.org [asianpubs.org]
Technical Support Center: Scaling Up the Synthesis of 2,3-Diethylsuccinic Acid
Welcome to the technical support center for the synthesis of 2,3-diethylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral building block. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up, ensuring you can achieve your desired yield and purity with confidence.
Introduction to the Challenges
The synthesis of this compound presents several challenges, particularly when moving from bench-scale to larger production. These challenges often revolve around controlling diastereoselectivity, minimizing side reactions, and efficiently purifying the final product. As with any scale-up, issues related to heat and mass transfer become increasingly critical.[1] This guide will provide practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the likely causes?
A1: Low overall yield can stem from several factors throughout the synthetic process. Here's a breakdown of common culprits:
-
Incomplete Enolate Formation: If you are using a dialkylation approach starting from diethyl succinate, incomplete deprotonation will lead to unreacted starting material and mono-alkylated byproducts. Ensure you are using a sufficiently strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an appropriate solvent.[1][2]
-
Side Reactions: Competing reactions, such as elimination of the ethyl halide or self-condensation of the enolate, can significantly reduce the yield of the desired product.[3]
-
Suboptimal Reaction Conditions: Temperature control is crucial. Alkylation of enolates is often performed at low temperatures (e.g., -78 °C) to enhance selectivity and minimize side reactions.[4]
-
Purification Losses: The separation of diastereomers and removal of impurities can be challenging and lead to significant product loss. Re-evaluate your crystallization or chromatography methods.
Q2: I am struggling with poor diastereoselectivity in my reaction. How can I improve the ratio of the desired diastereomer?
A2: Achieving high diastereoselectivity is a primary challenge in the synthesis of 2,3-disubstituted succinic acids. The stereochemical outcome is influenced by the reaction mechanism and conditions.
-
Choice of Base and Solvent: The choice of base and solvent can influence the geometry (E vs. Z) of the enolate, which in turn can affect the stereochemical outcome of the alkylation.[2] Experiment with different base-solvent combinations. For instance, using LDA in a non-polar solvent like THF at low temperatures often provides good selectivity.[4]
-
Temperature Control: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[2]
-
Starting Material: If you are using a catalytic hydrogenation approach starting from diethylidenesuccinic acid, the choice of catalyst and reaction conditions will heavily influence the diastereoselectivity of the final product.
Q3: I am observing the formation of significant amounts of a mono-ethylated byproduct. How can I favor the formation of the di-ethylated product?
A3: The formation of the mono-alkylated product is a common issue and indicates that the second alkylation is not proceeding to completion.[5]
-
Stoichiometry of Base and Alkylating Agent: Ensure you are using at least two equivalents of base and two equivalents of the ethylating agent (e.g., ethyl iodide or ethyl bromide).
-
Reaction Time and Temperature: After the first alkylation, a higher temperature might be required to drive the second alkylation to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Slow Addition: Adding the alkylating agent slowly to the enolate solution can sometimes help minimize side reactions and favor complete dialkylation.[5]
Troubleshooting Guides
Guide 1: Alkylation of Diethyl Succinate
This is a common and versatile method for synthesizing this compound. However, it is prone to several issues during scale-up.
Problem: Low Conversion and/or Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Inefficient Enolate Formation | - Use a strong, non-nucleophilic base like LDA or NaH.[1] - Ensure anhydrous reaction conditions, as any protic solvent will quench the enolate. - Verify the activity of your base. |
| Competing Elimination Reaction | - Use an ethyl halide with a good leaving group (I > Br > Cl). - Maintain a low reaction temperature during the alkylation step. - Consider using a less basic, but still effective, base if elimination is a major issue.[3] |
| Over-alkylation or Poly-alkylation | - Carefully control the stoichiometry of the alkylating agent.[5] - Add the ethyl halide dropwise to the reaction mixture. |
Experimental Protocol: Diethyl Succinate Alkylation (Lab Scale)
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve diethyl succinate in anhydrous THF. Cool the solution to -78 °C. Slowly add 2.2 equivalents of a freshly prepared solution of LDA in THF. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Slowly add 2.2 equivalents of ethyl iodide to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: The resulting diethyl 2,3-diethylsuccinate is then hydrolyzed to the diacid using standard procedures, such as refluxing with aqueous HCl or NaOH followed by acidification.
Diagram: Alkylation Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Guide 2: Purification of Diastereomers
The final product, this compound, exists as a pair of enantiomers (racemic mixture) and a meso compound. Separating these diastereomers is often a critical step.
Problem: Difficulty in Separating Diastereomers
| Potential Cause | Troubleshooting Steps |
| Similar Physical Properties | The melting points and solubilities of the diastereomers can be very similar, making separation by simple crystallization challenging. |
| Co-crystallization | The diastereomers may co-crystallize, preventing effective purification. |
| Ineffective Chromatographic Separation | The polarity of the diastereomers might be too similar for efficient separation by column chromatography. |
Solutions and Strategies:
-
Fractional Crystallization: This is the most common method for separating diastereomers.
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find a system where the solubility of the two diastereomers is significantly different.
-
Seeding: Seeding a supersaturated solution with a pure crystal of the desired diastereomer can induce its selective crystallization.
-
Controlled Cooling: Slow and controlled cooling often leads to the formation of purer crystals.
-
-
Derivative Formation: Convert the mixture of diacids into a derivative (e.g., a salt with a chiral amine or an ester with a chiral alcohol). The resulting diastereomeric derivatives will have different physical properties, making them easier to separate.[6] After separation, the desired diastereomer of the diacid can be regenerated.
-
Chromatography:
-
Column Chromatography: While challenging, optimization of the stationary phase and eluent system can sometimes achieve separation.
-
Preparative HPLC: For high-purity requirements and smaller scales, preparative HPLC with a suitable chiral or achiral column can be an effective, albeit more expensive, option.
-
Diagram: Diastereomer Separation Strategy
Caption: Strategies for the separation of this compound diastereomers.
Scale-Up Considerations
Transitioning from the laboratory to a pilot or production scale introduces a new set of challenges.
| Parameter | Lab Scale | Scale-Up Challenge | Mitigation Strategy |
| Mixing | Efficient stirring with a magnetic stir bar. | Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields.[7] | - Use appropriate reactor geometry and impeller design for efficient agitation. - Perform mixing studies to ensure homogeneity. |
| Heat Transfer | Rapid heating and cooling due to a high surface area to volume ratio. | The surface area to volume ratio decreases significantly on a larger scale, making heat removal from exothermic reactions more difficult and potentially leading to thermal runaways.[1][7] | - Use a reactor with a jacket for efficient heating and cooling. - Consider semi-batch or continuous processing to better control exotherms. |
| Reagent Addition | Rapid addition of reagents is often possible. | Slow, controlled addition of reagents is critical to manage heat generation and maintain optimal reaction conditions. | - Utilize dosing pumps for precise and controlled addition of reagents. - Monitor the internal temperature of the reactor closely during additions. |
| Work-up and Isolation | Simple extractions and filtrations. | Handling large volumes of solvents and performing extractions and filtrations can be cumbersome and lead to product loss. | - Use appropriate equipment for large-scale liquid-liquid extractions and filtrations. - Optimize crystallization conditions to maximize product recovery and purity. |
References
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
-
The Royal Society of Chemistry. Scale-Up: What Goes Wrong? Retrieved from [Link]
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
Fiveable. Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Chemistry World. (2019, February 28). We're going to need a bigger flask. Retrieved from [Link]
-
ResearchGate. (2019, January 8). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. Retrieved from [Link]
-
Lumen Learning. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
- Google Patents. CN101397246B - Method for preparing 2,3-dialkyl succinic acid and ester compounds thereof.
-
METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
-
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved from [Link]
-
YouTube. (2023, February 15). Alkylation of Enolates. Retrieved from [Link]
- Google Patents. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
- Google Patents. US20030181743A1 - Process for preparing alkylidene substituted succinic acid esters.
-
Semantic Scholar. Synthesis and Lubricating Properties of Succinic Acid Alkyl Ester Derivatives. Retrieved from [Link]
- Google Patents. US4874473A - Separation of diastereomers by extractive distillation.
-
MDPI. Preparation of Enantiomerically Enriched P-Stereogenic Dialkyl-Arylphosphine Oxides via Coordination Mediated Optical Resolution. Retrieved from [Link]
-
ResearchGate. Synthesis and lubricating properties of succinic acid alkyl ester derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. Retrieved from [Link]
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Stability and storage conditions for 2,3-Diethylsuccinic acid
Technical Support Center: 2,3-Diethylsuccinic Acid
Guide Objective: This document provides a comprehensive technical guide on the stability and optimal storage conditions for this compound. It is intended for researchers, chemists, and laboratory professionals who handle this compound. The information herein is synthesized from established chemical principles and data on analogous structures, providing a robust framework for experimental success and material integrity.
Introduction: Understanding this compound
This compound is a substituted dicarboxylic acid. Like its parent compound, succinic acid, it possesses two carboxylic acid functional groups.[1] This structure dictates its chemical behavior, including its acidic nature and potential degradation pathways. While specific, in-depth stability studies on this compound are not extensively published, we can extrapolate reliable handling and storage protocols from the well-documented behavior of other short-chain dicarboxylic acids.[2][3] This guide explains the causal factors behind its stability and provides actionable troubleshooting advice to mitigate common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: The primary goal for storing this compound is to prevent exposure to moisture, high temperatures, and incompatible chemicals.
-
Long-Term Storage (Months to Years): For maximum stability, the compound, in its solid form, should be stored in a tightly sealed container at 2-8°C . A desiccator or a controlled-humidity cabinet within this temperature range is ideal. The inert atmosphere of a desiccator minimizes exposure to atmospheric moisture and oxygen, which are key factors in potential degradation over extended periods.
-
Short-Term Storage (Days to Weeks): For routine laboratory use, storing the compound in a well-sealed container in a cool, dark, and dry place, such as a dedicated chemical cabinet away from heat sources and direct sunlight, is sufficient.[4]
The Scientific Rationale: Lower temperatures reduce the kinetic energy of molecules, slowing down potential decomposition reactions. Dicarboxylic acids can be susceptible to thermal degradation, and keeping them refrigerated minimizes this risk.[5] Sealing the container is crucial to prevent the ingress of moisture, which can lead to physical clumping and potentially catalyze hydrolytic degradation of any impurities.
Q2: Is this compound sensitive to light, air, or moisture?
A2: Yes, to varying degrees.
-
Moisture (High Sensitivity): Carboxylic acids are often hygroscopic, meaning they can absorb moisture from the air. This is the most significant environmental factor to control. Absorbed water can cause the powder to clump, making it difficult to weigh accurately, and can introduce a reactant for potential degradation pathways over time.
-
Air (Low to Moderate Sensitivity): While the saturated alkyl chains of this compound are not highly susceptible to oxidation under ambient conditions, prolonged exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, could potentially initiate oxidative degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice for long-term archival storage but is not typically necessary for routine use.
-
Light (Low Sensitivity): The compound does not possess significant chromophores that would make it highly susceptible to photolytic degradation. However, as a general best practice for all chemicals, storage in amber vials or in a dark cabinet is recommended to prevent any potential light-induced reactions.[6]
Q3: What is the expected shelf-life of this compound under recommended conditions?
A3: When stored as a dry solid in a tightly sealed container at 2-8°C and protected from moisture, this compound is expected to be stable for several years. For critical applications, such as in pharmaceutical development or as an analytical standard, it is recommended to re-qualify the material (e.g., via chromatography, spectroscopy, or titration) after 2-3 years or if any physical changes are observed.
Q4: What materials are compatible/incompatible for storing this compound?
A4: Material compatibility is critical to prevent contamination and reaction.
-
Compatible Materials: Borosilicate glass (e.g., Pyrex®) and chemically resistant polymers such as Polytetrafluoroethylene (PTFE) and High-Density Polyethylene (HDPE) are excellent choices for primary containers and labware. Stainless steel spatulas (grades 304 or 316) are suitable for handling.
-
Incompatible Materials:
-
Bases: Avoid contact with strong bases (e.g., sodium hydroxide, potassium carbonate) as they will cause a vigorous acid-base neutralization reaction.
-
Strong Oxidizing Agents: Peroxides, nitrates, and perchlorates should be stored separately as they can react exothermically with organic compounds.[7]
-
Reactive Metals: Alkali metals (e.g., sodium, potassium) and other reactive metals (e.g., magnesium, zinc) can react to produce flammable hydrogen gas.[6]
-
Basic or Corrodible Surfaces: Do not store directly on metal shelves that can rust. Use secondary containment, such as acid-resistant plastic trays.[2]
-
Section 2: Troubleshooting Guide
Problem: I observe a change in the physical appearance of my solid this compound (e.g., clumping, discoloration). What could be the cause?
This issue typically points to improper storage, specifically exposure to moisture or heat.
Diagnostic Workflow:
-
Assess the Environment: Was the container lid properly sealed? Was it left open to the atmosphere for an extended period? Is the storage location (refrigerator, cabinet) prone to high humidity?
-
Analyze the Change:
-
Clumping/Caking: This is a classic sign of moisture absorption (hygroscopicity). The material is likely still usable for many applications, but it will be difficult to weigh accurately. To remedy this for non-critical use, you can dry the material in a vacuum oven at a low temperature (e.g., 30-40°C) for several hours.
-
Discoloration (e.g., yellowing): This may indicate a degree of chemical degradation, possibly from oxidation or reaction with impurities. The purity of the material is now suspect.
-
-
Corrective Action: If purity is critical, the material should be re-purified (e.g., by recrystallization) or discarded. For future prevention, always ensure the container is tightly sealed immediately after use and consider storing it inside a desiccator.
Problem: My experimental results are inconsistent. Could the stability of this compound be a factor?
Yes, inconsistent results can often be traced back to reagent integrity.
Causality Analysis:
-
Purity Degradation: If the compound has degraded, its effective concentration in your experiments will be lower than calculated, leading to shifts in reaction kinetics, lower yields, or altered biological activity.
-
Formation of Active Byproducts: Degradation doesn't just reduce the amount of starting material; it creates new chemical entities. For example, thermal decomposition of a 1,4-dicarboxylic acid could potentially lead to the formation of a cyclic anhydride.[3] This new compound will have different physical and chemical properties (e.g., reactivity, solubility) and could interfere with your assay or reaction.
-
Solution Instability: If you are using a pre-made stock solution, the compound may be degrading in the solvent over time.
Self-Validating Protocol:
-
Run a Control: Use a freshly opened or newly purchased vial of this compound in a parallel experiment. If this control experiment yields the expected results, it strongly suggests your older stock has degraded.
-
Analytical Verification: Check the purity of your material using a suitable analytical method, such as HPLC, GC-MS, or NMR spectroscopy. Compare the results to the certificate of analysis that came with the compound.
Problem: I need to prepare a stock solution. What are the best practices for stability in solution?
A2: The stability of this compound in solution depends heavily on the solvent, pH, and storage conditions.
-
Solvent Choice: Use high-purity, anhydrous solvents if possible. Protic solvents like water or ethanol are common, but be aware that they can participate in long-term degradation reactions like esterification if an alcohol is the solvent and a catalyst is present. Aprotic organic solvents like DMSO or DMF are also options, but their purity and water content should be checked.
-
pH Considerations: As a dicarboxylic acid, the pH of aqueous solutions will be acidic. In unbuffered water, this acidic environment is generally stable. Avoid highly basic conditions (pH > 9) for long-term storage, as this can accelerate certain degradation pathways.
-
Storage: Store stock solutions in tightly sealed, light-protected (amber) vials at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is highly recommended. This prevents repeated freeze-thaw cycles, which can accelerate degradation, and minimizes the risk of contamination and solvent evaporation from the main stock.
Section 3: Summary of Storage & Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Physical Form | Solid | Maximizes stability by reducing molecular mobility. |
| Temperature | 2-8°C (Long-term); Cool/Room Temp (Short-term) | Slows the rate of potential chemical degradation.[5] |
| Atmosphere | Tightly sealed container; Desiccator for long-term | Prevents absorption of atmospheric moisture (hygroscopicity).[6] |
| Light | Protect from light (Amber vial or dark cabinet) | Precautionary measure to prevent any potential photolytic degradation.[6] |
| Incompatibilities | Segregate from bases, oxidizers, and reactive metals | Prevents hazardous and degrading chemical reactions.[2][7] |
| Stock Solutions | Aliquot into single-use volumes; Store at ≤ -20°C | Avoids repeated freeze-thaw cycles and contamination. |
Section 4: Experimental Protocols
Protocol 1: Handling and Dispensing Solid this compound
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature (approx. 30-60 minutes). This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Dispensing: Open the container in an area with low humidity if possible. Use a clean, dry spatula to quickly weigh the desired amount of powder into a secondary container.
-
Resealing: Tightly close the primary container lid immediately after dispensing. For extra protection, you can wrap the lid junction with parafilm.
-
Storage: Promptly return the container to its recommended storage location (e.g., 2-8°C refrigerator).
Protocol 2: Preparing and Storing Stock Solutions
-
Preparation: Use a calibrated balance to weigh the solid. Add it to a volumetric flask made of borosilicate glass. Add a portion of the desired high-purity solvent, swirl to dissolve (sonication may be used if necessary), and then fill to the calibration mark.
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass or polypropylene cryovials).
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Storage: Store the aliquots frozen at -20°C or -80°C. When needed, remove a single aliquot and allow it to thaw completely and equilibrate to room temperature before use. Do not refreeze partially used aliquots.
Section 5: Visual Diagrams
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation factors for this compound.
References
-
Biosynthetic Pathway and Metabolic Engineering of Succinic Acid - PMC. (2022). PubMed Central. Retrieved from [Link]
-
Succinic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemical Storage : USDA ARS. (2016). United States Department of Agriculture Agricultural Research Service. Retrieved from [Link]
-
2,3-Dimethylsuccinic acid | C6H10O4. (n.d.). PubChem. Retrieved from [Link]
-
Hydrolysis of Esters and Amides - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Process for the preparation of substituted succinic acid amides. (1986). Google Patents.
-
Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in... (2010). Redalyc. Retrieved from [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy... (2023). PMC - NIH. Retrieved from [Link]
-
Derivatives of succinic acid | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. (n.d.). ACS Publications. Retrieved from [Link]
-
Discover the best practices for safely storing acetic acid. (2024). North Industrial Chemicals. Retrieved from [Link]
-
Three main metabolic pathways of succinic acid production. (n.d.). ResearchGate. Retrieved from [Link]
-
Pathogenetic and pharmacodynamic features of succinic acid derivative application... (2025). Hep Journals. Retrieved from [Link]
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. Retrieved from [Link]
-
Practices for Proper Chemical Storage. (n.d.). Cleveland State University. Retrieved from [Link]
-
Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. (n.d.). PMC - NIH. Retrieved from [Link]
-
Succinic Acid: Technology Development and Commercialization. (2017). MDPI. Retrieved from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [Link]
-
The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. (n.d.). Sci-Hub. Retrieved from [Link]
-
Novel Applications of Starch and Starch Derivatives in the Food and Alcoholic Beverages Industry: A Review. (2026). MDPI. Retrieved from [Link]
-
Hydrolysis of Esters and Amides - Chemistry LibreTexts. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Succinic acid decomposition as a function of dose. (n.d.). ResearchGate. Retrieved from [Link]
-
Dicarboxylic acid - Grokipedia. (n.d.). Retrieved from [Link]
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- 7. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: Overcoming Low Reactivity of 2,3-Diethylsuccinic Acid in Polymer Synthesis
Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of 2,3-diethylsuccinic acid into their polymer backbones. The inherent steric hindrance of this monomer presents unique hurdles to achieving high molecular weight polymers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
I. Understanding the Challenge: The Impact of Steric Hindrance and Stereochemistry
The primary obstacle in the polymerization of this compound lies in the steric hindrance created by the ethyl groups at the 2 and 3 positions. These bulky groups physically obstruct the approach of co-monomers (diols or diamines) to the carboxylic acid functional groups, thereby increasing the activation energy of the polymerization reaction and reducing the overall reaction rate.
Furthermore, this compound exists as two diastereomers: a meso compound and a racemic mixture of (d,l) enantiomers. Diastereomers possess distinct physical and chemical properties, which can translate to different reactivities in polymerization.[1][2] While direct comparative studies on the polymerization kinetics of the meso and d,l isomers of this compound are not extensively documented, it is reasonable to infer that their different spatial arrangements will influence their reactivity.
II. Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have when working with this compound.
Q1: Why is my polymerization with this compound resulting in low molecular weight oligomers?
A1: Low molecular weight is a common issue and is typically a result of the aforementioned steric hindrance. Standard polycondensation conditions are often insufficient to overcome the high activation energy required for the propagation of the polymer chains. To achieve higher molecular weights, more forcing reaction conditions or a more reactive monomer derivative are necessary.
Q2: Will the meso or the d,l isomer of this compound be more reactive?
A2: While specific data for this compound is scarce, the spatial orientation of the carboxylic acid groups in the meso and d,l isomers is different. This can affect how the monomers align and react. It is plausible that one isomer may exhibit slightly more favorable kinetics. We recommend either using a single, pure diastereomer to ensure polymer regularity or being consistent with the isomeric ratio to ensure batch-to-batch reproducibility.
Q3: Are there alternative monomers I can use that are less sterically hindered?
A3: If the specific properties imparted by the diethyl substitution are not critical, you could consider less hindered succinic acid derivatives such as 2-methylsuccinic acid. However, if the diethyl structure is essential, the strategies outlined in this guide will be more relevant.
Q4: What are the main strategies to improve the reactivity of this compound?
A4: The two primary approaches are:
-
Increasing the reactivity of the carboxylic acid groups: This is most effectively achieved by converting the diacid to a more reactive derivative, such as a diacid chloride.
-
Employing specialized catalysts and reaction conditions: Utilizing catalysts that are less sensitive to steric hindrance and optimizing reaction parameters like temperature and time can significantly improve polymerization outcomes.
III. Troubleshooting Guides
This section provides structured guidance for troubleshooting common problems encountered during the polymerization of this compound.
Troubleshooting Low Molecular Weight in Polyesterification
Caption: Troubleshooting workflow for low molecular weight in polyesterification.
| Issue | Potential Cause | Recommended Action |
| Low Polymer Molecular Weight | Insufficient reactivity of the dicarboxylic acid due to steric hindrance. | Convert this compound to its diacid chloride derivative before polymerization. This significantly enhances the electrophilicity of the carbonyl carbons. (See Experimental Protocol 1 ) |
| Ineffective catalysis. | Employ a catalyst known to be effective for sterically hindered monomers. Scandium triflate (Sc(OTf)₃) has been shown to catalyze the polycondensation of substituted dicarboxylic acids even at room temperature.[3][4] Tin-based catalysts such as tin(II) octanoate can also be effective, often at elevated temperatures. | |
| Equilibrium limitations. | Ensure efficient removal of the condensation byproduct (water). Use a Dean-Stark trap during solution polymerization or apply high vacuum during melt polycondensation. | |
| Polymer Discoloration | High reaction temperatures leading to degradation. | If using melt polycondensation at high temperatures, ensure a high-purity monomer and a scrupulously clean reaction vessel. Consider using a lower reaction temperature with a more active catalyst or switching to a solution polymerization approach. |
| Inconsistent Results | Variable stereoisomer ratio in the starting material. | Use this compound with a consistent meso to d,l ratio for each batch. If possible, use a pure stereoisomer to obtain a more regular polymer structure. |
Troubleshooting Low Molecular Weight in Polyamidation
Caption: Troubleshooting workflow for low molecular weight in polyamidation.
| Issue | Potential Cause | Recommended Action |
| Low Polymer Molecular Weight | Direct amidation is too slow due to steric hindrance. | The most reliable method is to use the diacid chloride of this compound and react it with the diamine in a low-temperature solution polycondensation. (See Experimental Protocol 1 ) |
| Alternatively, use a direct polycondensation method with a condensing agent. The Yamazaki-Higashi reaction, which utilizes triphenyl phosphite (TPP) and pyridine (Py), can be effective for forming polyamides from dicarboxylic acids and diamines without isolating the acid chloride.[5] (See Experimental Protocol 2 ) | ||
| Poor Polymer Solubility | Formation of rigid polymer chains that precipitate out of solution. | Add solubility promoters such as lithium chloride (LiCl) or calcium chloride (CaCl₂) to the reaction mixture, especially when using aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[5] |
| Gel Formation | Side reactions at high temperatures. | Avoid high-temperature melt polycondensation for polyamides, as it can lead to side reactions and cross-linking. Prefer solution-based methods at lower temperatures. |
IV. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key strategies to overcome the low reactivity of this compound.
Protocol 1: Activation via Acid Chloride Formation and Subsequent Polymerization
This two-step protocol is highly effective for both polyester and polyamide synthesis.
Step 1: Synthesis of 2,3-Diethylsuccinoyl Chloride
-
Reagents and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[6][7][8]
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂).
-
Magnetic stirrer and heating mantle.
-
-
Procedure: a. In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM. b. If using oxalyl chloride, add a catalytic amount of DMF (e.g., 1-2 drops). c. Slowly add thionyl chloride (≥ 2.2 eq) or oxalyl chloride (≥ 2.2 eq) to the suspension at room temperature. d. The reaction mixture is then stirred at room temperature or gently heated to reflux until the evolution of gas ceases and the solution becomes clear. e. Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure. f. The resulting crude 2,3-diethylsuccinoyl chloride can be purified by vacuum distillation or used directly in the next step.
Step 2a: Polyesterification via the Acid Chloride Route
-
Reagents and Equipment:
-
2,3-Diethylsuccinoyl chloride
-
Diol (e.g., 1,4-butanediol)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous inert solvent (e.g., DCM or THF)
-
Round-bottom flask, dropping funnel, magnetic stirrer.
-
-
Procedure: a. Dissolve the diol (1.0 eq) and the base (2.2 eq) in the anhydrous solvent in the reaction flask and cool in an ice bath. b. Dissolve the 2,3-diethylsuccinoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled diol solution with vigorous stirring. c. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. d. The resulting polymer solution is filtered to remove the hydrochloride salt of the base, and the polymer is isolated by precipitation in a non-solvent (e.g., methanol or water). e. The polymer is then collected by filtration and dried under vacuum.
Step 2b: Polyamidation via the Acid Chloride Route
-
Reagents and Equipment:
-
2,3-Diethylsuccinoyl chloride
-
Diamine (e.g., hexamethylenediamine)
-
Anhydrous aprotic polar solvent (e.g., NMP, DMAc)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine, optional, as the diamine can act as the acid scavenger)
-
-
Procedure: a. Dissolve the diamine (1.0 eq) in the anhydrous solvent in the reaction flask and cool in an ice bath. b. Dissolve the 2,3-diethylsuccinoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled diamine solution with vigorous stirring. c. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. d. The polymer is isolated by precipitation in a non-solvent (e.g., water or methanol), filtered, washed, and dried under vacuum.
Protocol 2: Direct Polyamidation using the Yamazaki-Higashi Reaction
This protocol allows for the direct conversion of the dicarboxylic acid to a polyamide, avoiding the isolation of the acid chloride.[5]
-
Reagents and Equipment:
-
This compound
-
Diamine
-
Triphenyl phosphite (TPP)
-
Pyridine (Py)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl) (optional, as a solubility promoter)
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet.
-
-
Procedure: a. To a reaction flask under a nitrogen atmosphere, add this compound (1.0 eq), the diamine (1.0 eq), NMP, pyridine (2.0 eq), and LiCl (if used). b. Stir the mixture at room temperature until all solids are dissolved. c. Add triphenyl phosphite (2.0 eq) to the solution. d. Heat the reaction mixture to 80-120 °C and stir for 3-6 hours. e. The resulting viscous polymer solution is then cooled to room temperature and poured into a non-solvent (e.g., methanol) to precipitate the polyamide. f. The polymer is collected by filtration, washed thoroughly with methanol, and dried under vacuum.
V. Summary of Recommended Conditions
The following table summarizes the key parameters for the recommended polymerization strategies.
| Parameter | Acid Chloride Route (Polyester/Polyamide) | Yamazaki-Higashi (Polyamide) | Catalytic Melt Polycondensation (Polyester) |
| Temperature | 0 °C to Room Temperature | 80 - 120 °C | 180 - 220 °C |
| Pressure | Atmospheric | Atmospheric | High Vacuum |
| Catalyst/Reagent | Thionyl/Oxalyl Chloride, Pyridine/TEA | Triphenyl Phosphite, Pyridine | Sc(OTf)₃, Tin(II) Octanoate |
| Solvent | DCM, THF, NMP, DMAc | NMP | Solvent-free (Melt) |
| Key Advantage | High reactivity, high molecular weight | One-pot procedure, avoids acid chloride | Solvent-free, industrially scalable |
| Key Disadvantage | Two-step process, corrosive reagents | Phosphorous byproducts can be difficult to remove | High temperatures can cause degradation |
VI. Concluding Remarks
The successful polymerization of this compound is a challenging yet achievable goal. The steric hindrance it presents requires a departure from standard polycondensation protocols. By activating the diacid to its more reactive acid chloride form or by employing robust catalytic systems tolerant to steric bulk, researchers can successfully synthesize high molecular weight polymers incorporating this unique monomer. Careful control of stoichiometry, monomer purity, and reaction conditions remains paramount in all approaches. This guide provides a starting point for troubleshooting and process optimization, and we encourage researchers to adapt these protocols to their specific systems.
VII. References
-
Chen, C., Gnanou, Y., and Feng, X. (2023). Borinane-based organoboron catalysts for alternating copolymerization of CO2 with cyclic ethers: improved productivity and facile recovery. Polymer Chemistry, 13, 6312–6321.
-
Diastereomer. In Wikipedia. Retrieved from [Link]
-
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC. Retrieved from [Link]
-
STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry, 17(2), 2024.
-
Dimerization of confined Brønsted acids in enantioselective organocatalytic reactions. RSC Publishing, 2023.
-
The Synthesis of Sterically Hindered Amides. CHIMIA, 2015.
-
Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides. Sparkl. Retrieved from [Link]
-
Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound. Google Patents. Retrieved from
-
Diastereomers. Chemistry LibreTexts. Retrieved from [Link]
-
NEW ORGANOCATALYTIC APPROACHES FOR THE SYNTHESIS OF FUNCTIONAL POLYESTERS AND POLYCARBONATES. Stanford University. Retrieved from [Link]
-
Organocatalysts in Polymer Chemistry. Wiley-VCH. Retrieved from [Link]
-
Polymerization due to Acid chloride. Reddit. Retrieved from [Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Room-temperature polycondensation of dicarboxylic acids and diols catalyzed by water-stable lewis acids. Nagoya Institute of Technology. Retrieved from [Link]
-
Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. ResearchGate. Retrieved from [Link]
-
Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Retrieved from [Link]
-
Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. MDPI. Retrieved from [Link]
-
Comparative Reactivity of Different Polyols in the PET Saponification Process. MDPI. Retrieved from [Link]
-
preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. ResearchGate. Retrieved from [Link]
-
Stereochemical enhancement of polymer properties. OUCI. Retrieved from [Link]
-
Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. MDPI. Retrieved from [Link]
-
Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent. PMC. Retrieved from [Link]
-
Scheme 3: Polymerization of methyl methacrylate with succinic acid dinitrile. ResearchGate. Retrieved from [Link]
-
Preparation and characterization of polyesters with controlled molecular weight method. International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]
-
3 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. MDPI. Retrieved from [Link]
-
14.5 Acid Chloride Formation. Chemistry LibreTexts. Retrieved from [Link]
-
Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces. RSC Publishing. Retrieved from [Link]
-
Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. MDPI. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Separation of 2,3-Diethylsuccinic Acid Diastereomers
In the landscape of pharmaceutical development and stereoselective synthesis, the precise analysis of stereoisomers is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and quality. 2,3-Diethylsuccinic acid, a molecule with two stereogenic centers, exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)). These diastereomers, while possessing identical chemical formulas and connectivity, exhibit different three-dimensional arrangements, which can lead to divergent physical properties and biological activities. Consequently, the ability to separate and quantify these isomers is of paramount importance.
This guide provides an in-depth comparison of the primary analytical techniques for resolving the diastereomers of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Distinguishing Indistinguishable Twins
Diastereomers, unlike enantiomers, have different physical properties, such as melting points, boiling points, and solubilities. This fundamental difference is the key to their separation using chromatographic techniques. Enantiomers, however, are physically identical in an achiral environment and require a chiral environment to be distinguished. Therefore, the analytical task is twofold: first, to separate the meso form from the enantiomeric pair (dl-pair), and second, to resolve the enantiomeric pair itself.
This guide will focus on three core analytical methodologies:
-
Gas Chromatography (GC): A high-resolution separation technique ideal for volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-separative technique for structural elucidation and diastereomer quantification.
Gas Chromatography (GC): Direct Enantiomeric Resolution via Chiral Stationary Phases
Gas chromatography is a powerful tool for separating stereoisomers, provided the analyte is sufficiently volatile and thermally stable. For a dicarboxylic acid like this compound, direct injection is not feasible due to its low volatility and high polarity, which would result in poor peak shape and strong adsorption to the column. The indispensable first step is derivatization .
The "Why" of Derivatization
The primary goal of derivatization in this context is to convert the polar carboxylic acid groups into non-polar, volatile esters. This transformation is critical for two reasons:
-
Volatility: Esterification replaces the hydrogen-bonding carboxylic acid protons with alkyl groups, drastically reducing the boiling point and allowing the analyte to travel through the GC column in the gas phase.
-
Improved Chromatography: The less polar ester derivatives exhibit weaker interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.
The most common derivatization method for carboxylic acids is esterification to form methyl esters, often using reagents like boron trifluoride in methanol (BF₃-MeOH).[1]
The Separation Principle: Chiral Recognition
Once derivatized, the separation of the enantiomeric diethyl esters (from the dl-pair) is achieved using a chiral stationary phase (CSP) . These phases are typically based on cyclodextrins—cyclic oligosaccharides that create a chiral cavity. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase.[2] The differing stability of these complexes causes one enantiomer to be retained longer on the column than the other, resulting in their separation. The meso diastereomer, being structurally different from the enantiomers, will also have a distinct retention time.
Experimental Protocol: Chiral GC-MS Analysis of this compound Diethyl Esters
This protocol is adapted from established methods for similar chiral carboxylic acids.[1]
1. Derivatization to Diethyl Esters:
- Reagents: Boron trifluoride-ethanol solution (14% BF₃ in EtOH), anhydrous ethanol, and a sample containing this compound diastereomers.
- Procedure:
- To approximately 1 mg of the acid sample in a 2 mL reaction vial, add 0.5 mL of 14% BF₃ in ethanol.
- Securely cap the vial and heat at 80°C for 10 minutes to ensure complete esterification.
- After cooling to room temperature, add 1 mL of deionized water and 0.5 mL of hexane.
- Vortex the mixture vigorously for 1 minute to extract the diethyl ester derivatives into the hexane layer.
- Allow the layers to separate and carefully transfer the upper hexane layer containing the derivatives to a clean GC vial.
2. Chiral GC-MS Analysis:
- Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injector: Split/Splitless injector at 250°C, operated in split mode (e.g., 20:1 split ratio).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 200°C at a rate of 3°C/min.
- Hold: Hold at 200°C for 5 minutes.
- Detector: Mass Spectrometer (MS) operated in electron ionization (EI) mode. Scan range of 40-350 m/z. The MS serves as a highly sensitive and selective detector.
Diagram of the GC Workflow
Caption: Workflow for chiral GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Separation of Pre-formed Diastereomers
HPLC is arguably the most versatile technique for chiral separations, offering multiple strategies. For this compound, the most robust and widely applicable method is the indirect approach , where the enantiomers are derivatized with a chiral agent to form diastereomers, which are then readily separated on a standard achiral stationary phase.[3][4]
The "Why" of Diastereomer Formation
The core principle is to convert the inseparable enantiomers into separable diastereomers.[5] This is achieved by reacting the racemic mixture of this compound with a single, pure enantiomer of a chiral derivatizing agent (CDA).
-
(2R,3R)-acid + (R)-CDA → (R,R,R)-diastereomer
-
(2S,3S)-acid + (R)-CDA → (S,S,R)-diastereomer
These resulting diastereomers have different physical properties and will interact differently with the HPLC stationary phase, allowing for their separation. The meso acid will also react to form a unique diastereomer, which will be separated from the other two.
A common choice for a CDA for carboxylic acids is a chiral amine, such as (R)-1-phenylethylamine, which forms stable diastereomeric amides.[6] The presence of an aromatic ring in the CDA also introduces a strong UV chromophore, greatly enhancing detection sensitivity.[1]
Experimental Protocol: Indirect HPLC Separation via Diastereomeric Amides
1. Derivatization to Diastereomeric Amides:
- Reagents: Sample of this compound, thionyl chloride (SOCl₂), (R)-1-phenylethylamine, and an appropriate anhydrous solvent like dichloromethane (DCM).
- Procedure:
- Acid Chloride Formation: In a dry flask under an inert atmosphere, dissolve ~5 mg of the acid sample in 1 mL of anhydrous DCM. Add 2-3 equivalents of thionyl chloride dropwise. Stir at room temperature for 1-2 hours to convert the carboxylic acids to the more reactive acid chlorides.
- Amide Formation: In a separate flask, dissolve 2.5 equivalents of (R)-1-phenylethylamine in 1 mL of anhydrous DCM. Cool this solution in an ice bath.
- Slowly add the acid chloride solution to the amine solution with stirring. Let the reaction proceed for 1 hour.
- Quench the reaction by adding 1 mL of water. Separate the organic layer, wash with a mild acid (e.g., 1M HCl) and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude diastereomeric amides.
- Redissolve the crude product in the HPLC mobile phase for injection.
2. Achiral HPLC Analysis:
- Column: A standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid to ensure good peak shape. A typical starting point is 60:40 (v/v) Acetonitrile:Water + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detector: UV detector set to a wavelength appropriate for the derivatizing agent (e.g., 254 nm for the phenyl group).
Diagram of the HPLC Workflow
Caption: Workflow for indirect HPLC analysis via diastereomer formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a distinct advantage as a non-destructive, non-separative technique for analyzing diastereomers. The principle lies in the fact that the nuclei in diastereomers are in chemically non-equivalent environments, leading to different chemical shifts and coupling constants in the NMR spectrum.[7]
The Principle of Diastereotopic Distinction
In the meso isomer of this compound, the two ethyl groups are chemically equivalent due to a plane of symmetry. In the chiral (dl) isomers, however, the two ethyl groups are also equivalent to each other through a C₂ axis of symmetry. The key distinction arises from the relative orientation of the substituents. The protons within the methylene (-CH₂-) group of the ethyl substituents are diastereotopic and will appear as a complex multiplet, but the chemical shifts of the methine (-CH-) and methylene (-CH₂-) protons of the meso isomer will be different from those of the dl pair.
This difference in chemical shifts allows for:
-
Identification: The unique set of peaks for the meso and dl forms confirms their presence in a mixture.
-
Quantification: The relative ratio of the diastereomers can be determined by integrating their respective, well-resolved signals in the ¹H NMR spectrum.
While NMR cannot distinguish between the (2R,3R) and (2S,3S) enantiomers directly, it can accurately quantify the meso form relative to the combined dl-pair.
Experimental Protocol: ¹H NMR Analysis
1. Sample Preparation:
- Dissolve 5-10 mg of the this compound mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane, TMS) if absolute quantification is required.
2. Data Acquisition:
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
- Experiment: A standard one-dimensional ¹H NMR experiment.
- Key Parameters:
- Sufficient number of scans to achieve a good signal-to-noise ratio.
- A relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification.
3. Data Analysis:
- Process the spectrum (Fourier transform, phase correction, baseline correction).
- Identify the distinct signals corresponding to the methine (-CH-) protons of the meso and dl isomers.
- Integrate the area under these characteristic peaks. The ratio of the integrals directly corresponds to the molar ratio of the diastereomers in the sample.
Comparative Summary of Analytical Methods
The choice of the optimal analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric purity, sample throughput, and available instrumentation.
| Feature | Chiral Gas Chromatography (GC) | Indirect High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Separation Principle | Direct separation of derivatized stereoisomers on a chiral stationary phase. | Separation of diastereomers (formed via derivatization) on an achiral stationary phase.[3] | Non-separative; distinguishes diastereomers based on different chemical shifts.[7] |
| Analyte Form | Volatile esters (e.g., diethyl esters). | Diastereomeric amides or esters. | Native acid (dissolved in deuterated solvent). |
| Primary Application | Quantitative analysis and purity testing of all three stereoisomers. | Preparative separation and quantitative analysis of all three stereoisomers. | Structural confirmation and quantification of meso vs. dl-pair ratio. |
| Enantiomer Resolution | Yes, directly separates the enantiomeric pair. | Yes, resolves the diastereomers derived from the enantiomers. | No, cannot distinguish between enantiomers. |
| Sample Preparation | Moderate: Requires derivatization and extraction. | High: Requires multi-step derivatization and purification. | Low: Simple dissolution in a deuterated solvent. |
| Analysis Time | Moderate: ~20-40 minutes per run. | Moderate: ~15-30 minutes per run. | Fast: ~5-15 minutes per sample. |
| Sensitivity | High (especially with MS detection). | High (especially with a UV-active derivatizing agent). | Low to Moderate. |
| Key Advantage | High resolution and direct enantioseparation. | High versatility; uses standard HPLC equipment. | Fast, non-destructive, and requires minimal sample prep. |
| Key Limitation | Analyte must be volatile and thermally stable after derivatization. | Derivatization can be complex and may introduce artifacts. | Cannot separate enantiomers; lower sensitivity. |
Decision-Making Workflow
Caption: Decision tree for selecting an analytical method.
Conclusion
The analysis of this compound diastereomers is a solvable challenge that requires a thoughtful selection of analytical methodology.
-
Chiral Gas Chromatography stands out for its high resolving power and direct enantioseparation capabilities, making it an excellent choice for routine quality control once a robust derivatization protocol is established.
-
Indirect High-Performance Liquid Chromatography offers immense flexibility and is particularly powerful for both analytical quantification and preparative-scale isolation of pure stereoisomers using standard laboratory equipment.
-
NMR Spectroscopy provides a rapid, non-destructive snapshot of the diastereomeric composition (meso vs. dl), making it an invaluable tool for reaction monitoring and initial purity assessment.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their compounds.
References
- Studies on the ¹H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chinese Journal of Magnetic Resonance.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. Enantiomer separation of acidic compounds. Agilent Technologies Application Note. [Link]
-
Chiral HPLC Separations Guide. Phenomenex. (Available at: [Link])
-
Enantiomeric separation of the synthesized chiral dicarboxylic acid. ResearchGate. (Content may require user login). [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed Central. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (General reference for NMR data). [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]
-
Meso-2,3-dimethyl-2,3-diphenylsuccinic acid, dimethyl ester - ¹H NMR. SpectraBase. (Database entry). [Link]
-
Batch chemoenzymatic synthesis of diethyl succinate. ResearchGate. (Content may require user login). [Link]
-
Vaskova, J., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Amino Acids, 43(3), 1155-1164. [Link]
- Munegumi, T., et al. (2006). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 18(4), 2749.
-
The dimethyl ester of meso-2,3-dimercaptosuccinic acid and its interactions with Cd2+ and rabbit liver metallothionein I. PubMed. [Link]
-
2,3-Dimethylsuccinic acid diethyl ester - ¹³C NMR. SpectraBase. (Database entry). [Link]
-
Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Chromatography Today. [Link]
-
Wren, H., & Haller, J. W. E. (1937). Optically active alkylsuccinic acids. Part II. The stereochemical configuration of the symmetrical diethylsuccinic acids. Journal of the Chemical Society (Resumed), 230. (Historical context). [Link]
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A Comparative Guide to 2,3-Diethylsuccinic Acid and 2,3-Dimethylsuccinic Acid in Succinate Dehydrogenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Key Metabolic Hub
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the crossroads of cellular metabolism. It is the only enzyme that participates in both the citric acid cycle and the mitochondrial electron transport chain.[1] In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed to the electron transport chain, contributing to the generation of ATP, the cell's primary energy currency.[2] Given its central role, the inhibition of SDH can have profound effects on cellular bioenergetics and has become a target for the development of fungicides and potential therapeutics.[3]
Structural Comparison and Predicted Inhibitory Activity
The inhibitory potential of succinate analogues is largely determined by how well they mimic the natural substrate, succinate, and their ability to bind to the active site of SDH without undergoing a catalytic reaction. The active site of SDH is specifically shaped to accommodate the four-carbon dicarboxylic acid, succinate.
Succinate: The natural substrate is a four-carbon aliphatic dicarboxylic acid.
2,3-Dimethylsuccinic Acid: This molecule is a derivative of succinic acid with methyl groups (-CH3) substituted at the 2nd and 3rd carbon positions.[5] The addition of these methyl groups increases the steric bulk of the molecule compared to succinate. This increased size may influence its ability to fit optimally within the active site of SDH. Depending on the stereochemistry of the methyl groups (meso or racemic), the three-dimensional shape will vary, which could also impact binding affinity.
2,3-Diethylsuccinic Acid: Similar to its dimethyl counterpart, this compound is a succinic acid derivative, but with ethyl groups (-CH2CH3) at the 2nd and 3rd positions. The ethyl groups are larger and more flexible than methyl groups, introducing even greater steric hindrance. This larger size is more likely to cause a less favorable interaction with the amino acid residues in the active site of SDH compared to 2,3-dimethylsuccinic acid.
Hypothetical Performance Comparison:
Based on the principles of competitive inhibition, where the inhibitor's structure is a key determinant of its binding affinity, we can hypothesize the relative inhibitory potencies. It is plausible that the smaller alkyl substitutions of 2,3-dimethylsuccinic acid would allow it to bind more effectively to the SDH active site than the bulkier ethyl groups of this compound. Therefore, it is predicted that 2,3-dimethylsuccinic acid would be a more potent inhibitor of succinate dehydrogenase, exhibiting a lower inhibitory constant (Ki) and IC50 value compared to this compound. However, this hypothesis must be confirmed through experimental validation.
Data Summary Table (Hypothetical)
| Compound | Structure | Predicted Relative Potency | Rationale |
| Succinate (Substrate) | HOOC-CH₂-CH₂-COOH | N/A | Natural substrate of SDH. |
| 2,3-Dimethylsuccinic Acid | HOOC-CH(CH₃)-CH(CH₃)-COOH | Higher | Smaller alkyl groups may allow for a better fit into the active site compared to diethylsuccinic acid. |
| This compound | HOOC-CH(C₂H₅)-CH(C₂H₅)-COOH | Lower | Bulkier ethyl groups are likely to cause greater steric hindrance, potentially reducing binding affinity to the active site. |
Mechanism of Action: Competitive Inhibition
Both this compound and 2,3-dimethylsuccinic acid are expected to act as competitive inhibitors of succinate dehydrogenase. In competitive inhibition, the inhibitor molecule bears a structural resemblance to the substrate and competes for binding at the enzyme's active site. The binding of the inhibitor is reversible, and the inhibitor is not chemically altered by the enzyme. The degree of inhibition depends on the relative concentrations of the substrate and the inhibitor. By increasing the substrate concentration, the effect of a competitive inhibitor can be overcome.
Caption: Competitive inhibition of succinate dehydrogenase.
Experimental Protocol: In Vitro Determination of Inhibitory Constants (Ki) for SDH Inhibitors
This protocol outlines a spectrophotometric assay to determine the inhibitory effects of this compound and 2,3-dimethylsuccinic acid on succinate dehydrogenase activity. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[6]
Materials:
-
Bovine heart mitochondria (or other source of SDH)
-
Potassium phosphate buffer (pH 7.4)
-
Succinate solution (substrate)
-
This compound and 2,3-Dimethylsuccinic acid solutions (inhibitors)
-
2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (intermediate electron carrier)
-
Sodium azide (to inhibit complex IV)
-
Spectrophotometer capable of reading at 600 nm
-
96-well microplate
-
Incubator
Experimental Workflow:
Caption: Workflow for determining IC50 and Ki values.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Prepare stock solutions of sodium succinate (e.g., 1 M), this compound (e.g., 100 mM), and 2,3-dimethylsuccinic acid (e.g., 100 mM) in the phosphate buffer.
-
Prepare a stock solution of DCPIP (e.g., 10 mM) in the phosphate buffer.
-
Prepare a stock solution of PMS (e.g., 10 mg/mL) in water.
-
Prepare a stock solution of sodium azide (e.g., 1 M) in water.
-
-
Enzyme Preparation:
-
Isolate mitochondria from a suitable source (e.g., bovine heart) using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in the phosphate buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the mitochondrial suspension to a working concentration that gives a linear rate of DCPIP reduction over a few minutes.
-
-
Assay Procedure for IC50 Determination:
-
In a 96-well plate, set up reactions in a final volume of 200 µL.
-
To each well, add:
-
Potassium phosphate buffer
-
Sodium azide (to a final concentration of 2 mM)
-
A fixed concentration of succinate (e.g., a concentration close to the Km of SDH, typically 0.5-5 mM)
-
Varying concentrations of the inhibitor (this compound or 2,3-dimethylsuccinic acid) in serial dilutions. Include a control with no inhibitor.
-
Mitochondrial suspension (enzyme source).
-
-
Pre-incubate the plate at a constant temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a mixture of DCPIP and PMS (e.g., to final concentrations of 50 µM and 1 mM, respectively).
-
Immediately start monitoring the decrease in absorbance at 600 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
-
Determination of Ki (Inhibition Constant):
-
To determine the type of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (succinate) and the inhibitor.
-
Generate Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, create a Dixon plot (1/V₀ vs. [Inhibitor]) at different fixed substrate concentrations. The intersection of the lines will give -Ki.
-
Conclusion and Future Directions
While direct experimental evidence is lacking, a structural analysis suggests that 2,3-dimethylsuccinic acid is likely a more potent competitive inhibitor of succinate dehydrogenase than this compound due to reduced steric hindrance in the enzyme's active site. This guide provides the theoretical framework and a detailed experimental protocol for researchers to validate this hypothesis and quantitatively compare the inhibitory profiles of these two compounds.
Further research, including the determination of IC50 and Ki values, will provide valuable insights into the structure-activity relationship of dialkyl-substituted succinic acids as SDH inhibitors. Such studies are essential for the rational design of novel and more effective enzyme inhibitors for applications in agriculture and medicine.
References
-
Gaucher, J., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link]
-
Gaucher, J., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. [Link]
-
Horsfield, R., et al. (2006). Structural analysis of the ubiquinone-binding site (Q-site) undertaken on Escherichia coli revealed two potential binding-positions. Crop Protection, 29(7), 643-651. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dimethylsuccinic acid. PubChem. [Link]
-
Rutter, J., & Winge, D. R. (2022). Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad. Antioxidants & Redox Signaling, 36(13-15), 904-933. [Link]
-
Royal Society of Chemistry. (2021). Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. New Journal of Chemistry. [Link]
-
Trade Science Inc. (2015). Research Advances in Succinate Dehydrogenase. BioTechnology: An Indian Journal, 11(10), 398-403. [Link]
-
Wikipedia. (n.d.). Succinate dehydrogenase. [Link]
-
National Institute of Standards and Technology. (n.d.). 2,3-Dimethylsuccinic acid. NIST WebBook. [Link]
-
Bezawork-Geleta, A., et al. (2024). Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme. Cancers, 16(18), 3236. [Link]
-
Gaucher, J., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link]
-
Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides. Crop Protection, 29(7), 643-651. [Link]
-
Yashaswini, P. S., & Chinta, K. (2022). Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production. Journal of Biological Chemistry, 298(12), 102641. [Link]
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- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chiral Resolving Agents for 2,3-Diethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is paramount. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. The separation of these enantiomers, a process known as chiral resolution, is therefore a critical step. This guide provides an in-depth technical comparison of the efficacy of various chiral resolving agents for the resolution of 2,3-diethylsuccinic acid, a dicarboxylic acid with two chiral centers. While specific experimental data for this compound is not extensively published, this guide synthesizes established principles and proven protocols for structurally similar dicarboxylic acids to provide a robust framework for researchers.
The Principle of Diastereomeric Salt Formation
The classical and most widely used method for the resolution of racemic acids is the formation of diastereomeric salts.[1][2][3] Since enantiomers possess identical physical properties, direct separation is often infeasible. By reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent), a pair of diastereomeric salts is formed. These diastereomers, not being mirror images of each other, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1][2]
The overall process can be visualized as follows:
Caption: General workflow for the chiral resolution of a racemic acid via diastereomeric salt formation.
Comparative Analysis of Chiral Resolving Agents
The choice of a resolving agent is critical and often empirical. The ideal agent should form diastereomeric salts with a significant difference in solubility to allow for efficient separation. Below is a comparative overview of commonly used chiral bases for the resolution of acidic compounds.
| Chiral Resolving Agent | Chemical Class | Typical Applications & Considerations |
| Brucine | Alkaloid | A widely used and often effective resolving agent for a variety of carboxylic acids.[1][4] Its rigid structure can lead to well-defined crystalline salts. However, it is highly toxic and must be handled with appropriate safety precautions. |
| Cinchonidine | Alkaloid | Another Cinchona alkaloid that is frequently successful in resolving acidic compounds, including dicarboxylic acids.[5][6][7][8] It is a diastereomer of cinchonine and offers a different stereochemical arrangement for interaction with the racemic acid. |
| Quinine | Alkaloid | A well-known antimalarial drug and a versatile chiral resolving agent.[2][9] Its complex structure provides multiple points of interaction for chiral recognition. |
| (-)-Ephedrine | Alkaloid | A sympathomimetic amine that can be an effective resolving agent for certain acids.[10][11] Its smaller size compared to the Cinchona alkaloids may be advantageous for some substrates. |
The success of a resolution is highly dependent on the specific interactions between the acid and the base, as well as the choice of solvent, which significantly influences the solubility of the diastereomeric salts.
Experimental Protocol: A Generalized Approach for this compound
The following protocol is a generalized procedure that can be adapted for the resolution of this compound. It is based on established methods for the resolution of dicarboxylic acids.[1][4] Researchers should perform initial small-scale screening experiments to determine the most effective resolving agent and solvent system.
Materials
-
Racemic this compound
-
Chiral resolving agent (e.g., (-)-brucine, (-)-cinchonidine, (+)-quinine, or (-)-ephedrine)
-
Solvent (e.g., ethanol, methanol, acetone, water, or mixtures thereof)
-
2M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure
Part 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve a specific amount of racemic this compound in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same hot solvent.
-
Salt Formation: Slowly add the hot solution of the resolving agent to the stirred solution of the racemic acid.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. To maximize crystallization, the flask can be placed in an ice bath for several hours.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
Recrystallization (Optional but Recommended): To improve the enantiomeric purity, the collected crystals can be recrystallized from the same solvent.
Part 2: Liberation of the Enantiomerically Enriched Acid
-
Acidification: Suspend the purified diastereomeric salt in water. Add 2M hydrochloric acid with vigorous stirring until the solution is acidic (pH ~1-2). This will protonate the carboxylate groups of the succinic acid and the basic nitrogen of the resolving agent.
-
Extraction: Extract the aqueous solution multiple times with ethyl acetate. The enantiomerically enriched this compound will move into the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the resolved enantiomer.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resolved acid using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
The same procedure can be applied to the mother liquor from step 4 to isolate the other enantiomer.
Caption: Step-by-step experimental workflow for the chiral resolution of this compound.
Causality Behind Experimental Choices
-
Choice of Resolving Agent: The selection of a resolving agent is based on the principle of forming a stable, crystalline diastereomeric salt with one enantiomer of the racemic acid. The rigidity and multiple chiral centers of alkaloids like brucine and cinchonidine often lead to good chiral discrimination.[1][5]
-
Solvent Selection: The solvent plays a crucial role. An ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will allow for the selective crystallization of the less soluble salt upon cooling. A screening of solvents with varying polarities is often necessary.
-
Slow Cooling: Gradual cooling is essential to promote the formation of well-ordered crystals and to prevent the co-precipitation of the more soluble diastereomer, which would lower the enantiomeric excess of the product.
-
Recrystallization: This step is a purification technique. Each recrystallization step enriches the crystalline material with the less soluble diastereomer, thereby increasing the enantiomeric purity of the final resolved acid.
Conclusion
While direct experimental data for the chiral resolution of this compound is limited in publicly available literature, the well-established principles of diastereomeric salt formation provide a clear path forward for researchers. The efficacy of chiral resolving agents such as brucine, cinchonidine, quinine, and ephedrine is highly substrate-dependent. A systematic screening of these resolving agents in various solvent systems is the most effective strategy to identify the optimal conditions for achieving high yield and enantiomeric excess. The generalized protocol provided in this guide serves as a robust starting point for the development of a specific and efficient resolution process for this compound, a critical step in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.
References
-
CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS Cape Peninsula University of Technology - CORE. (n.d.). Retrieved January 12, 2026, from [Link]
- Monier, M., et al. (2019). Enantiomeric resolution of ephedrine racemic mixture using molecularly imprinted carboxylic acid functionalized resin. Journal of the Indian Chemical Society, 96(10), 1335-1342.
-
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). Retrieved January 12, 2026, from [Link]
- Svendsen, J. S., et al. (2008). Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids. Chirality, 20(1), 47-50.
- Vető, B., et al. (1999). Resolution of ephedrine in supercritical CO(2): a novel technique for the separation of chiral drugs. Journal of Pharmaceutical Sciences, 88(8), 786-91.
- Nassimbeni, L. R., et al. (2009). Resolution of (±)-citronellic acid with (–)-cinchonidine: The crystal structure of the cinchonidinium-(S)-citronellate diastereomeric salt. Chirality, 21(5), 564-569.
- Kodama, K., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 27(24), 8963.
- Báthori, N. B., et al. (2011). Resolution of malic acid by (+)-cinchonine and (–)-cinchonidine. Canadian Journal of Chemistry, 89(11), 1355-1361.
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- Smith, G., & Wermuth, U. D. (2011). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt 2,3-Dimethoxy-10-oxostrychnidinium (1R,2S)-2-carboxycyclohexane-1-carboxylate Dihydrate. Crystal Growth & Design, 11(11), 4949-4954.
- Valdez, J. (2018). Chiral Analyses of Ephedrines. Pace University Digital Commons.
- Manske, R. H. F., & Johnson, T. B. (1929). SYNTHESIS OF EPHEDRINE AND STRUCTURALLY SIMILAR COMPOUNDS. II. THE SYNTHESIS OF SOME EPHEDRINE HOMOLOGS AND THE RESOLUTION OF EPHEDRINE. Journal of the American Chemical Society, 51(2), 580-582.
- Fogassy, E., et al. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 27(10), 3134.
-
Diastereomers and Optical Resolution. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2018). Beilstein Journal of Organic Chemistry, 14, 1466-1473.
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5.9: Resolution (Separation) of Enantiomers. (2023, November 9). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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6.8: Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
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A Comparative Performance Guide to 2,3-Diethylsuccinic Acid-Based Polymers in Advanced Drug Delivery
This guide offers an in-depth technical comparison of 2,3-diethylsuccinic acid-based polymers against established alternatives for researchers, scientists, and drug development professionals. We will explore the synthesis, unique properties, and performance metrics of these polymers, supported by experimental data and protocols, to provide a clear understanding of their potential in advanced drug delivery systems.
Introduction: The Imperative for Advanced Polymeric Drug Carriers
The therapeutic efficacy of a drug is critically dependent on its delivery system. An ideal carrier must shield the drug from premature degradation, transport it to the target site, and ensure a controlled release. While polymers have been a cornerstone in drug delivery, the demand for materials with superior performance, especially for delivering sensitive biologics and targeted therapies, continues to drive innovation. In this context, this compound-based polymers are emerging as a compelling class of materials, offering unique advantages over conventional biodegradable polymers.
Synthesis and Distinctive Properties of this compound-Based Polymers
Polymers derived from this compound are typically synthesized as polyesters or polyamides through condensation polymerization. The incorporation of two ethyl groups onto the succinic acid backbone imparts significant steric hindrance and hydrophobicity, which in turn modulates the polymer's degradation rate, capacity for drug loading, and release kinetics.
Synthesis Workflow
The synthesis of a this compound-based polyester can be accomplished via a two-step melt polycondensation process, which is a common method for producing high molecular weight polyesters.[1][2]
Figure 1. Generalized workflow for the synthesis of a this compound-based polyester via a two-stage melt polycondensation.
Key Physicochemical Attributes
The unique characteristics of these polymers that position them as promising candidates for drug delivery include:
-
Controlled Degradation: The polymer's ester linkages are hydrolytically cleavable, yielding biocompatible byproducts. The degradation rate can be precisely controlled by adjusting the copolymer composition and molecular weight.[3]
-
Enhanced Hydrophobicity: The presence of ethyl groups increases the polymer's hydrophobicity, which is beneficial for encapsulating hydrophobic drugs and influences the drug release profile.
-
Stereoisomerism: this compound possesses three stereoisomers: (2R,3R), (2S,3S), and the meso (2R,3S) form. The choice of stereoisomer can significantly affect the polymer's crystallinity, thermal properties, and, consequently, its degradation and drug release characteristics.
Performance Showdown: this compound-Based Polymers Versus Established Alternatives
For a robust performance evaluation, we will compare a representative this compound-based polymer, Poly(1,4-butylene 2,3-diethylsuccinate), with two of the most widely utilized biodegradable polymers in drug delivery: Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).
Comparative Performance Metrics
| Property | Poly(1,4-butylene 2,3-diethylsuccinate) (Expected) | PLGA (50:50) | PCL |
| Degradation Rate | Tunable (Moderate to Slow) | Fast | Slow |
| Drug Release Profile | Sustained, near zero-order | Biphasic (significant initial burst)[4][5] | Slow, linear release |
| Biocompatibility | High | High[5] | High |
| Typical Drug Loading | Moderate to High (especially for hydrophobic drugs) | Low to Moderate | Low to High |
| Primary Applications | Controlled release of small molecules, long-term implants | Sutures, short to medium-term drug delivery[6] | Long-term implantable devices, tissue engineering |
In-depth Performance Analysis
Degradation and Drug Release Dynamics:
PLGA is notorious for its bulk erosion, which often leads to a biphasic release profile characterized by a significant initial burst, followed by a slower release phase.[4][7] This burst effect can be detrimental for drugs with a narrow therapeutic window. Conversely, PCL degrades slowly through surface erosion, resulting in a prolonged, linear release that may be too slow for many therapeutic regimens.[8]
Polymers based on this compound are anticipated to offer a more controlled, sustained release. The steric hindrance provided by the ethyl groups can protect the ester bonds from rapid hydrolysis, thereby slowing down degradation and enabling a more predictable, near zero-order release. This is highly advantageous for therapies requiring consistent plasma drug concentrations.
Experimental Protocol: Comparative In Vitro Drug Release Study
The following protocol details a standard method to compare the in vitro release of a model hydrophobic drug, such as paclitaxel, from nanoparticles formulated with the three polymers.
-
Nanoparticle Formulation (Emulsification-Solvent Evaporation Method): [9][10]
-
In a beaker, dissolve 100 mg of the selected polymer (Poly(1,4-butylene 2,3-diethylsuccinate), PLGA, or PCL) and 10 mg of paclitaxel in 2 mL of dichloromethane.
-
In a separate beaker, prepare a 20 mL aqueous solution containing a surfactant, such as 1% w/v polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase while sonicating on an ice bath to create an oil-in-water emulsion.
-
Continuously stir the emulsion at room temperature for 4-6 hours to facilitate the evaporation of the organic solvent and the formation of solid nanoparticles.
-
Harvest the nanoparticles by centrifugation, followed by three washes with deionized water to remove residual PVA.
-
Lyophilize the washed nanoparticles to obtain a dry powder.
-
-
Analysis of Drug Loading and Encapsulation Efficiency:
-
Accurately weigh and dissolve a known amount of the lyophilized nanoparticles in a suitable solvent.
-
Quantify the paclitaxel concentration using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
-
In Vitro Release Assay:
-
Disperse a known quantity of drug-loaded nanoparticles in a release buffer (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% w/v Tween 80 to maintain sink conditions).
-
Incubate the dispersion at 37°C with continuous, gentle agitation.
-
At predetermined time intervals, collect a sample of the release buffer and replenish it with an equal volume of fresh buffer.
-
Determine the concentration of the released drug in the collected samples by HPLC.
-
Construct a cumulative drug release profile by plotting the percentage of drug released against time.
-
Figure 2. A comprehensive experimental workflow for the formulation and in vitro release analysis of drug-loaded nanoparticles.
Mechanistic Rationale and Causal Links
The anticipated superior performance of this compound-based polymers for specific drug delivery applications stems from:
-
Steric Shielding: The ethyl groups can physically obstruct the access of water molecules to the hydrolytically susceptible ester bonds. This "steric shielding" slows down the degradation process, leading to a more sustained drug release compared to the more exposed ester linkages in PLGA.
-
Hydrophobic Drug Compatibility: The increased hydrophobicity of the polymer matrix can lead to more favorable interactions with lipophilic drugs, potentially increasing drug loading capacity and modulating the release by controlling water ingress into the nanoparticle core.
-
Controllable Crystallinity: The stereochemistry of the this compound monomer provides a powerful tool to manipulate the crystallinity of the final polymer. Amorphous polymers tend to degrade more rapidly than their semi-crystalline counterparts, offering an additional mechanism to fine-tune the degradation and drug release profiles.[3]
Conclusion and Future Directions
This compound-based polymers are a highly promising and versatile class of materials for the design of next-generation drug delivery systems. Their unique molecular architecture allows for exceptional control over degradation rates and drug release kinetics, addressing some of the key limitations of conventional biodegradable polymers such as PLGA and PCL. Although more extensive in vivo research is required to fully realize their clinical potential, the available in vitro data and theoretical principles strongly indicate that these polymers are a significant advancement in the field. The capacity to tailor their properties through monomer selection and synthesis conditions paves the way for the development of sophisticated drug carriers, customized for a wide range of therapeutic challenges.
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A Researcher's Guide to the Synthesis of 2,3-Dialkylsuccinic Acids: A Comparative Benchmarking of Modern Methods
The structural motif of 2,3-dialkylsuccinic acid is a cornerstone in numerous biologically active molecules and advanced materials. Its stereochemical complexity, featuring two adjacent chiral centers, presents a significant synthetic challenge. The precise control over both relative and absolute stereochemistry is paramount for applications in drug development, where specific stereoisomers can exhibit vastly different pharmacological profiles. This guide provides a comparative analysis of established and emerging synthetic methodologies for 2,3-dialkylsuccinic acids, offering researchers the insights needed to select the most appropriate method for their specific target.
The Enduring Challenge: Stereocontrol in 2,3-Dialkylsuccinic Acid Synthesis
The synthesis of 2,3-dialkylsuccinic acids has historically been dominated by methods that often lack robust stereocontrol, leading to mixtures of diastereomers and enantiomers that are challenging to separate. Traditional approaches, such as the alkylation of succinate enolates, frequently result in poor diastereoselectivity. The development of stereoselective methods has therefore been a major focus of synthetic organic chemistry.
Benchmarking Synthetic Strategies: A Comparative Analysis
Here, we compare and contrast several key methods for the synthesis of 2,3-dialkylsuccinic acids, highlighting their strengths, weaknesses, and ideal applications.
The Classical Approach: Alkylation of Succinate Derivatives
The direct alkylation of succinic acid enolates or their derivatives represents one of the most straightforward approaches. However, achieving high diastereoselectivity is a significant hurdle due to the planar nature of the enolate intermediate.
Experimental Protocol: A Representative Diastereoselective Alkylation
A typical procedure involves the generation of a lithium enolate from a succinate ester, followed by reaction with an alkyl halide. The choice of solvent, temperature, and additives can influence the diastereomeric ratio, but often with limited success.
Asymmetric Michael Addition: A Powerful Tool for Stereocontrol
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, offers a powerful strategy for the stereocontrolled synthesis of 2,3-dialkylsuccinic acid precursors. The use of chiral auxiliaries or catalysts can induce high levels of enantioselectivity and diastereoselectivity.
Mechanism of Action: Chiral Auxiliary-Mediated Michael Addition
In this approach, a chiral auxiliary is appended to the succinate precursor. This auxiliary directs the incoming nucleophile to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. Subsequent removal of the auxiliary reveals the desired 2,3-dialkylsuccinic acid derivative.
Experimental Protocol: Evans' Asymmetric Michael Addition
A well-established method utilizes an Evans' oxazolidinone chiral auxiliary. The N-acyloxazolidinone derived from a substituted acrylic acid undergoes a highly diastereoselective Michael addition of an organocuprate reagent.
Step-by-Step Workflow:
-
Acylation: The chiral oxazolidinone is acylated with a substituted acryloyl chloride to form the Michael acceptor.
-
Michael Addition: The N-acyloxazolidinone is treated with a Gilman reagent (a lithium diorganocuprate) at low temperature. The bulky auxiliary effectively shields one face of the double bond, leading to a highly diastereoselective addition.
-
Hydrolysis: The chiral auxiliary is cleaved by hydrolysis, typically with lithium hydroxide, to yield the enantioenriched 2,3-dialkylsuccinic acid.
Workflow Diagram: Asymmetric Michael Addition
Caption: Workflow for Asymmetric Michael Addition.
Catalytic Asymmetric Hydrogenation: An Efficient and Atom-Economical Approach
Catalytic asymmetric hydrogenation of tetrasubstituted olefins has emerged as a highly efficient and atom-economical method for accessing chiral 2,3-dialkylsuccinic acids. This strategy relies on the use of chiral transition metal catalysts to deliver hydrogen to the double bond in a stereoselective manner.
Key Advantages:
-
High Enantioselectivity: Chiral catalysts, often based on rhodium or ruthenium complexes with chiral phosphine ligands, can achieve excellent enantioselectivities (often >95% ee).
-
Atom Economy: This method is highly atom-economical, as the only byproduct is typically the catalyst, which can be used in small amounts.
-
Operational Simplicity: Hydrogenation reactions are often straightforward to set up and run.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
A typical procedure involves dissolving the substituted maleic acid derivative and a chiral rhodium catalyst in a suitable solvent, followed by pressurizing the reaction vessel with hydrogen gas.
Step-by-Step Workflow:
-
Substrate Preparation: Synthesis of a 2,3-dialkylmaleic acid or its ester derivative.
-
Catalyst Loading: The chiral rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand) is loaded into the reaction vessel under an inert atmosphere.
-
Hydrogenation: The substrate is added, and the vessel is purged and then pressurized with hydrogen. The reaction is stirred at a specific temperature and pressure until completion.
-
Workup and Isolation: The catalyst is removed, and the product is isolated and purified.
Workflow Diagram: Catalytic Asymmetric Hydrogenation
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Comparative Performance Data
| Method | Diastereoselectivity (dr) | Enantioselectivity (ee) | Substrate Scope | Conditions | Key Advantages | Key Disadvantages |
| Alkylation of Succinates | Generally Low to Moderate | Not applicable without chiral auxiliary | Broad | Often requires strong bases and cryogenic temperatures | Simple concept | Poor stereocontrol, side reactions |
| Asymmetric Michael Addition | High to Excellent | High to Excellent | Moderate to Broad | Requires stoichiometric chiral auxiliary, often cryogenic | Reliable and well-established, high stereoselectivity | Stoichiometric use of chiral auxiliary, waste generation |
| Catalytic Asymmetric Hydrogenation | Not directly applicable (substrate is prochiral) | High to Excellent | Broad for specific catalyst systems | Requires high-pressure equipment, specialized catalysts | High atom economy, high enantioselectivity, catalytic | Cost of catalysts, requires specialized equipment |
Conclusion and Future Outlook
The synthesis of 2,3-dialkylsuccinic acids has evolved significantly, moving from classical methods with limited stereocontrol to modern catalytic approaches that offer high levels of efficiency and selectivity. For applications where high stereopurity is critical, such as in pharmaceutical development, catalytic asymmetric hydrogenation stands out as a particularly powerful and sustainable strategy. However, the choice of method will ultimately depend on the specific target molecule, the available resources, and the desired scale of the synthesis. Future developments in this field will likely focus on the design of even more active and selective catalysts that can operate under milder conditions and with an even broader substrate scope.
References
-
Evans, D. A., et al. (1982). Stereoselective aldol condensations. 6. A new class of chiral enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Diethylsuccinic Acid
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are fundamental to laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2,3-diethylsuccinic acid, tailored for research scientists and drug development professionals. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.
Hazard Assessment and Chemical Profile
This compound is a solid dicarboxylic acid. Based on analogous compounds, its primary hazards are anticipated to be:
-
Corrosivity: As an acid, it can cause irritation or damage upon contact with skin and eyes and is corrosive to certain materials.[4] Aqueous solutions will have a pH below 7 and may meet the criteria for corrosive waste (pH ≤ 2.0) under regulations like the Resource Conservation and Recovery Act (RCRA).[5]
-
Irritation: It is likely to cause skin, eye, and respiratory tract irritation, particularly in its powdered form.[1][4]
-
Environmental Toxicity: Some related succinate compounds are classified as harmful to aquatic life, necessitating the prevention of release into the environment.[2][6]
These characteristics mandate that this compound be managed as regulated, hazardous chemical waste.
Core Principle: Segregation and Accumulation
Proper disposal begins at the point of generation. Cross-contamination can lead to dangerous reactions and complicates the disposal process. Therefore, a dedicated and clearly labeled waste container is essential.
Key Storage Practices:
-
Designated Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA at or near the point of generation.[5][7]
-
Container Compatibility: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top cap.[7] Never use metal containers for acidic waste.[7]
-
Incompatibility: Store acidic waste separately from bases, cyanides, sulfides, and oxidizing agents to prevent violent reactions or the release of toxic gases.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Keep the container closed except when adding waste.[5][8]
| Personal Protective Equipment (PPE) for Handling Waste |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Disposal Workflow: A Decision-Making Framework
The following diagram outlines the logical workflow for managing this compound from the point of use to final disposal.
Caption: Disposal Decision Workflow for this compound.
Protocol for Neutralization of Small Lab-Scale Quantities
For small quantities (typically <100g or <500mL of a dilute solution), neutralization is a viable pretreatment step to render the waste non-corrosive before disposal. This procedure must be performed in a fume hood while wearing appropriate PPE. The chemical causality is a standard acid-base reaction, converting the carboxylic acid into a water-soluble salt and water.
Materials:
-
Waste this compound solution
-
Stir plate and magnetic stir bar
-
Large beaker (at least 2x the volume of the waste)
-
Weak base (e.g., 5% sodium bicarbonate solution or sodium carbonate)
-
pH meter or pH strips
Step-by-Step Methodology:
-
Preparation: Place the beaker containing the acidic waste on the stir plate in a fume hood. Begin gentle stirring.
-
Slow Addition of Base: Slowly and carefully add the sodium bicarbonate solution to the acidic waste. The addition of a carbonate or bicarbonate base to an acid will produce carbon dioxide gas, so effervescence is expected. Add the base slowly to control the rate of gas evolution and prevent splashing.[9][10]
-
Monitoring: Continuously monitor the pH of the solution.
-
Endpoint: Continue adding the base until the pH of the solution is stable within a neutral range, typically between 5.5 and 10.5.[11] This ensures the waste is no longer characteristically corrosive.
-
Final Disposal: Once neutralized, the resulting salt solution can typically be disposed of down the drain with a copious amount of running water. Crucially, you must verify this practice with your institution's Environmental Health & Safety (EH&S) office and local wastewater regulations, as some jurisdictions have stricter rules. [11]
-
Record Keeping: Document the neutralization process in your laboratory notebook.
Procedures for Bulk Waste and Spills
Bulk Waste Disposal: Any quantity exceeding what is practical for in-lab neutralization, or any solid form of the waste, must be disposed of through your institution's hazardous waste management program.[8][12]
-
Ensure the waste container is securely capped, clean on the outside, and accurately labeled.
-
Store the container in your lab's Satellite Accumulation Area.[7]
-
Contact your EH&S or equivalent department to schedule a waste pickup.[5][8] Do not transport hazardous waste yourself.[8]
Spill Management: In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust/vapors, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6]
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[3] For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Scoop the absorbent material into a suitable container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.[8]
Empty Container Disposal
An empty container that held this compound must be managed properly.
-
Rinsing: Triple rinse the container with a suitable solvent (water is appropriate for this compound).[8]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste (it can be added to your aqueous acid waste container for subsequent neutralization or pickup).[8] Subsequent rinsates can typically be drain disposed.
-
Defacing: Completely remove or deface the original chemical label to prevent confusion.[8]
-
Final Disposal: Once triple-rinsed and defaced, the container can be disposed of in the regular trash or recycled, depending on institutional policy.[8][12]
By adhering to these scientifically grounded and procedurally detailed guidelines, you ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental stewardship.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Diethylsuccinic Acid
Understanding the Hazards: A Data-Driven Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 2,3-Diethylsuccinic acid, we will extrapolate potential hazards from its structural analog, 2,3-Dimethylsuccinic acid.[1] This precautionary approach is crucial for maintaining a high standard of safety in the laboratory.
Table 1: Hazard Profile of 2,3-Dimethylsuccinic Acid (as a proxy for this compound)
| Hazard Classification | Description | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [1] |
Based on this profile, it is prudent to treat this compound as a corrosive solid that can cause significant irritation to the skin, eyes, and respiratory system.[2][3][4]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound.
Eye and Face Protection: The First Line of Defense
Direct contact with acidic compounds can cause severe eye damage.[5] Therefore, robust eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times when handling this compound.[2]
-
Face Shield: When there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield must be worn in addition to safety goggles.[3][5]
Hand Protection: Selecting the Right Gloves
Choosing the correct gloves is critical to prevent skin contact and potential burns.[4][6][7]
-
Material: Nitrile or neoprene gloves are recommended for handling organic acids as they offer good chemical resistance.[8] For prolonged or high-exposure tasks, consider double-gloving.[3]
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.
-
Removal: Use the proper glove removal technique to avoid contaminating your skin.
Body Protection: Shielding Against Spills and Splashes
Protective clothing is necessary to prevent accidental contact with the skin.
-
Lab Coat: A flame-resistant lab coat should be worn and fully fastened.[3]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[2]
Respiratory Protection: Preventing Inhalation Hazards
Since this compound is a solid that may produce dust, and its analog is known to cause respiratory irritation, appropriate respiratory protection is crucial.[1][4]
-
Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[2][3][7]
-
Respirators: In situations where a fume hood is not feasible or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary.[5][9] A proper fit test is essential to ensure the respirator's effectiveness.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is paramount for minimizing risks during the handling of this compound.
Pre-Handling Checklist
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for 2,3-Dimethylsuccinic acid and other similar organic acids.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.[3]
-
Gather all Necessary PPE: Don all required personal protective equipment as outlined in Section 2.[6]
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest emergency shower, eyewash station, and spill kit.[3]
Handling Procedure
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Workflow for Handling this compound
-
Weighing: Carefully weigh the solid this compound in the fume hood to contain any dust.
-
Dissolving: When dissolving the solid, always add the acid to the solvent slowly to avoid splashing.[2][4] If dissolving in water, be aware that this can generate heat.[4][6]
-
Post-Handling: Wipe down all surfaces and equipment with a suitable decontaminating agent.[2][3]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its waste is a critical final step. Acidic waste is considered hazardous and must be handled accordingly.[10]
Waste Segregation
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[11]
-
Do not mix acidic waste with other incompatible waste streams, such as bases or solvents.[11]
Neutralization Protocol
For aqueous solutions of this compound, neutralization is a key step to render it safer for disposal.[12]
-
Work in a Fume Hood: Perform the neutralization procedure in a chemical fume hood.
-
Slowly Add Base: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[12][13] Adding the base too quickly can cause a vigorous reaction.[12]
-
Monitor pH: Use pH test strips or a pH meter to monitor the reaction. The goal is to reach a neutral pH of around 7.[12][13]
-
Dispose: Once neutralized, the solution may be disposable down the drain with copious amounts of water, but always check with your institution's and local regulations first.[13][14]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Sources
- 1. 2,3-Dimethylsuccinic acid | C6H10O4 | CID 11848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. leelinework.com [leelinework.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 12. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 13. laballey.com [laballey.com]
- 14. Chemical Treatment and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
